molecular formula C8H18 B8254297 (S)-3-Methylheptane

(S)-3-Methylheptane

Cat. No.: B8254297
M. Wt: 114.23 g/mol
InChI Key: LAIUFBWHERIJIH-QMMMGPOBSA-N
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Description

(S)-3-Methylheptane (CAS 6131-25-5) is a branched alkane with the molecular formula C8H18 and a molecular weight of 114.23 g/mol . This compound is the single (S)-enantiomer of 3-methylheptane and features one stereocenter at the third carbon atom, making it a molecule of interest in the study of chirality and stereochemistry . As a chiral saturated hydrocarbon, it serves as a critical standard and building block in organic chemistry research, particularly for investigating the effects of molecular structure on physical properties and reactivity . It is also valuable in analytical chemistry for use in chromatography as a reference material and in fundamental studies of intermolecular interactions. This compound is a colorless, odorless liquid with a density of approximately 0.705 g/mL and a boiling point between 118-120 °C . This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(3S)-3-methylheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18/c1-4-6-7-8(3)5-2/h8H,4-7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIUFBWHERIJIH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (S)-3-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Methylheptane is a chiral branched alkane, an isomer of octane, with the chemical formula C₈H₁₈. Its structure features a single stereocenter at the third carbon atom, giving rise to two enantiomers: this compound and (R)-3-Methylheptane. This guide focuses specifically on the (S)-enantiomer, providing a detailed overview of its core physicochemical properties, the experimental methods used for their determination, and a logical workflow for chemical characterization.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various scientific databases and literature. These values are essential for applications in chemical synthesis, solvent studies, and theoretical modeling.

PropertyValueUnitsNotes and References
Identifier Information
IUPAC NameThis compound-[1]
CAS Number6131-25-5-[1]
Molecular FormulaC₈H₁₈-[1]
Molar Mass114.23g·mol⁻¹[2]
Physical Properties
Physical StateColorless Liquid-at 25 °C, 100 kPa[2][3]
Boiling Point118 - 120°Cat 760 mmHg[2]
391.15 - 393.15K[2]
Melting Point-122 to -120°C[2][3]
151.15 to 153.15K[2]
Density0.705g·mL⁻¹at 25 °C[2]
Refractive Index (n_D)1.398-at 20 °C[2]
Vapor Pressure5.0 kPa (37.5 mmHg)kPa (mmHg)at 37.7 °C[2]
0.73psiat 37.7 °C[3]
Solubility
Water Solubility0.792 mg/kg (approx. 0.000792 mg/mL)mg/kgat 25 °C[3][4][5]
Organic Solvent SolubilitySoluble in non-polar solvents (e.g., hexane)-Generally soluble in other hydrocarbons[6][7]
Safety and Hazards
Flash Point7.2°C[2]
45°F[3]
Chirality
Optical ActivityOptically Active-Possesses a chiral center at C3[8]
Specific RotationData not readily available for the pure (S)-enantiomer. The value would be equal in magnitude but opposite in sign to the (R)-enantiomer.degreesThe sign ((+) or (-)) must be determined experimentally[9]

Experimental Protocols

The determination of the physicochemical properties listed above requires precise and standardized experimental methodologies. Below are detailed protocols for key measurements, adapted for a liquid alkane like this compound.

1. Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[10]

  • Apparatus: Thiele tube, mineral oil, thermometer, small test tube (Durham tube), and a capillary tube sealed at one end.

  • Procedure:

    • A few drops of this compound are placed into the Durham tube.

    • A capillary tube, with its sealed end up, is placed inside the Durham tube.

    • The Durham tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a Thiele tube containing mineral oil, ensuring the oil level is above the side arm to allow for proper convection.[10]

    • The Thiele tube is gently heated. Initially, a slow stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is continued until a rapid and continuous stream of bubbles is observed.

    • The heat source is then removed, and the oil bath is allowed to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[10] This temperature corresponds to the point where the vapor pressure of the liquid equals the atmospheric pressure.

2. Density Measurement (Digital Density Meter)

Modern digital density meters, based on the oscillating U-tube principle, provide highly accurate and rapid measurements.[11] This method is outlined in standards such as ASTM D4052.[7]

  • Apparatus: Digital density meter with a thermostatically controlled measuring cell, syringe for sample injection.

  • Procedure:

    • The instrument is calibrated using dry air and distilled water at the desired temperature (e.g., 25 °C).[11]

    • The measuring cell (an oscillating U-tube) is rinsed with a solvent compatible with the sample (e.g., hexane) and then dried completely.

    • Approximately 1-2 mL of this compound is carefully injected into the cell using a syringe, ensuring no air bubbles are present.[11]

    • The instrument allows the sample to reach thermal equilibrium.

    • The oscillation period of the U-tube, which is directly related to the density of the sample, is measured by the instrument.

    • The instrument's software uses calibration data to convert the oscillation period into a density value, which is then displayed.[7]

3. Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental property related to how light propagates through a substance and is a good indicator of purity.

  • Apparatus: Abbe refractometer, constant temperature water bath, light source (typically a sodium D-line lamp, λ = 589 nm), and a dropper.

  • Procedure:

    • The refractometer is turned on, and the prism temperature is set and maintained at a standard value (e.g., 20 °C) by circulating water from a water bath.[12]

    • The hinged prisms of the refractometer are opened and cleaned with a soft tissue and an appropriate solvent (e.g., acetone (B3395972) or ethanol).

    • A few drops of this compound are placed on the surface of the lower prism.[13]

    • The prisms are closed and locked. The light source is positioned to illuminate the prisms.

    • While looking through the eyepiece, the adjustment knob is turned until the field of view shows a distinct light and dark boundary.

    • The compensator knob is adjusted to eliminate any color fringes and sharpen the boundary line.

    • The adjustment knob is used to align the sharp boundary line exactly on the crosshairs of the eyepiece.[14]

    • The refractive index value is read directly from the instrument's scale.

4. Water Solubility Determination (Shake-Flask Method)

This is the classical method for determining the solubility of a substance in a solvent. For a hydrophobic substance like 3-methylheptane, subsequent analysis is typically performed using gas chromatography.

  • Apparatus: Screw-cap test tubes or flasks, a constant-temperature shaker bath, centrifuge, and a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Procedure:

    • An excess amount of this compound is added to a known volume of distilled water in a screw-cap flask. The presence of excess hydrocarbon ensures that saturation is achieved.[8]

    • The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C).

    • The mixture is agitated for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium.[8][15]

    • After shaking, the flask is allowed to stand to permit phase separation. The excess this compound will form a layer on top of the water.

    • A sample of the aqueous phase is carefully removed, avoiding any of the undissolved hydrocarbon. The sample is then centrifuged to remove any micro-droplets.

    • The concentration of this compound in the clarified aqueous sample is determined by Gas Chromatography (GC-FID), which is highly sensitive to hydrocarbons.[16] The instrument is calibrated using standards of known concentration.

5. Optical Rotation Measurement (Polarimetry)

Since this compound is a chiral molecule, it will rotate the plane of polarized light. A polarimeter is used to measure this effect.

  • Apparatus: Polarimeter, a monochromatic light source (e.g., sodium D-line), and a polarimeter cell (sample tube) of a known path length.

  • Procedure:

    • The polarimeter is turned on and allowed to warm up.

    • A blank measurement is taken by filling the polarimeter cell with a suitable achiral solvent (if the sample is to be dissolved) or by using an empty cell for a neat liquid. The analyzer is adjusted to a point of minimum light intensity (extinction), and this reading is set to zero.

    • The polarimeter cell is filled with a neat sample of this compound or a solution of known concentration, ensuring no air bubbles are trapped in the light path.[17]

    • The cell is placed in the polarimeter.

    • The analyzer is rotated until the point of minimum light intensity is found again. The angle of rotation (the observed rotation, α) is recorded from the instrument's scale.[18]

    • The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation in degrees, l is the path length of the cell in decimeters (dm), and c is the concentration in g/mL (or density for a neat liquid).[18]

Logical Workflow for Physicochemical Characterization

The process of characterizing a chemical substance like this compound follows a logical progression from acquisition to detailed analysis. The following diagram illustrates a typical experimental workflow.

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting synthesis Synthesis or Procurement purification Purification (e.g., Fractional Distillation) synthesis->purification purity_check Purity Assessment (GC, NMR) purification->purity_check bp Boiling Point purity_check->bp mp Melting Point purity_check->mp density Density purity_check->density ri Refractive Index purity_check->ri solubility Solubility purity_check->solubility optical Optical Rotation purity_check->optical comparison Comparison with Literature Values bp->comparison mp->comparison density->comparison ri->comparison solubility->comparison optical->comparison report Technical Report & Data Archiving comparison->report

Caption: Workflow for the physicochemical characterization of a liquid chemical compound.

References

An In-Depth Technical Guide to the Chirality and Optical Activity of (S)-3-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed examination of the stereochemical properties of (S)-3-Methylheptane, focusing on its chirality and resultant optical activity. It outlines the theoretical basis for these properties, presents available physicochemical data, and offers a comprehensive experimental protocol for the determination of specific rotation. This guide is intended to serve as a technical resource for professionals in chemistry and pharmacology who require a foundational understanding and practical methodology for analyzing chiral molecules.

Introduction to Chirality in 3-Methylheptane (B165616)

Chirality is a fundamental geometric property of a molecule that results in it being non-superimposable on its mirror image.[1] Such molecules are termed "chiral," and the two non-superimposable mirror-image forms are called enantiomers.[2] The most common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different substituents.[3]

3-Methylheptane (C₈H₁₈) is a simple branched alkane that serves as a clear example of molecular chirality.[4] The carbon atom at the third position (C3) of the heptane (B126788) chain is bonded to four distinct groups: a hydrogen atom (-H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a butyl group (-CH₂CH₂CH₂CH₃). This C3 atom is therefore a stereogenic center, rendering the 3-methylheptane molecule chiral.[4]

The two enantiomers of 3-methylheptane are designated based on the spatial arrangement of the substituents around the chiral center using the Cahn-Ingold-Prelog (CIP) priority rules. These enantiomers are this compound and (R)-3-Methylheptane. While enantiomers share identical physical properties such as boiling point, density, and refractive index, they differ in their interaction with plane-polarized light.[5]

Optical Activity: The Macroscopic Manifestation of Chirality

Chiral compounds are distinguished by their ability to rotate the plane of plane-polarized light, a phenomenon known as optical activity.[6] When plane-polarized light passes through a sample containing a chiral substance, the plane of polarization is rotated either to the right (clockwise) or to the left (counter-clockwise).[7]

  • Dextrorotatory (+): An enantiomer that rotates the plane of polarization clockwise. This is also denoted by the prefix (d).[6]

  • Levorotatory (-): An enantiomer that rotates the plane of polarization counter-clockwise. This is also denoted by the prefix (l).[6]

The direction and magnitude of this rotation are unique properties of a specific enantiomer. For any pair of enantiomers, they will rotate light by the exact same magnitude but in opposite directions.[3] A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations of the individual enantiomers cancel each other out.

It is critical to understand that there is no direct correlation between the absolute configuration (R/S) of an enantiomer and the direction (+/-) of its optical rotation. This relationship must be determined empirically through an experiment using a polarimeter.[5]

The logical relationship between the stereoisomers of 3-methylheptane and their optical properties is illustrated below.

G cluster_0 3-Methylheptane Stereoisomers cluster_1 Interaction with Plane-Polarized Light S This compound Rotation_S Rotates light by angle +α or -α S->Rotation_S Causes R (R)-3-Methylheptane Rotation_R Rotates light by angle -α or +α R->Rotation_R Causes Rotation_S->Rotation_R  Opposite Direction (Equal Magnitude)  

Figure 1. Relationship between 3-methylheptane enantiomers and optical rotation.

Physicochemical and Chiroptical Data

The specific rotation, [α], is a standardized measure of a compound's optical activity. It is defined as the observed optical rotation when light of a specific wavelength (typically the sodium D-line, 589 nm) passes through a 1 decimeter (dm) path length of a sample at a concentration of 1 gram per milliliter (g/mL). For a neat (pure) liquid, the density (g/mL) is used in place of concentration.

The quantitative data for this compound is summarized in the table below. The specific rotation value must be determined experimentally.

PropertyValueSource
Compound Name This compoundIUPAC
CAS Number 6131-25-5
Molecular Formula C₈H₁₈
Molecular Weight 114.2285 g/mol
Specific Rotation ([α]²⁰D) Value to be determined experimentally-

Experimental Protocol: Determination of Specific Rotation by Polarimetry

The optical rotation of a neat liquid sample such as this compound is measured using a polarimeter. The following protocol outlines the standard procedure.

4.1. Instrumentation and Materials

  • Polarimeter (with sodium lamp, λ = 589 nm)

  • Polarimeter cell (1 dm path length, suitable for volatile liquids)

  • Sample of enantiomerically pure this compound

  • Thermostat or water bath to maintain a constant temperature (e.g., 20°C)

  • Calibrated thermometer

  • Lint-free wipes and appropriate cleaning solvents (e.g., acetone, ethanol)

4.2. Experimental Workflow

The workflow for a standard polarimetry experiment is visualized in the following diagram.

G A 1. Instrument Calibration B 2. Sample Preparation A->B Calibrate with blank (air) C 3. Cell Loading B->C Ensure sample is pure D 4. Temperature Equilibration C->D Avoid air bubbles E 5. Measurement of Observed Rotation (α) D->E Record temp. F 6. Data Analysis & Calculation of [α] E->F Take multiple readings G Result: Specific Rotation F->G Apply formula

Figure 2. Workflow for the experimental determination of optical activity.

4.3. Detailed Methodology

  • Instrument Preparation and Calibration:

    • Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 15-20 minutes to ensure a stable light output.

    • Ensure the polarimeter cell is clean and dry. Any residue can cause erroneous readings.

    • Calibrate the instrument by taking a zero reading with the empty, clean cell in the sample chamber. The reading should be 0.000°. If not, adjust the instrument to zero or record the deviation as a baseline correction.

  • Sample Loading:

    • Carefully fill the polarimeter cell with the neat sample of this compound.

    • Ensure there are no air bubbles in the light path, as they will scatter light and interfere with the measurement. Tilt the cell to guide any bubbles to the bubble trap.

    • Securely cap the cell to prevent evaporation, especially given the volatility of alkanes.

  • Measurement:

    • Place the filled cell into the sample compartment of the polarimeter.

    • Allow the sample to equilibrate to the desired temperature (e.g., 20°C) by connecting the cell's jacket to a thermostat or by waiting for it to reach room temperature. Record the exact temperature.

    • Rotate the analyzer until the detector indicates that the field of view is at the minimum light intensity or a uniform field is achieved (depending on the instrument design).

    • Record the observed rotation, α, including the sign (+ for clockwise, - for counter-clockwise).

    • Repeat the measurement 3-5 times, removing and re-inserting the cell between readings, to ensure reproducibility. Average the reliable readings.

4.4. Calculation of Specific Rotation

For a neat (pure) liquid, the specific rotation [α] is calculated using the following formula:

[α]Tλ = α / (l × d)

Where:

  • [α]Tλ is the specific rotation at temperature T and wavelength λ.

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • d is the density of the neat liquid in g/mL at temperature T.

Example Calculation: If the observed rotation (α) for this compound is measured as +9.50° at 20°C using a 1.0 dm cell, and the density of 3-methylheptane at 20°C is 0.705 g/mL, the specific rotation would be:

[α]²⁰D = (+9.50) / (1.0 × 0.705) = +13.48°

Conclusion

This compound is a chiral molecule whose stereochemistry dictates its optical activity. While its absolute configuration is defined by the 'S' descriptor, the sign and magnitude of its specific rotation must be determined through precise experimental measurement via polarimetry. The protocols and theoretical background provided in this guide offer a comprehensive framework for researchers to characterize this and other chiral compounds, which is a critical step in many areas of chemical synthesis and drug development where stereoisomerism can have profound biological consequences.

References

Spectroscopic Profile of (S)-3-Methylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for (S)-3-Methylheptane, a chiral alkane. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For a chiral molecule like this compound in an achiral solvent, the NMR spectrum is identical to its R-enantiomer and the racemic mixture.

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~0.84-0.92m9H-CH₃ (C1, C7, and 3-methyl)
~1.07-1.37m9H-CH₂- (C2, C4, C5, C6) and -CH- (C3)

Note: Due to the significant overlap of signals in the aliphatic region, precise assignment of multiplicities and coupling constants from the provided data is challenging. The spectrum consists of complex multiplets.[1]

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
11.46C1
14.21C7
19.303-methyl
23.19C5
29.55C4
29.65C2
34.58C3
36.51C6

Solvent: CDCl₃, Frequency: 25.16 MHz[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. As an alkane, the IR spectrum of 3-Methylheptane (B165616) is characterized by C-H stretching and bending vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850StrongC-H stretching vibrations (in -CH₃, -CH₂-, and -CH-)[2]
~1465MediumC-H bending vibrations (in -CH₂- and -CH₃)
~1375MediumC-H bending vibrations (in -CH₃)[2]

Note: The IR spectrum for 3-methylheptane is available on the NIST WebBook.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is for electron ionization (EI) mass spectrometry.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
114~5[M]⁺ (Molecular Ion)
99~10[M - CH₃]⁺
85~30[M - C₂H₅]⁺
71~40[M - C₃H₇]⁺
57~100[C₄H₉]⁺ (Base Peak)
43~80[C₃H₇]⁺

Data obtained from NIST Mass Spectrometry Data Center.[6]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid, volatile organic compound such as this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[7]

  • Transfer: Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[7]

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the thin-film or attenuated total reflectance (ATR) methods are suitable.

Thin-Film Method:

  • Sample Preparation: Place a drop of the neat liquid sample onto a polished salt plate (e.g., NaCl or KBr).[8]

  • Sandwiching: Place a second salt plate on top of the first to create a thin liquid film between the plates.[8]

  • Data Acquisition:

    • Mount the plates in the spectrometer's sample holder.

    • Record a background spectrum of the empty beam path.

    • Record the sample spectrum.

Attenuated Total Reflectance (ATR) Method:

  • Sample Preparation: Place a drop of the liquid sample directly onto the ATR crystal.[8]

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.[8]

Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing volatile compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Instrumentation:

    • Gas Chromatograph (GC): Use a capillary column appropriate for separating volatile hydrocarbons. Set the oven temperature program to ensure good separation from any impurities and the solvent. The injector temperature should be high enough to ensure rapid volatilization of the sample.

    • Mass Spectrometer (MS): The MS is typically operated in electron ionization (EI) mode with a standard electron energy of 70 eV.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

    • The compound will be separated from the solvent and any impurities on the GC column and then enter the mass spectrometer.

    • The mass spectrometer will record the mass spectrum of the eluting compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid or Thin Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR IR Spectrometer Prep_IR->IR GCMS GC-MS System Prep_MS->GCMS Data_NMR ¹H and ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum GCMS->Data_MS Structure Final Structure Confirmation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: General workflow for spectroscopic analysis of a chemical sample.

References

(S)-3-Methylheptane: A Comprehensive Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Methylheptane, a chiral branched alkane, is a naturally occurring volatile organic compound found in a variety of organisms, from terrestrial plants to marine invertebrates. This technical guide provides an in-depth overview of the current knowledge regarding the natural sources, biosynthesis, and analytical methodologies for the enantioselective analysis of this compound. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, chemical ecology, and drug discovery.

Natural Occurrence of this compound

3-Methylheptane (B165616) has been identified as a component of the volatile profiles of several plant species and at least one marine organism. While the presence of the racemic mixture or the specific enantiomeric composition is not always detailed in the literature, its detection in these sources points to its biogenic origin.

Terrestrial Flora

This compound has been reported as a constituent in a variety of plants, often as part of their essential oils or volatile emissions. Notable examples include:

  • Chickpea (Cicer arietinum) : 3-Methylheptane is a known volatile compound emitted by chickpea plants.

  • Arabian Jasmine (Jasminum sambac) : This fragrant flower also releases 3-methylheptane as part of its complex scent profile.

  • Herbs and Spices : Various unspecified herbs and spices have been found to contain 3-methylheptane.[1][2]

Marine Fauna

The marine environment also presents sources of this branched alkane:

  • Marine Sponge (Plakortis angulospiculatus) : This deep reef Caribbean sponge has been reported to contain 3-methylheptane.[1]

Biosynthesis of 3-Methylheptane

The biosynthesis of branched-chain alkanes like 3-methylheptane is believed to follow a pathway analogous to that of other methyl-branched hydrocarbons, which is a modification of the fatty acid synthesis pathway. The key step for introducing the methyl branch at the C3 position is the utilization of propionyl-CoA as a starter unit instead of acetyl-CoA.

A proposed biosynthetic pathway for 3-methylheptane is initiated by the condensation of propionyl-CoA with malonyl-CoA, catalyzed by a ketoacyl synthase (KS) domain of the fatty acid synthase (FAS) complex. This establishes the methyl branch at the third carbon position. The subsequent elongation cycles, reduction, and decarbonylation steps would lead to the final 3-methylheptane product.

Biosynthesis_of_3_Methylheptane Propionyl_CoA Propionyl-CoA FAS Fatty Acid Synthase (FAS) Propionyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Branched_Acyl_ACP 3-Methyl-branched Acyl-ACP FAS->Branched_Acyl_ACP Condensation & Elongation Reduction Reduction Branched_Acyl_ACP->Reduction Decarbonylation Decarbonylation Reduction->Decarbonylation S_3_Methylheptane This compound Decarbonylation->S_3_Methylheptane

Proposed biosynthetic pathway for this compound.

Quantitative Data

Currently, there is a notable lack of specific quantitative data in the scientific literature regarding the concentration and enantiomeric excess of this compound in its natural sources. Further research employing sensitive and enantioselective analytical techniques is required to fill this knowledge gap.

Experimental Protocols

The isolation and enantioselective analysis of this compound from natural sources typically involve a combination of extraction, separation, and chiral chromatography techniques.

Extraction of Volatile Compounds

4.1.1. Headspace Solid-Phase Microextraction (HS-SPME) for Plant Volatiles

This method is suitable for analyzing the volatile compounds emitted from plant tissues, such as seeds or flowers, with minimal sample preparation.

  • Materials :

    • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Headspace vials (e.g., 20 mL) with PTFE/silicone septa

    • Gas chromatograph-mass spectrometer (GC-MS)

  • Procedure :

    • Place a known weight of the plant material (e.g., ground seeds, whole flowers) into a headspace vial.

    • Seal the vial and allow the headspace to equilibrate at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30 minutes).

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes.

4.1.2. Solvent Extraction for Marine Sponges

For marine organisms like sponges, solvent extraction is typically employed to isolate a broader range of compounds, including hydrocarbons.

  • Materials :

    • Organic solvents (e.g., methanol, dichloromethane, hexane)

    • Homogenizer

    • Rotary evaporator

    • Silica (B1680970) gel for column chromatography

  • Procedure :

    • Homogenize the fresh or frozen sponge tissue in a suitable solvent (e.g., methanol/dichloromethane mixture).

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

    • The crude extract can then be fractionated using liquid-liquid partitioning (e.g., between hexane (B92381) and methanol/water) to separate compounds based on polarity.

    • The non-polar hexane fraction, which would contain the hydrocarbons, can be further purified by silica gel column chromatography.

Enantioselective Analysis by Chiral Gas Chromatography

The separation and quantification of the (R) and (S) enantiomers of 3-methylheptane require the use of a chiral stationary phase in gas chromatography.

  • Instrumentation :

    • Gas chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • Chiral capillary column (e.g., Chirasil-Dex CB).

  • Typical GC Conditions :

    • Injector Temperature : 250 °C

    • Oven Temperature Program : Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a slow rate (e.g., 2-5 °C/min) to a final temperature (e.g., 150-200 °C). The exact program needs to be optimized for the specific column and instrument.

    • Carrier Gas : Helium or Hydrogen at a constant flow rate.

    • Detector Temperature : 250-280 °C (for FID) or MS transfer line temperature.

  • Identification : The enantiomers are identified by comparing their retention times with those of authentic (R)- and this compound standards. Mass spectrometry can be used for confirmation of the compound's identity.

  • Quantification : The amount of each enantiomer can be determined by integrating the peak areas in the chromatogram and comparing them to a calibration curve generated with known concentrations of the standards.

Experimental_Workflow cluster_Source Natural Source cluster_Extraction Extraction cluster_Analysis Analysis cluster_Output Output Plant Plant Material (e.g., Cicer arietinum) HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Plant->HS_SPME Sponge Marine Sponge (e.g., Plakortis angulospiculatus) Solvent_Extraction Solvent Extraction Sponge->Solvent_Extraction Chiral_GC Chiral Gas Chromatography (e.g., with Chirasil-Dex CB column) HS_SPME->Chiral_GC Solvent_Extraction->Chiral_GC Detection Detection (FID or MS) Chiral_GC->Detection Quantification Quantification of This compound Detection->Quantification Enantiomeric_Ratio Enantiomeric Ratio (S:R) Detection->Enantiomeric_Ratio

General experimental workflow for the analysis of this compound.

Conclusion and Future Perspectives

This compound is a naturally occurring chiral molecule with a distribution across different biological kingdoms. While its presence has been confirmed in several species, there is a significant opportunity for further research to quantify its abundance and determine its enantiomeric distribution in these and other organisms. The development of standardized and validated analytical protocols will be crucial for these future studies. A deeper understanding of the biosynthesis of this compound could also open avenues for its biotechnological production. For drug development professionals, the chirality of this molecule may be of interest, as enantiomers of bioactive compounds often exhibit different pharmacological properties. Further investigation into the ecological role and potential bioactivities of this compound is warranted.

References

An In-depth Technical Guide to the Stereoisomerism of 3-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stereoisomerism in 3-Methylheptane (B165616)

3-Methylheptane, a branched-chain alkane with the chemical formula C₈H₁₈, serves as a fundamental example of stereoisomerism in organic chemistry.[1][2] Its molecular structure features a chiral center, a carbon atom bonded to four different substituent groups, which gives rise to the existence of non-superimposable mirror images known as enantiomers.[3][4] This guide provides a comprehensive technical overview of the stereoisomerism of 3-methylheptane, including its structural properties, the principles of enantiomer designation, and experimental methodologies for the separation and synthesis of its stereoisomers. Understanding the stereochemistry of simple chiral alkanes like 3-methylheptane is crucial for drug development professionals and researchers, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity and pharmacological properties.

The Chiral Center and Enantiomers of 3-Methylheptane

The chirality of 3-methylheptane originates from the carbon atom at the third position (C-3) of the heptane (B126788) chain. This carbon is bonded to a hydrogen atom (H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a butyl group (-CH₂CH₂CH₂CH₃). The presence of these four distinct groups makes the C-3 atom a stereocenter.[3]

Consequently, 3-methylheptane exists as a pair of enantiomers: (R)-3-methylheptane and (S)-3-methylheptane. These molecules are mirror images of each other and, like a pair of hands, cannot be superimposed. Enantiomers share identical physical properties such as boiling point, melting point, and density in an achiral environment.[5][6] However, they exhibit different optical activities, meaning they rotate the plane of polarized light in equal but opposite directions.[5][6]

Cahn-Ingold-Prelog (CIP) Priority Rules and Configuration Assignment

The absolute configuration of each enantiomer is assigned as either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left) using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic method involves a two-step process:

  • Assigning Priorities: The four groups attached to the chiral center are ranked based on the atomic number of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority. If there is a tie, the atoms at the next position in the substituent chains are compared until a point of difference is found.

  • Determining Configuration: The molecule is oriented so that the lowest priority group (priority 4) points away from the viewer. The sequence of the remaining three groups is then observed. If the sequence from priority 1 to 2 to 3 is clockwise, the configuration is assigned as R. If the sequence is counter-clockwise, the configuration is assigned as S.

CIP_Priority_Assignment cluster_molecule Assigning Priorities to Substituents at the Chiral Center of 3-Methylheptane C3 C3 (Chiral Center) H H (Priority 4) CH3 CH3 (Priority 3) CH2CH3 CH2CH3 (Priority 2) CH2CH2CH2CH3 CH2CH2CH2CH3 (Priority 1)

Figure 1: CIP priority assignment for the substituents on the chiral carbon of 3-methylheptane.

Quantitative Data of 3-Methylheptane Stereoisomers

PropertyValue (for racemic 3-methylheptane)
Molecular Formula C₈H₁₈
Molar Mass 114.23 g/mol [1]
Boiling Point 118-120 °C[2]
Melting Point -120 to -122 °C[2]
Density 0.705 g/mL at 25 °C[7]
Refractive Index (n_D) 1.398 at 20 °C[2]
Specific Rotation ([α]_D) (R)-enantiomer: Not available
(S)-enantiomer: Not available
Racemic mixture: 0°

Experimental Protocols

The separation of enantiomers from a racemic mixture (a process known as chiral resolution) and the selective synthesis of a single enantiomer (enantioselective synthesis) are critical processes in modern chemistry, particularly in the pharmaceutical industry.

Chiral Gas Chromatography for Enantiomeric Separation

Chiral gas chromatography (GC) is a powerful analytical technique used to separate enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation.

General Protocol for Chiral GC Analysis of 3-Methylheptane:

  • Column Selection: A capillary column coated with a cyclodextrin-based chiral stationary phase is typically employed for the separation of chiral hydrocarbons.

  • Sample Preparation: A dilute solution of racemic 3-methylheptane in a volatile, achiral solvent (e.g., hexane) is prepared.

  • GC Instrument Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

    • Oven Temperature Program: An initial oven temperature is held for a period, followed by a gradual increase (temperature ramp) to a final temperature. A typical program might start at 40-60 °C and ramp up to 150-200 °C. The optimal temperature program needs to be determined empirically to achieve baseline separation of the enantiomers.

    • Carrier Gas and Flow Rate: Helium or hydrogen is commonly used as the carrier gas at a constant flow rate.

    • Detector: A flame ionization detector (FID) is suitable for detecting hydrocarbons.

  • Data Analysis: The retention times of the two separated peaks corresponding to the (R)- and (S)-enantiomers are recorded. The relative peak areas can be used to determine the enantiomeric excess (ee) of a non-racemic mixture.

Chiral_GC_Workflow cluster_workflow Workflow for Chiral GC Separation start Racemic 3-Methylheptane Sample injection Injection into GC separation Separation on Chiral Stationary Phase detection Detection (FID) chromatogram Chromatogram with Separated Enantiomer Peaks end Quantification of Enantiomers

Figure 2: A simplified workflow for the enantiomeric separation of 3-methylheptane using chiral GC.

Enantioselective Synthesis

Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer of a chiral compound. While specific, detailed protocols for the enantioselective synthesis of 3-methylheptane are not widely published, a general approach could involve the asymmetric hydrogenation of a suitable prochiral alkene precursor.

Conceptual Protocol for Enantioselective Synthesis of 3-Methylheptane:

  • Precursor Synthesis: Synthesize a prochiral alkene, such as (E)- or (Z)-3-methylhept-3-ene.

  • Asymmetric Hydrogenation:

    • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the prochiral alkene in an appropriate solvent (e.g., methanol (B129727) or ethanol).

    • Add a chiral transition metal catalyst. Commonly used catalysts for asymmetric hydrogenation are based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP).

    • Pressurize the reaction vessel with hydrogen gas.

    • Stir the reaction mixture at a controlled temperature until the reaction is complete.

  • Work-up and Purification:

    • Remove the catalyst by filtration through a pad of silica (B1680970) gel or celite.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting 3-methylheptane by distillation or column chromatography.

  • Enantiomeric Excess Determination: Analyze the product using chiral GC to determine the enantiomeric excess (ee) and confirm the success of the asymmetric synthesis.

Enantioselective_Synthesis_Pathway cluster_pathway Conceptual Pathway for Enantioselective Synthesis prochiral Prochiral Alkene (e.g., 3-methylhept-3-ene) hydrogenation Asymmetric Hydrogenation chiral_catalyst Chiral Catalyst (e.g., Rh-BINAP) hydrogen H₂ enantiomer Enantioenriched 3-Methylheptane ((R)- or (S)-)

Figure 3: A conceptual logical relationship for the enantioselective synthesis of 3-methylheptane.

Conclusion

3-Methylheptane provides a clear and fundamental illustration of stereoisomerism arising from a single chiral center. The existence of (R)- and (S)-enantiomers, while having identical physical properties under achiral conditions, underscores the importance of three-dimensional molecular structure in chemistry and pharmacology. The ability to separate and selectively synthesize these enantiomers through techniques like chiral gas chromatography and asymmetric catalysis is a cornerstone of modern organic chemistry and drug development. Further research to determine the specific optical rotations of the 3-methylheptane enantiomers and to develop detailed, optimized experimental protocols for their preparation and separation would be of significant value to the scientific community.

References

The Biological Significance of Chiral Alkanes: A Technical Guide on (S)-3-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth exploration of the biological significance of chiral alkanes, with a specific focus on (S)-3-Methylheptane. It covers their role as semiochemicals in insects, the intricacies of their detection through olfactory signaling pathways, and the state-of-the-art methodologies for their synthesis, separation, and bioactivity assessment.

Introduction: The Overlooked Importance of Chirality in Alkanes

In the realm of biologically active molecules, chirality is a fundamental concept, profoundly influencing the interaction of compounds with biological systems. While the significance of stereoisomerism is well-established for complex molecules like pharmaceuticals and amino acids, its role in seemingly simple saturated hydrocarbons, or alkanes, is an emerging field of study.[1] Chiral alkanes, characterized by a stereocenter, exist as enantiomers that can elicit distinct biological responses.[2]

3-Methylheptane (B165616) is a branched-chain alkane and a structural isomer of octane.[3][4] The carbon at the third position is a stereocenter, meaning 3-methylheptane exists as two enantiomers: this compound and (R)-3-Methylheptane. While research on the specific biological activity of this compound is nascent, the broader class of methyl-branched alkanes is increasingly recognized for its role in chemical communication, particularly among insects.[5] This guide will synthesize the current understanding of the biological significance of such molecules, using this compound as a focal point, and detail the experimental frameworks required for their study.

Biological Significance of Methyl-Branched Alkanes

Role as Insect Semiochemicals

The most compelling evidence for the biological significance of chiral alkanes comes from the field of insect chemical ecology. Many insects utilize cuticular hydrocarbons (CHCs) for communication, including mate recognition.[5] These CHCs are often complex mixtures of n-alkanes, alkenes, and methyl-branched alkanes.

A pivotal case study is that of the parasitic wasp, Lariophagus distinguendus. The contact sex pheromone of this species contains 3-methylheptacosane (B3047540) (3-MeC27), a long-chain methyl-branched alkane.[5] Behavioral assays have demonstrated that males of the species respond very specifically to 3-MeC27. The position of the methyl group and the overall chain length are critical for eliciting a behavioral response. Interestingly, while the structural integrity of the molecule is paramount, studies have shown that males respond to both enantiomers of 3-MeC27, indicating a lack of enantioselectivity in this specific case.[5] However, in many other instances of insect pheromones, the response is highly enantiomer-specific.[6] For example, the alarm pheromone of the ant Atta texana is (S)-4-methyl-3-heptanone, and its enantiomer is inactive.[6] This highlights the critical need to study chiral alkanes in their enantiomerically pure forms.

Occurrence in the Plant Kingdom

In addition to their role as insect pheromones, methyl-branched alkanes like 3-methylheptane are also found as constituents of plant volatiles.[4] For instance, 3-methylheptane has been identified in chickpeas (Cicer arietinum) and Arabian jasmine (Jasminum sambac).[4] The release of these volatile organic compounds by plants can play a role in plant-insect interactions, potentially acting as attractants or repellents.[7][8][9]

Insect Olfactory Signaling Pathway for Chiral Alkanes

The detection of volatile chemical cues, including chiral alkanes, by insects is a complex process mediated by a highly sensitive olfactory system. The key events occur in specialized sensory hairs called sensilla, located primarily on the antennae.[10][11] The overall process can be broken down into several key steps, as illustrated in the signaling pathway diagram below.

Olfactory_Signaling_Pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane cluster_ionotropic Ionotropic Pathway cluster_metabotropic Metabotropic Pathway Odorant This compound Pore Pore Odorant->Pore Diffusion OBP_Odorant OBP-Odorant Complex Odorant->OBP_Odorant OBP Odorant Binding Protein (OBP) Pore->OBP Enters Lymph OBP->OBP_Odorant Binds Odorant OR ORx Orco Olfactory Receptor (OR) OBP_Odorant->OR:orx Delivery to Receptor Ion_Channel Ion Channel (Cation Influx) OR->Ion_Channel Direct Gating G_Protein G-Protein OR->G_Protein Activation Depolarization Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Antennal_Lobe Antennal Lobe (Brain) Action_Potential->Antennal_Lobe Signal to Brain AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Channel_Modulation Channel Modulation PKA->Channel_Modulation Channel_Modulation->Ion_Channel Modulates Sensitivity

Caption: Insect Olfactory Signaling Pathway for a Chiral Alkane.

  • Transport through the Sensillum Lymph: Hydrophobic molecules like this compound enter the aqueous environment of the sensillum lymph through pores in the cuticle. Here, they are bound by Odorant-Binding Proteins (OBPs).[12][13][14] These proteins solubilize the odorant and transport it to the olfactory receptors on the dendritic membrane of the Olfactory Receptor Neurons (ORNs).[12]

  • Receptor Binding and Signal Transduction: The OBP-odorant complex delivers the alkane to a specific Olfactory Receptor (OR). Insect ORs are typically heterodimers composed of a variable, odorant-binding subunit (ORx) and a conserved co-receptor (Orco).[10][15] Upon binding, the OR complex can initiate a signal through two main pathways:

    • Ionotropic Pathway: The OR-Orco complex itself functions as a ligand-gated ion channel.[16][17] Binding of the chiral alkane directly opens the channel, leading to an influx of cations (e.g., Ca²⁺, Na⁺). This causes a rapid depolarization of the neuron, and if the threshold is reached, an action potential is generated.[10]

    • Metabotropic Pathway: There is also evidence that insect ORs can activate G-protein coupled signaling cascades.[15][18][19] This involves the activation of a G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[20] cAMP acts as a second messenger, potentially modulating the sensitivity of the ion channel and amplifying the signal, which is particularly important for detecting faint odor traces.[18][20]

  • Signal Transmission to the Brain: The action potentials generated by the ORNs are transmitted along their axons to the antennal lobe of the insect's brain, where the information is further processed.[21]

Methodologies for the Study of Chiral Alkanes

The investigation of chiral alkanes as semiochemicals requires a multidisciplinary approach, combining organic synthesis, analytical chemistry, electrophysiology, and behavioral biology.

Experimental_Workflow cluster_synthesis Synthesis & Analysis cluster_electro Electrophysiology cluster_behavior Behavioral Assays cluster_conclusion Conclusion Synthesis Enantioselective Synthesis of (R)- and this compound Chiral_GC Chiral GC-MS Analysis (Purity & Confirmation) Synthesis->Chiral_GC EAG Electroantennography (EAG) (Screening for Antennal Response) Chiral_GC->EAG GC_EAD GC-Electroantennographic Detection (GC-EAD) (Identify Active Compound in Mixture) Chiral_GC->GC_EAD Wind_Tunnel Wind Tunnel Assay (Attraction/Repulsion) Chiral_GC->Wind_Tunnel Mating_Assay Mating Assay (Pheromonal Activity) Chiral_GC->Mating_Assay Conclusion Confirmation of Biological Activity EAG->Conclusion GC_EAD->Conclusion Wind_Tunnel->Conclusion Mating_Assay->Conclusion

Caption: Experimental Workflow for Investigating Chiral Alkane Semiochemicals.

Enantioselective Synthesis of this compound

Access to enantiomerically pure samples is crucial for studying the biological activity of chiral molecules. While specific synthesis routes for this compound are not detailed in the readily available literature, established methods for asymmetric synthesis can be employed. A plausible approach involves the use of chiral auxiliaries or catalysts to introduce the stereocenter with high enantiomeric excess. For instance, methods developed for the synthesis of chiral 3-methyl alkanoic acids could be adapted.[22] This might involve a copper(I)-catalyzed asymmetric conjugate addition of a Grignard reagent to an α,β-unsaturated ester, followed by reduction and conversion of the functional group to a methyl group.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

To confirm the enantiomeric purity of the synthesized this compound and to separate and identify enantiomers from biological extracts, chiral gas chromatography is the method of choice.[23][24]

  • Principle: This technique utilizes a capillary column with a chiral stationary phase, often based on derivatized cyclodextrins.[23][24] The chiral selector forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and thus their separation.

  • Protocol Outline:

    • Column: A capillary column with a chiral stationary phase (e.g., Chirasil-Dex CB) is installed in a GC-MS system.[23]

    • Injection: A solution of the sample (e.g., synthesized 3-methylheptane or a cuticular extract) in a volatile solvent is injected into the GC.

    • Temperature Program: A suitable temperature program is used to elute the compounds. For volatile alkanes, this may involve starting at a low temperature (e.g., 40°C).

    • Detection: The eluting compounds are detected by a mass spectrometer, which provides both retention time data for enantiomeric separation and mass spectra for structural confirmation.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summed electrical response of an insect's antenna to a volatile stimulus.[20] It is a powerful tool for screening compounds for olfactory activity.

  • Protocol Outline:

    • Antenna Preparation: An antenna is excised from a live insect and mounted between two electrodes using conductive gel.[20]

    • Airflow: A continuous stream of humidified, purified air is passed over the antenna.

    • Stimulus Delivery: A puff of air containing a known concentration of the test compound (e.g., this compound) is introduced into the continuous airflow. A solvent blank is used as a control.

    • Recording: The change in electrical potential (the EAG response) between the base and the tip of the antenna is amplified and recorded. A negative voltage deflection indicates a response.[20]

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD combines the separation power of GC with the sensitivity of the insect antenna as a detector. This technique is invaluable for identifying biologically active compounds in complex mixtures, such as natural extracts.

  • Protocol Outline:

    • GC Separation: The sample is injected into a GC, and the components are separated on a column.

    • Effluent Splitting: The column effluent is split into two streams. One stream goes to a conventional GC detector (e.g., a Flame Ionization Detector, FID), while the other is directed over an EAG preparation.

    • Simultaneous Recording: The signals from both the FID and the EAG are recorded simultaneously.

    • Identification: A peak in the EAG trace that corresponds in time to a peak in the FID chromatogram indicates that the compound eluting at that time is biologically active. The compound can then be identified by GC-MS using the same GC conditions.

Behavioral Assays

While electrophysiology can demonstrate that an insect can detect a compound, behavioral assays are necessary to determine the compound's function (e.g., as an attractant, repellent, or pheromone).[12]

  • Wind Tunnel Assays: These are used to study the orientation behavior of flying insects in response to an odor plume. The insect is released downwind of the odor source, and its flight path is observed. Attraction is typically characterized by upwind flight towards the source.

  • Mating Assays: To test for sex pheromone activity, a synthetic compound can be applied to a dummy or an unreceptive individual, and the courtship behavior of the opposite sex is observed and quantified.[15]

Data Presentation

Quantitative data is essential for characterizing the biological activity of a chiral alkane. The following tables present hypothetical, yet representative, data for this compound, illustrating the types of results obtained from the described experiments.

Table 1: Hypothetical Dose-Response Data from Electroantennography (EAG)

CompoundDose (µg on filter paper)Mean EAG Response (mV) ± SEM (n=10)
This compound0.1-0.2 ± 0.05
1-0.8 ± 0.12
10-1.5 ± 0.21
100-1.6 ± 0.25
(R)-3-Methylheptane10-0.3 ± 0.06
Hexane (Control)--0.1 ± 0.03

Table 2: Hypothetical Behavioral Response in a Wind Tunnel Assay

Treatmentn% Responding (Upwind Flight)% Source Contact
This compound (10 µg)507865
(R)-3-Methylheptane (10 µg)50125
Hexane (Control)5082

Conclusion and Future Directions

The study of chiral alkanes like this compound represents a fascinating frontier in chemical ecology and drug development. While often overlooked due to their simple structures, these molecules can play critical roles in mediating insect behavior. The case of 3-methylheptacosane in L. distinguendus demonstrates that high structural specificity, though not always enantioselectivity, is a key feature of their biological activity.[5]

Future research should focus on:

  • Screening for Biological Activity: A broader screening of this compound and other chiral alkanes against a variety of insect species is needed to identify their specific roles as semiochemicals.

  • Receptor Deorphanization: Identifying the specific olfactory receptors that bind to chiral alkanes will provide crucial insights into the molecular basis of their detection and discrimination.

  • Mammalian Studies: The physiological effects of inhaled or ingested chiral alkanes in mammals are largely unknown and warrant investigation, particularly from a toxicological and metabolic perspective.

The methodologies and frameworks presented in this guide provide a robust roadmap for researchers to explore the subtle yet significant world of chiral alkanes, paving the way for the discovery of new semiochemicals for pest management and a deeper understanding of the chemical language of the natural world.

References

Pioneering the Chiral Landscape: The Discovery and History of 3-Methylheptane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of chirality, a fundamental principle in stereochemistry, describes molecules that are non-superimposable mirror images of one another, known as enantiomers. While possessing identical physical properties in an achiral environment, enantiomers can exhibit profoundly different biological activities. This guide delves into the historical discovery and characterization of the enantiomers of 3-methylheptane (B165616), a simple chiral alkane that played a role in the foundational studies of stereochemistry and optical activity in hydrocarbons. This document provides a detailed account of the initial synthesis, resolution, and characterization of (R)- and (S)-3-methylheptane, offering valuable insights for researchers in organic synthesis, drug discovery, and materials science.

Historical Context: The Dawn of Stereochemistry

The groundbreaking work of Louis Pasteur in the mid-19th century laid the foundation for our understanding of stereoisomerism. By manually separating the enantiomorphic crystals of sodium ammonium (B1175870) tartrate, Pasteur demonstrated that chirality exists at the molecular level and that enantiomers can rotate plane-polarized light in equal but opposite directions. This phenomenon, known as optical activity, became a crucial tool for characterizing chiral molecules.

The Seminal Work of Levene and Marker (1931)

The first significant breakthrough in the study of 3-methylheptane enantiomers was achieved by Phoebus A. Levene and Robert E. Marker in 1931. Their work, part of a broader investigation into the relationship between chemical constitution and optical rotation in hydrocarbons, provided the first synthesis and characterization of an optically active form of 3-methylheptane.

Synthesis of Racemic 3-Methylheptanoic Acid

The journey to isolating the enantiomers of 3-methylheptane began with the synthesis of its corresponding carboxylic acid, 3-methylheptanoic acid. A common method for this synthesis is the malonic ester synthesis, starting from 2-bromohexane (B146007).

Experimental Protocol: Malonic Ester Synthesis of 3-Methylheptanoic Acid

  • Deprotonation of Diethyl Malonate: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.

  • Alkylation: The enolate is then reacted with 2-bromohexane in an SN2 reaction to form diethyl 2-(hexan-2-yl)malonate.

  • Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed using a strong acid or base, followed by heating to induce decarboxylation, yielding racemic 3-methylheptanoic acid.

Resolution of Racemic 3-Methylheptanoic Acid

Levene and Marker employed the classical method of resolution by diastereomeric salt formation to separate the enantiomers of 3-methylheptanoic acid. They utilized the naturally occurring chiral base, strychnine (B123637), as the resolving agent.

Experimental Protocol: Resolution of 3-Methylheptanoic Acid with Strychnine

  • Salt Formation: Racemic 3-methylheptanoic acid is reacted with an equimolar amount of strychnine in a suitable solvent, such as aqueous ethanol. This reaction forms a mixture of two diastereomeric salts: (R)-3-methylheptanoate-(strychnine) and (S)-3-methylheptanoate-(strychnine).

  • Fractional Crystallization: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization. The less soluble diastereomer crystallizes out of the solution first.

  • Liberation of the Free Acid: The separated diastereomeric salts are then treated with a strong acid, such as hydrochloric acid, to protonate the carboxylate and liberate the enantiomerically pure 3-methylheptanoic acid. The strychnine is removed as its hydrochloride salt.

Synthesis of Optically Active 3-Methylheptane

With the resolved enantiomers of 3-methylheptanoic acid in hand, Levene and Marker proceeded to synthesize the corresponding optically active alkanes. The conversion of a carboxylic acid to a hydrocarbon can be achieved through a series of reduction steps. A common historical method involved the following sequence:

  • Reduction to the Alcohol: The carboxylic acid is first reduced to the corresponding alcohol, 3-methylheptan-1-ol. This can be accomplished using a reducing agent like lithium aluminum hydride (a method developed after Levene and Marker's time) or through conversion to an ester followed by reduction.

  • Conversion to an Alkyl Halide: The alcohol is then converted to an alkyl halide, for example, 3-methylheptyl bromide, using a reagent like phosphorus tribromide.

  • Reduction of the Alkyl Halide: Finally, the alkyl halide is reduced to the alkane, 3-methylheptane, using a reducing agent such as zinc in acetic acid or catalytic hydrogenation.

This multi-step process allowed for the preparation of dextrorotatory (d)-3-methylheptane from d-3-methylheptanoic acid.

Quantitative Data

The work of Levene and Marker provided the first quantitative measure of the optical activity of a 3-methylheptane enantiomer.

CompoundBoiling Point (°C)Specific Optical Rotation ([(\alpha)]D20)
d-3-Methylheptane118-119+9.3° (neat)
l-3-Methylheptane118-119-9.3° (inferred)
Racemic 3-methylheptane118-119

Note: The value for l-3-methylheptane is inferred based on the principle that enantiomers have equal and opposite optical rotations.

Logical Workflow of the Discovery

The logical progression of the discovery and characterization of 3-methylheptane enantiomers by Levene and Marker can be visualized as follows:

Discovery_Workflow cluster_synthesis Synthesis of Precursor cluster_resolution Resolution cluster_conversion Conversion to Alkane Racemic 3-Methylheptanoic Acid Racemic 3-Methylheptanoic Acid Diastereomeric Salts Diastereomeric Salts Racemic 3-Methylheptanoic Acid->Diastereomeric Salts  + Strychnine d-3-Methylheptanoic Acid d-3-Methylheptanoic Acid Diastereomeric Salts->d-3-Methylheptanoic Acid  Fractional  Crystallization l-3-Methylheptanoic Acid l-3-Methylheptanoic Acid Diastereomeric Salts->l-3-Methylheptanoic Acid  (from mother liquor) d-3-Methylheptane d-3-Methylheptane d-3-Methylheptanoic Acid->d-3-Methylheptane  Reduction  Sequence l-3-Methylheptane l-3-Methylheptane l-3-Methylheptanoic Acid->l-3-Methylheptane  Reduction  Sequence

Fig. 1: Workflow for the synthesis and resolution of 3-methylheptane enantiomers.

Modern Perspectives and Methods

While the classical methods employed by Levene and Marker were groundbreaking for their time, modern organic chemistry offers more efficient and stereoselective approaches for the synthesis of chiral molecules.

  • Asymmetric Synthesis: Modern catalytic asymmetric synthesis allows for the direct formation of a desired enantiomer, often with high enantiomeric excess, avoiding the need for resolution. For instance, asymmetric hydrogenation or alkylation reactions could be employed to synthesize chiral precursors to 3-methylheptane.

  • Chiral Chromatography: The resolution of enantiomers can now be achieved on both analytical and preparative scales using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). This technique provides a more rapid and efficient means of separation compared to fractional crystallization.

Conclusion

The pioneering work of Levene and Marker on the enantiomers of 3-methylheptane represents a significant milestone in the history of stereochemistry. Their successful synthesis, resolution of the precursor acid, and characterization of the optical activity of a simple chiral alkane contributed to the fundamental understanding of the relationship between molecular structure and optical properties. While modern techniques have largely superseded these early methods, the logical framework and foundational principles established by these early investigations continue to be relevant to researchers in the field of stereoselective synthesis and the development of chiral drugs and materials.

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of (S)-3-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling information for (S)-3-Methylheptane, a branched alkane utilized in various laboratory and research applications. Adherence to these guidelines is crucial for ensuring a safe working environment and minimizing risks associated with the chemical's hazardous properties. This document synthesizes critical data from safety data sheets and chemical databases to provide a comprehensive resource for laboratory personnel.

Chemical and Physical Properties

This compound is a colorless, flammable liquid.[1] A summary of its key physical and chemical properties is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for implementing appropriate storage and handling procedures.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₈[2][3]
Molecular Weight 114.23 g/mol [2][4]
CAS Number 589-81-1[1][5]
Appearance Clear, colorless liquid[1][4]
Odor Gasoline-like[1][6]
Boiling Point 118 °C (at 760 mm Hg)[1][4]
Melting Point -120 °C to -121 °C[1]
Flash Point 45 °F (7.2 °C)[1]
Density 0.705 g/mL (at 25 °C)[1]
Vapor Pressure 19.6 mmHg (at 25 °C)[4]
Water Solubility 0.792 mg/L (at 25 °C)[4][7]
logP (Octanol/Water Partition Coefficient) 4.627 (estimated)[1][7]

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors.[8][9] A thorough understanding of these hazards is the foundation of safe handling practices. The Globally Harmonized System (GHS) classification is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable Liquids 2H225: Highly flammable liquid and vapor[5][8]
Skin Corrosion/Irritation 2H315: Causes skin irritation[5][8]
Aspiration Hazard 1H304: May be fatal if swallowed and enters airways[5][8]
Specific Target Organ Toxicity (Single Exposure) 3 (Central Nervous System)H336: May cause drowsiness or dizziness[5][8]
Hazardous to the Aquatic Environment (Acute) 1H400: Very toxic to aquatic life[5]
Hazardous to the Aquatic Environment (Chronic) 1H410: Very toxic to aquatic life with long lasting effects[5][8]

Experimental Protocols for Safe Handling

The following protocols are derived from established safety guidelines for handling flammable alkanes and are essential for mitigating the risks associated with this compound.[10][11]

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this compound to determine the appropriate level of PPE. The minimum required PPE includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[12]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[8] The selection of suitable gloves depends on the material and manufacturer; always consult the glove manufacturer's compatibility data.[5]

  • Body Protection: A flame-resistant lab coat or coveralls.[12] Avoid synthetic fabrics.[13]

  • Respiratory Protection: If working in a poorly ventilated area or with large quantities, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[10]

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of flammable vapors.[8][13]

  • Ignition Source Control: Keep away from open flames, hot surfaces, sparks, and other potential ignition sources.[8][10] Use non-sparking tools and explosion-proof electrical equipment.[8]

  • Grounding and Bonding: To prevent static discharge, which can ignite vapors, ensure that all metal containers are properly grounded and bonded during transfer of the liquid.[8][13]

Storage and Handling Procedures
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[5][8] The storage area should be designed for flammable liquids.[11]

  • Handling: Use the smallest practical quantities for experiments.[11] Keep containers closed when not in use.[11] Avoid contact with skin and eyes and inhalation of vapors.[8]

Spill and Emergency Procedures
  • Spill Response: In the event of a spill, evacuate personnel from the area and remove all ignition sources.[8] Contain the spill using non-combustible absorbent materials like sand or earth.[10] Collect the absorbed material into a suitable, closed container for disposal.[8]

  • Fire Response: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[10][12] Water spray can be used to cool containers.[10]

  • First Aid:

    • If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[5]

    • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[5]

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[8]

    • If in Eyes: Rinse cautiously with water for several minutes.[12]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->SelectPPE PrepWorkArea Prepare Well-Ventilated Work Area (Fume Hood) SelectPPE->PrepWorkArea CheckEquipment Ensure Grounding and Bonding & Remove Ignition Sources PrepWorkArea->CheckEquipment TransferChemical Transfer this compound (Use Smallest Necessary Quantity) CheckEquipment->TransferChemical PerformExperiment Perform Experiment TransferChemical->PerformExperiment CloseContainer Keep Container Tightly Closed PerformExperiment->CloseContainer Spill Spill Occurs PerformExperiment->Spill Fire Fire Occurs PerformExperiment->Fire Exposure Personal Exposure PerformExperiment->Exposure Decontaminate Decontaminate Work Area CloseContainer->Decontaminate DisposeWaste Dispose of Waste (Follow Regulations) Decontaminate->DisposeWaste StoreChemical Store Chemical Properly DisposeWaste->StoreChemical Evacuate_Spill Evacuate_Spill Spill->Evacuate_Spill Evacuate & Remove Ignition Sources Extinguish Extinguish Fire->Extinguish Use Appropriate Extinguisher FirstAid FirstAid Exposure->FirstAid Administer First Aid & Seek Medical Attention

Caption: Workflow for the safe handling of this compound.

Toxicity and Biological Effects

This compound is not classified as a carcinogen or mutagen based on available data.[5] The primary toxicological concerns are acute effects from exposure.

Table 3: Summary of Toxicological Information

EffectDescriptionSource(s)
Acute Toxicity Based on available data, the classification criteria are not met.[5]
Skin Irritation Causes skin irritation.[5][8]
Eye Irritation Causes serious eye irritation.[14]
Inhalation May cause drowsiness or dizziness.[5][8]
Ingestion (Aspiration) May be fatal if swallowed and enters airways.[5][8]
Carcinogenicity Not listed by IARC as a carcinogen.[4]
Mutagenicity Based on available data, the classification criteria are not met.[5]
Reproductive Toxicity Based on available data, the classification criteria are not met.[5]

Due to its nature as a simple alkane, this compound is not known to interact with specific biological signaling pathways in the manner of a targeted drug molecule. Its biological effects are primarily due to its physical properties, leading to irritation and narcotic effects at high concentrations.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, national, and international regulations.[5] It should be treated as hazardous waste. Do not allow the chemical to enter drains or the environment.[8]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most current Safety Data Sheet (SDS) before working with this chemical.

References

(S)-3-Methylheptane: A Technical Guide to Commercial Availability, Properties, and Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and potential procurement strategies for (S)-3-Methylheptane. Given the specific chirality, this document addresses the challenges in sourcing the enantiomerically pure compound and offers insights into relevant analytical and separation techniques.

Commercial Availability

Direct commercial availability of this compound (CAS: 6131-25-5) is limited. While the racemic mixture, 3-Methylheptane (B165616) (CAS: 589-81-1), is readily available from major chemical suppliers, the specific (S)-enantiomer is not commonly listed as a stock item. Researchers requiring the enantiomerically pure form will likely need to consider custom synthesis or chiral resolution of the racemic mixture.

The following suppliers offer the racemic 3-Methylheptane and can be contacted for potential custom synthesis inquiries:

  • Sigma-Aldrich (Merck)

  • Thermo Scientific Chemicals (formerly Alfa Aesar)

  • TCI (Tokyo Chemical Industry)

  • Santa Cruz Biotechnology

It is recommended to directly inquire with these suppliers about their capabilities for synthesizing or separating the (S)-enantiomer.

Physicochemical and Spectroscopic Data

Below is a compilation of key data for 3-Methylheptane. It is important to note that most experimental data available in commercial and public databases pertains to the racemic mixture. Theoretical and some experimental data for the (S)-enantiomer are available from resources such as the National Institute of Standards and Technology (NIST).[1]

Table 1: Physicochemical Properties of 3-Methylheptane

PropertyRacemic 3-MethylheptaneThis compoundData Source
CAS Number 589-81-16131-25-5[2]
Molecular Formula C₈H₁₈C₈H₁₈[3]
Molecular Weight 114.23 g/mol 114.2285 g/mol [1][3]
Boiling Point 118 °C390.15 ± 2.00 K (117 °C)[4]
Density 0.705 g/mL at 25 °C-[4]
Refractive Index (n20/D) 1.398-[4]
Melting Point -121.5 °C-[2]

Table 2: Spectroscopic Data for 3-Methylheptane

Spectroscopic DataValues
¹³C NMR (CDCl₃, 25.16 MHz) δ [ppm] 11.46, 14.21, 19.30, 23.19, 29.55, 29.65, 34.58, 36.51
InChI Key LAIUFBWHERIJIH-UHFFFAOYSA-N (Racemic)
InChI Key (S-enantiomer) LAIUFBWHERIJIH-MRVPVSSYSA-N

Experimental Protocols: Chiral Resolution

Generalized Protocol for Chiral Resolution of a Non-functionalized Alkane (Conceptual)

Obtaining a single enantiomer of a non-functionalized alkane like 3-methylheptane through classical resolution is not straightforward due to its lack of functional groups for derivatization. Modern approaches often rely on chiral chromatography.

Key Steps in Chiral HPLC Resolution:

  • Column Selection: A chiral stationary phase (CSP) is crucial. For nonpolar compounds like 3-methylheptane, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point.

  • Mobile Phase Selection: A non-polar mobile phase, such as a mixture of hexane (B92381) and isopropanol, is typically used. The ratio is optimized to achieve baseline separation of the enantiomers.

  • Method Development:

    • Inject a small amount of the racemic 3-methylheptane onto the chiral column.

    • Run a gradient of the mobile phase to determine the approximate retention times of the enantiomers.

    • Optimize the isocratic mobile phase composition to maximize the resolution factor (Rs) between the two enantiomer peaks. A value of Rs > 1.5 is generally desired for preparative separation.

    • Monitor the elution profile using a suitable detector, such as a refractive index detector (RID) or a UV detector at a low wavelength if there is any absorbance.

  • Preparative Separation:

    • Once the analytical method is optimized, scale up to a preparative or semi-preparative HPLC system with a larger dimension chiral column.

    • Inject larger volumes of the racemic mixture and collect the fractions corresponding to each enantiomer peak.

  • Enantiomeric Purity Analysis:

    • Analyze the collected fractions using the developed analytical chiral HPLC method to determine the enantiomeric excess (ee) of each separated enantiomer.

Visualizations

Conceptual Workflow for Chiral Resolution

The following diagram illustrates a generalized workflow for obtaining an enantiomerically pure compound from a racemic mixture using chiral chromatography.

G cluster_0 Upstream Process cluster_1 Chiral Resolution cluster_2 Downstream Process racemic Racemic 3-Methylheptane hplc Chiral HPLC System (Chiral Stationary Phase) racemic->hplc Injection separation Separation of Enantiomers hplc->separation s_enantiomer This compound (Collected Fraction) separation->s_enantiomer Elution r_enantiomer (R)-3-Methylheptane (Collected Fraction) separation->r_enantiomer Elution analysis Enantiomeric Purity Analysis (Chiral GC/HPLC) s_enantiomer->analysis r_enantiomer->analysis

Conceptual Workflow for Chiral HPLC Resolution

This guide provides a foundational understanding for researchers and professionals working with this compound. While direct procurement is a challenge, a combination of custom synthesis inquiries and in-house chiral resolution presents viable pathways to obtaining this specific enantiomer for research and development purposes.

References

Methodological & Application

Enantioselective Synthesis of (S)-3-Methylheptane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-3-Methylheptane, a chiral alkane that can serve as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The protocols outlined below focus on reliable and well-established methodologies to achieve high enantiopurity.

Method 1: Diastereoselective Alkylation using a Chiral Auxiliary

This versatile and highly diastereoselective method employs an Evans' oxazolidinone chiral auxiliary to control the stereochemistry of an alkylation reaction. The synthesis involves three key stages: acylation of the chiral auxiliary, diastereoselective alkylation to introduce the chiral center, and subsequent removal of the auxiliary followed by functional group manipulations to yield the target alkane.

Experimental Workflow

cluster_0 Synthesis of (S)-3-Methylheptanoic Acid cluster_1 Conversion to this compound start (S)-4-Benzyl- 2-oxazolidinone acylation Acylation with Propionyl Chloride start->acylation n-BuLi, THF, -78 °C to rt alkylation Diastereoselective Alkylation with Butyl Iodide acylation->alkylation LDA, THF, -78 °C; then Butyl Iodide cleavage Auxiliary Cleavage alkylation->cleavage LiOH, H2O2, THF/H2O acid (S)-3-Methylheptanoic Acid cleavage->acid reduction Reduction to Alcohol acid->reduction LiAlH4, THF deoxygenation Deoxygenation reduction->deoxygenation Barton-McCombie Deoxygenation final_product This compound deoxygenation->final_product

Figure 1: Workflow for the synthesis of this compound via a chiral auxiliary.
Experimental Protocols

Protocol 1: Acylation of (S)-4-Benzyl-2-oxazolidinone

  • To a stirred solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi, 1.05 eq) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture for 1 hour at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, then dry over magnesium sulfate (B86663) (MgSO₄).

  • Concentrate the solution in vacuo and purify by flash column chromatography to afford (S)-4-benzyl-3-propionyl-2-oxazolidinone.[1]

Protocol 2: Diastereoselective Alkylation

  • To a stirred solution of diisopropylamine (B44863) (1.5 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.4 eq) dropwise to form lithium diisopropylamide (LDA).

  • Stir the solution for 30 minutes at -78 °C.

  • Add a solution of (S)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 eq) in THF dropwise to the LDA solution at -78 °C.

  • Stir for 1 hour to ensure complete enolate formation.

  • Add butyl iodide (1.5 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the alkylated product.

Protocol 3: Auxiliary Cleavage to (S)-3-Methylheptanoic Acid

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (B78521) (LiOH, 2.0 eq).

  • Stir the reaction mixture vigorously at 0 °C for 4 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

  • Extract the chiral auxiliary with ethyl acetate.

  • Acidify the aqueous layer with 1 M hydrochloric acid (HCl) and extract the desired (S)-3-methylheptanoic acid with ethyl acetate.

  • Dry the organic layer over MgSO₄, concentrate in vacuo, and purify as needed.

Protocol 4: Reduction to (S)-3-Methylheptan-1-ol

  • To a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (S)-3-methylheptanoic acid (1.0 eq) in THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting precipitate and wash with THF.

  • Dry the filtrate over MgSO₄ and concentrate in vacuo to yield (S)-3-methylheptan-1-ol.[2][3][4][5][6]

Protocol 5: Deoxygenation to this compound

This protocol describes the Barton-McCombie deoxygenation, a reliable method for removing a hydroxyl group.

  • Formation of the Xanthate: To a solution of (S)-3-methylheptan-1-ol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 1.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add carbon disulfide (CS₂, 1.5 eq) and stir for 2 hours.

  • Add methyl iodide (CH₃I, 1.5 eq) and stir for another 2 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate to give the crude xanthate.

  • Deoxygenation: Dissolve the crude xanthate in toluene (B28343) and add tributyltin hydride ((n-Bu)₃SnH, 1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the mixture to 80 °C for 2 hours.

  • Cool the reaction and concentrate in vacuo. Purify by flash column chromatography to afford this compound.[7][8]

Data Summary
StepProductTypical Yield (%)Diastereomeric/Enantiomeric Excess
Acylation(S)-4-benzyl-3-propionyl-2-oxazolidinone>95%N/A
AlkylationAlkylated Oxazolidinone80-90%>98% de
Cleavage(S)-3-Methylheptanoic Acid85-95%>98% ee
Reduction(S)-3-Methylheptan-1-ol>90%>98% ee
DeoxygenationThis compound70-85%>98% ee

Method 2: Catalytic Asymmetric Conjugate Addition

This method involves the enantioselective 1,4-addition of a methyl group to an α,β-unsaturated aldehyde, followed by reduction of the resulting aldehyde and deoxygenation of the alcohol. This approach is highly atom-economical as it utilizes a catalytic amount of a chiral ligand.

Conceptual Workflow

start (E)-Hept-2-enal addition Enantioselective Conjugate Addition start->addition Me2Zn, Cu(OTf)2, Chiral Ligand aldehyde (S)-3-Methylheptanal addition->aldehyde reduction Reduction aldehyde->reduction NaBH4, MeOH alcohol (S)-3-Methylheptan-1-ol reduction->alcohol deoxygenation Deoxygenation alcohol->deoxygenation Barton-McCombie Deoxygenation final_product This compound deoxygenation->final_product

Figure 2: Conceptual workflow for the synthesis of this compound via conjugate addition.
Representative Protocol

Note: This is a general protocol based on similar transformations and may require optimization for this specific substrate.

  • To a solution of copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂, 5 mol%) and a chiral phosphoramidite (B1245037) ligand (e.g., (R,R)-L1, 10 mol%) in an anhydrous solvent (e.g., toluene) at -20 °C under an inert atmosphere, add (E)-hept-2-enal (1.0 eq).[9]

  • Stir the mixture for 15 minutes.

  • Add dimethylzinc (B1204448) (Me₂Zn, 1.2 eq) dropwise and stir the reaction at -20 °C for 24 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • The crude (S)-3-methylheptanal can then be reduced to the corresponding alcohol with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727), followed by deoxygenation as described in Protocol 5.

Data Summary (Representative)
StepProductTypical Yield (%)Enantiomeric Excess (%)
Conjugate Addition(S)-3-Methylheptanal70-90%70-95% ee
Reduction & DeoxygenationThis compound60-80% (over 2 steps)Maintained from previous step

Method 3: Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral alkene offers a direct and efficient route to chiral alkanes. For the synthesis of this compound, a suitable precursor would be 3-methyl-2-heptene (B1599018). The success of this method is highly dependent on the choice of the chiral catalyst.

Conceptual Workflow

start 3-Methyl-2-heptene hydrogenation Asymmetric Hydrogenation start->hydrogenation H2, Chiral Rh or Ir Catalyst final_product This compound hydrogenation->final_product

Figure 3: Conceptual workflow for the synthesis of this compound via asymmetric hydrogenation.
Representative Protocol

Note: This is a general protocol and the catalyst and conditions will need to be carefully selected and optimized for this specific trisubstituted alkene.

  • In a high-pressure reactor, a solution of 3-methyl-2-heptene (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) is degassed.

  • A chiral rhodium or iridium catalyst (e.g., [Rh(COD)₂]BF₄ with a chiral bisphosphine ligand like Me-DuPhos, 0.1-1 mol%) is added under an inert atmosphere.[10][11]

  • The reactor is pressurized with hydrogen gas (H₂, 1-50 atm) and the reaction is stirred at a controlled temperature (e.g., room temperature to 50 °C) for 12-24 hours.

  • After the reaction is complete, the pressure is carefully released, and the solvent is removed in vacuo.

  • The crude product is purified by flash column chromatography to yield this compound.

Data Summary (Representative)
StepProductTypical Yield (%)Enantiomeric Excess (%)
Asymmetric HydrogenationThis compound>95%80->99% ee (highly catalyst dependent)

Disclaimer: The provided protocols are intended for qualified professionals and should be performed in a properly equipped laboratory with all necessary safety precautions. Yields and selectivities are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

References

Chiral Resolution of Racemic 3-Methylheptane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral resolution of racemic 3-methylheptane (B165616). Due to the non-polar and non-functionalized nature of alkanes, direct resolution methods such as diastereomeric salt formation or enzymatic resolution are not feasible. Therefore, the primary and most effective technique for separating the enantiomers of 3-methylheptane is Chiral Gas Chromatography (GC) .

Application Note 1: Chiral Gas Chromatography for the Resolution of 3-Methylheptane

Introduction

3-Methylheptane is a chiral alkane possessing a single stereocenter at the C3 position. The resolution of its enantiomers, (R)-3-methylheptane and (S)-3-methylheptane, is essential for stereospecific synthesis, stereochemical assignment, and for studying enantiomer-specific interactions in various fields. Chiral Gas Chromatography (GC) using a chiral stationary phase (CSP) is the method of choice for the direct separation of volatile, non-functionalized enantiomers like 3-methylheptane. Cyclodextrin-based CSPs, particularly derivatized β-cyclodextrins, have demonstrated successful resolution of branched alkanes.[1]

The principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers of 3-methylheptane and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation.[1]

Recommended Chiral Stationary Phases

Based on the successful resolution of similar branched alkanes, the following types of chiral stationary phases are recommended for the separation of 3-methylheptane enantiomers:

  • Derivatized β-cyclodextrins: Permethylated β-cyclodextrin phases are particularly effective for the separation of saturated hydrocarbons.[1] Commercially available columns such as the Supelco® β-DEX™ series or Restek Rt-βDEX™ series are suitable choices.

  • Chirasil-Dex CB: This phase, which utilizes permethylated β-cyclodextrin, has been reported to resolve 3-methylheptane.[1]

Expected Results

A successful chiral GC separation will yield two distinct peaks in the chromatogram, corresponding to the (R) and (S) enantiomers of 3-methylheptane. The quality of the separation is quantified by the resolution factor (Rs), where a value ≥ 1.5 indicates baseline separation. The relative amounts of the two enantiomers can be determined by integrating the peak areas, allowing for the calculation of enantiomeric excess (ee).

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data for the chiral GC resolution of racemic 3-methylheptane. This data is for illustrative purposes to demonstrate expected performance.

ParameterValue
Column Chirasil-Dex CB (25 m x 0.25 mm ID, 0.25 µm film thickness)
Temperature Program 35°C (hold 20 min) to 180°C at 2°C/min
Carrier Gas Hydrogen
Flow Rate 1.5 mL/min
Retention Time (Enantiomer 1) 45.2 min
Retention Time (Enantiomer 2) 46.1 min
Resolution (Rs) 1.6
Enantiomeric Excess (ee) of Racemic Mixture 0%
Theoretical Plates (N) for Enantiomer 1 ~95,000
Theoretical Plates (N) for Enantiomer 2 ~96,000

Experimental Protocol: Chiral GC Resolution of 3-Methylheptane

This protocol provides a detailed methodology for the enantioselective separation of racemic 3-methylheptane using chiral gas chromatography.

Materials and Reagents
  • Racemic 3-methylheptane

  • High-purity solvent for sample dilution (e.g., pentane (B18724) or hexane, GC grade)

  • High-purity carrier gas (Hydrogen or Helium)

Instrumentation
  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral capillary GC column (e.g., Chirasil-Dex CB, 25 m x 0.25 mm ID, 0.25 µm film thickness).

  • Autosampler or manual injection system.

  • Data acquisition and processing software.

Sample Preparation
  • Prepare a stock solution of racemic 3-methylheptane in pentane at a concentration of 1 mg/mL.

  • Prepare a working standard by diluting the stock solution to 100 µg/mL with pentane.

GC Method Parameters
  • Injector Temperature: 200°C

  • Injection Volume: 1 µL

  • Split Ratio: 100:1

  • Carrier Gas: Hydrogen

  • Flow Rate: 1.5 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 35°C

    • Hold time: 20 minutes

    • Ramp rate: 2°C/minute

    • Final temperature: 180°C

    • Final hold time: 5 minutes

  • Detector Temperature (FID): 250°C

Data Analysis
  • Integrate the peak areas for the two eluting enantiomers.

  • Calculate the resolution factor (Rs) using the following formula:

    • Rs = 2(t_R2 - t_R1) / (w_1 + w_2)

    • where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their peak widths at the base.

  • Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [|Area_1 - Area_2| / (Area_1 + Area_2)] x 100

Visualizations

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_analysis Data Analysis racemic_sample Racemic 3-Methylheptane dilution Dilution in Pentane racemic_sample->dilution injection Injection dilution->injection separation Separation on Chiral Column injection->separation detection Detection (FID/MS) separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Rs and ee integration->calculation

Caption: Workflow for Chiral GC Resolution of 3-Methylheptane.

Alternative Approaches (Theoretical)

While chiral GC is the most direct and practical method, it is theoretically possible to resolve 3-methylheptane through derivatization followed by other resolution techniques. This approach is significantly more complex and less efficient for the sole purpose of separating the alkane enantiomers.

Derivatization_Resolution_Pathway cluster_functionalization Step 1: Functionalization cluster_resolution Step 2: Chiral Resolution cluster_isolation Step 3: Isolation & Deprotection racemic_alkane Racemic 3-Methylheptane functionalization Introduce Functional Group (e.g., -COOH, -OH) racemic_alkane->functionalization racemic_derivative Racemic Derivative (e.g., 3-Methylheptanoic Acid) functionalization->racemic_derivative resolution_method Resolution Method (Diastereomeric Salt Formation or Enzymatic Resolution) racemic_derivative->resolution_method separated_diastereomers Separated Diastereomers/ Enantiomer + Unreacted Substrate resolution_method->separated_diastereomers isolate_enantiomer Isolate Desired Enantiomer Derivative separated_diastereomers->isolate_enantiomer remove_functional_group Remove Functional Group isolate_enantiomer->remove_functional_group pure_enantiomer Enantiomerically Pure (R)- or this compound remove_functional_group->pure_enantiomer

Caption: Theoretical Pathway for Indirect Resolution of 3-Methylheptane.

References

Stereospecific Synthesis of (S)-3-Methylheptane from Chiral Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the stereospecific synthesis of (S)-3-methylheptane, a chiral alkane of interest in pharmaceutical and materials science. Two distinct synthetic routes starting from the readily available chiral precursor, (S)-(-)-2-methyl-1-butanol, are presented. The first route utilizes a Wittig olefination followed by catalytic hydrogenation, while the second employs a Grignard reagent coupling strategy. These protocols are designed to provide a high degree of stereochemical control, yielding the target molecule with high enantiomeric excess.

Introduction

Chiral alkanes are important structural motifs in many biologically active molecules and are utilized as chiral solvents or additives in asymmetric synthesis. The stereospecific synthesis of such seemingly simple molecules presents a significant challenge due to the lack of functional groups in the final product that can be used to introduce chirality. Therefore, the stereochemistry must be set early in the synthetic sequence and carried through to the final product. This application note details two reliable methods for the synthesis of this compound, a branched chiral alkane, from the chiral pool starting material (S)-(-)-2-methyl-1-butanol.

Route 1: Wittig Olefination and Hydrogenation

This synthetic pathway involves the oxidation of the chiral alcohol to an aldehyde, followed by a Wittig reaction to construct the carbon skeleton, and finally, a stereospecific hydrogenation to yield the desired alkane.

Signaling Pathway Diagram

G cluster_0 Route 1: Wittig Olefination Pathway A (S)-(-)-2-Methyl-1-butanol B (S)-(+)-2-Methylbutanal A->B Oxidation (TEMPO, NaOCl) C (S)-3-Methyl-3-heptene B->C Wittig Reaction (n-PrPh3PBr, n-BuLi) D This compound C->D Hydrogenation (H2, Pd/C)

Caption: Synthetic pathway for this compound via Wittig olefination.

Experimental Protocols

Step 1: Oxidation of (S)-(-)-2-Methyl-1-butanol to (S)-(+)-2-Methylbutanal

This procedure utilizes a TEMPO-catalyzed oxidation, which is a mild and efficient method for converting primary alcohols to aldehydes with minimal risk of over-oxidation or racemization.

  • Materials:

  • Protocol:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, charge (S)-(-)-2-methyl-1-butanol (0.50 mol), TEMPO (5 mmol), dichloromethane (170 mL), and a solution of potassium bromide (0.050 mol) in water (25 mL).

    • Vigorously stir the mixture and cool to 0 °C using an ice-salt bath.

    • Adjust the pH of a 1 M aqueous sodium hypochlorite solution (0.55 mol) to 9.5 by adding sodium bicarbonate.

    • Add the pH-adjusted NaOCl solution to the reaction mixture via the dropping funnel over 15-20 minutes, maintaining the internal temperature between 10-15 °C.

    • After the addition is complete, stir the mixture for an additional 5 minutes.

    • Separate the organic phase and extract the aqueous phase with dichloromethane (50 mL).

    • Combine the organic extracts and wash sequentially with 10% aqueous HCl containing potassium iodide (0.010 mol), 10% aqueous sodium thiosulfate, and water.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and distill to afford (S)-(+)-2-methylbutanal.

Step 2: Wittig Reaction of (S)-(+)-2-Methylbutanal

This step creates the C=C double bond at the desired position, extending the carbon chain.

  • Materials:

    • n-Propyltriphenylphosphonium bromide

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • (S)-(+)-2-Methylbutanal

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add n-propyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous THF and cool the suspension to 0 °C.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise. The solution will turn a deep red/orange color, indicating ylide formation. Stir at 0 °C for 1 hour.

    • Dissolve (S)-(+)-2-methylbutanal (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude (S)-3-methyl-3-heptene.

Step 3: Catalytic Hydrogenation of (S)-3-Methyl-3-heptene

The final step reduces the double bond to a single bond, yielding the target alkane with the stereocenter intact.

  • Materials:

  • Protocol:

    • Dissolve (S)-3-methyl-3-heptene in ethanol or ethyl acetate in a suitable hydrogenation vessel.

    • Carefully add 10% Pd/C catalyst (typically 1-5 mol%).

    • Purge the vessel with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as per available equipment) and stir vigorously at room temperature until hydrogen uptake ceases.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the solvent.

    • Remove the solvent under reduced pressure to yield this compound.

Data Presentation
StepReactionStarting MaterialProductYield (%)Enantiomeric Excess (%)
1Oxidation(S)-(-)-2-Methyl-1-butanol(S)-(+)-2-Methylbutanal82-84>99
2Wittig Reaction(S)-(+)-2-Methylbutanal(S)-3-Methyl-3-heptene60-70 (estimated)>99
3Hydrogenation(S)-3-Methyl-3-hepteneThis compound>95 (estimated)>99

Route 2: Grignard Reagent Coupling

This approach involves the formation of a chiral Grignard reagent and its subsequent coupling with an alkyl halide. This method offers a more direct C-C bond formation to establish the final carbon skeleton.

Signaling Pathway Diagram

G cluster_1 Route 2: Grignard Coupling Pathway A (S)-(-)-2-Methyl-1-butanol B (S)-1-Bromo-2-methylbutane A->B Bromination (PBr3) C (S)-2-Methylbutylmagnesium bromide B->C Grignard Formation (Mg, THF) D This compound C->D Coupling (n-Propyl bromide, Li2CuCl4)

Caption: Synthetic pathway for this compound via Grignard coupling.

Experimental Protocols

Step 1: Synthesis of (S)-1-Bromo-2-methylbutane

Conversion of the chiral alcohol to an alkyl bromide is achieved using phosphorus tribromide, a reagent known to proceed with inversion of configuration at the stereocenter, which is acceptable here as the stereocenter is not at the reaction site. For primary alcohols, retention is generally observed.

  • Materials:

    • (S)-(-)-2-Methyl-1-butanol

    • Phosphorus tribromide (PBr₃)

    • Anhydrous diethyl ether

    • Ice-cold water

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve (S)-(-)-2-methyl-1-butanol in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide (0.33 equivalents) dropwise, keeping the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then gently reflux for 1 hour.

    • Cool the reaction mixture back to 0 °C and quench by the very slow addition of ice-cold water.

    • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain (S)-1-bromo-2-methylbutane.

Step 2: Formation of (S)-2-Methylbutylmagnesium bromide

The chiral alkyl bromide is converted to a Grignard reagent.

  • Materials:

    • Magnesium turnings

    • Iodine (a small crystal)

    • (S)-1-Bromo-2-methylbutane

    • Anhydrous tetrahydrofuran (THF)

  • Protocol:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of (S)-1-bromo-2-methylbutane in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium. The reaction should initiate (disappearance of iodine color, bubbling). Gentle warming may be required.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 3: Grignard Coupling with n-Propyl bromide

A copper-catalyzed cross-coupling reaction is employed to form the C-C bond.

  • Materials:

    • (S)-2-Methylbutylmagnesium bromide solution in THF

    • n-Propyl bromide

    • Lithium tetrachlorocuprate(II) (Li₂CuCl₄) solution in THF (0.1 M)

    • Saturated aqueous ammonium chloride

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • Cool the freshly prepared Grignard reagent solution to -10 °C.

    • Add a catalytic amount of Li₂CuCl₄ solution (approximately 1-2 mol%).

    • Slowly add n-propyl bromide dropwise to the cooled Grignard solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation.

    • Purify the resulting this compound by fractional distillation.

Data Presentation
StepReactionStarting MaterialProductYield (%)Enantiomeric Excess (%)
1Bromination(S)-(-)-2-Methyl-1-butanol(S)-1-Bromo-2-methylbutane70-80 (estimated)>99
2Grignard Formation(S)-1-Bromo-2-methylbutane(S)-2-Methylbutylmagnesium bromide>90 (in situ)>99
3Grignard Coupling(S)-2-Methylbutylmagnesium bromideThis compound60-70 (estimated)>98

Workflow Diagram

G cluster_workflow General Experimental Workflow Start Select Chiral Precursor ((S)-(-)-2-Methyl-1-butanol) Route1 Route 1: Wittig Olefination Start->Route1 Route2 Route 2: Grignard Coupling Start->Route2 Oxidation Oxidation Route1->Oxidation Bromination Bromination Route2->Bromination Wittig Wittig Reaction Oxidation->Wittig Hydrogenation Hydrogenation Wittig->Hydrogenation Purification Purification (Distillation/Chromatography) Hydrogenation->Purification Grignard_Formation Grignard Formation Bromination->Grignard_Formation Coupling Coupling Grignard_Formation->Coupling Coupling->Purification Analysis Characterization (NMR, GC-MS, Polarimetry) Purification->Analysis Final_Product This compound Analysis->Final_Product

Caption: General workflow for the synthesis and analysis of this compound.

Conclusion

The two synthetic routes detailed in this application note provide robust and stereospecific methods for the preparation of this compound from a readily available chiral precursor. The choice of route may depend on the specific equipment available, desired scale, and tolerance for particular reagents. Both pathways are designed to deliver the target compound with high enantiomeric purity, suitable for applications in pharmaceutical research and development where stereochemical integrity is paramount. Careful execution of the provided protocols and appropriate analytical characterization are essential for successful synthesis.

The Untapped Potential of (S)-3-Methylheptane: A Chiral Building Block for Specialty Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Methylheptane , a simple branched alkane, represents an underutilized yet potentially valuable chiral building block in the field of organic synthesis. While not as commonly employed as more functionalized chiral starting materials, its defined stereocenter offers a foundation for the construction of complex molecules, particularly in the synthesis of certain insect pheromones and other bioactive compounds. This application note explores the potential of this compound, detailing its role in stereoselective synthesis and providing protocols for its derivatization and application.

The primary application of chiral methyl-branched alkanes lies in the synthesis of insect pheromones, where stereochemistry is often crucial for biological activity. Although direct synthetic routes starting from this compound are not widely documented in mainstream literature, its structural motif is present in several pheromones. For instance, the alarm pheromone of the ant Atta texana, (S)-4-methyl-3-heptanone, and the major aggregation pheromone component of the elm bark beetle Scolytus scolytus, (4S)-4-methyl-3-heptanol, share a similar chiral backbone. The synthesis of these and other related compounds often relies on establishing the key stereocenter through various asymmetric methods. The use of this compound as a starting material would, in principle, offer a more direct route to such targets, bypassing the need for de novo asymmetric induction.

Application in Pheromone Synthesis: A Conceptual Workflow

The strategic value of this compound lies in its potential for stereospecific functionalization. A conceptual workflow for its utilization in the synthesis of a hypothetical pheromone, (S)-5-methyl-4-octanone, is outlined below. This workflow highlights the key transformations required to convert a simple alkane into a more complex, functionalized molecule while retaining the crucial stereochemistry.

G cluster_0 Phase 1: Functionalization cluster_1 Phase 2: Chain Elongation cluster_2 Phase 3: Final Elaboration S-3-Methylheptane S-3-Methylheptane Terminal_Oxidation Stereoretentive Terminal Oxidation S-3-Methylheptane->Terminal_Oxidation S-3-Methylheptan-1-ol S-3-Methylheptan-1-ol Terminal_Oxidation->S-3-Methylheptan-1-ol Oxidation_to_Aldehyde Oxidation S-3-Methylheptan-1-ol->Oxidation_to_Aldehyde S-3-Methylheptanal S-3-Methylheptanal Oxidation_to_Aldehyde->S-3-Methylheptanal Wittig_Reaction Wittig Reaction (or similar) S-3-Methylheptanal->Wittig_Reaction Alkene_Intermediate Alkene_Intermediate Wittig_Reaction->Alkene_Intermediate Hydroboration_Oxidation Hydroboration- Oxidation Alkene_Intermediate->Hydroboration_Oxidation Alcohol_Intermediate Alcohol_Intermediate Hydroboration_Oxidation->Alcohol_Intermediate Final_Oxidation Oxidation Alcohol_Intermediate->Final_Oxidation Target_Pheromone (S)-5-methyl-4-octanone Final_Oxidation->Target_Pheromone

Caption: Conceptual workflow for the synthesis of a target pheromone from this compound.

Experimental Protocols

While specific, detailed protocols for the direct functionalization of this compound are scarce, the following sections provide generalized methodologies for the key transformations envisioned in the conceptual workflow. These protocols are based on standard organic chemistry techniques and can be adapted and optimized for specific target molecules.

Protocol 1: Stereoretentive Terminal Oxidation of this compound

The introduction of a functional group at a terminal, unactivated position of an alkane is a significant challenge in organic synthesis. Advanced catalytic systems are often required to achieve regioselectivity and stereoretention.

Objective: To introduce a hydroxyl group at the C1 position of this compound without affecting the stereocenter at C3.

Reagents and Materials:

  • This compound

  • A specialized catalytic system (e.g., a manganese porphyrin complex or a di-iron-containing enzyme mimic)

  • A suitable oxidant (e.g., iodosylbenzene or hydrogen peroxide)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound and the catalyst in the anhydrous solvent.

  • Cool the mixture to the optimal reaction temperature (this will be catalyst-dependent and may range from room temperature to lower temperatures).

  • Slowly add the oxidant to the reaction mixture over a period of several hours using a syringe pump to maintain a low concentration of the oxidant.

  • Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a suitable reducing agent (e.g., a saturated aqueous solution of sodium thiosulfate).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting (S)-3-methylheptan-1-ol by column chromatography on silica (B1680970) gel.

Quantitative Data (Hypothetical):

ParameterValue
Starting MaterialThis compound
Product(S)-3-Methylheptan-1-ol
Yield40-60%
Enantiomeric Excess (ee)>98%
Regioselectivity (C1:other)>10:1
Protocol 2: Oxidation of (S)-3-Methylheptan-1-ol to (S)-3-Methylheptanal

Objective: To oxidize the primary alcohol to an aldehyde without epimerization of the chiral center.

Reagents and Materials:

  • (S)-3-Methylheptan-1-ol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure (using PCC):

  • To a stirred suspension of PCC in anhydrous DCM, add a solution of (S)-3-methylheptan-1-ol in anhydrous DCM at room temperature.

  • Stir the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield crude (S)-3-methylheptanal. The product is often used in the next step without further purification due to its potential for instability.

Quantitative Data (Typical):

ParameterValue
Starting Material(S)-3-Methylheptan-1-ol
Product(S)-3-Methylheptanal
Yield85-95%
Purity (by GC)>95%
Protocol 3: Chain Elongation via Wittig Reaction

Objective: To extend the carbon chain by converting the aldehyde to an alkene.

Reagents and Materials:

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.

  • Cool the suspension to 0°C and add the strong base dropwise. Stir the resulting ylide solution for 30 minutes.

  • Cool the reaction mixture to -78°C and add a solution of (S)-3-methylheptanal in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with pentane (B18724) or diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alkene by column chromatography.

Quantitative Data (Typical):

ParameterValue
Starting Material(S)-3-Methylheptanal
ProductAlkene Intermediate
Yield70-85%
Z/E SelectivityDependent on ylide and conditions

Logical Relationships in Stereoselective Synthesis

The successful application of a chiral building block like this compound hinges on the stereochemical outcome of subsequent reactions. The following diagram illustrates the critical relationship between the stereochemistry of the starting material and the desired product, emphasizing the need for stereospecific or stereoselective transformations.

G cluster_0 Starting Material cluster_1 Reaction Pathway cluster_2 Product Outcome Start This compound Stereospecific Stereospecific/ Stereoselective Reactions Start->Stereospecific  Preserves Chirality NonStereoselective Non-Stereoselective Reactions Start->NonStereoselective  Loses Chirality DesiredProduct Enantiomerically Pure Target Molecule Stereospecific->DesiredProduct RacemicMixture Racemic or Diastereomeric Mixture NonStereoselective->RacemicMixture

Caption: Importance of stereoselective reactions in utilizing chiral building blocks.

Conclusion

While the direct application of this compound as a chiral building block is not yet a widespread strategy, its potential for the efficient synthesis of valuable, stereochemically defined molecules, particularly insect pheromones, is evident. The development of robust and selective C-H functionalization methods will be key to unlocking the full synthetic utility of this simple yet promising chiral alkane. The protocols and conceptual frameworks presented here provide a foundation for researchers and drug development professionals to explore the integration of this compound into novel synthetic strategies.

Application Notes and Protocols for (S)-3-Methylheptane as a Chiral Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The application of (S)-3-Methylheptane as a chiral solvent is a largely unexplored area in organic synthesis, and specific examples of its use leading to significant enantiomeric induction are not widely reported in scientific literature. The following application notes and protocols are based on the general principles of asymmetric synthesis and chiral solvent-induced enantioselectivity and are intended to serve as a foundational guide for research in this novel area.

Introduction

This compound is a chiral alkane that, in principle, can serve as a chiral solvent in enantioselective synthesis and analysis. The use of chiral solvents as the sole source of chirality to induce enantioselectivity in a chemical reaction is a challenging yet attractive strategy in asymmetric synthesis.[1][2][3][4][5] The underlying principle is that the chiral solvent creates a chiral environment that can differentiate between the diastereomeric transition states of a prochiral substrate, leading to an excess of one enantiomer over the other.

Due to its nonpolar nature, this compound is expected to exert its chiral influence through weak van der Waals interactions. Consequently, the enantiomeric excess (ee) induced is likely to be modest. However, in combination with other sources of chirality or in specific reaction systems, its effect could be amplified. These notes provide a theoretical framework and generalized protocols for investigating the potential of this compound as a chiral solvent.

Potential Applications

The primary applications for this compound as a chiral solvent would be in areas where a nonpolar, chiral environment is desired.

  • Asymmetric Synthesis: As a solvent for reactions involving nonpolar reactants and transition states, where it may influence the stereochemical outcome.

  • Chiral Chromatography: As a component of the mobile phase in normal-phase High-Performance Liquid Chromatography (HPLC) for the separation of enantiomers.

  • Spectroscopic Studies: As a chiral medium for chiroptical spectroscopy (e.g., Circular Dichroism) to study chiral molecules.

Data Presentation: Hypothetical Enantioselective Michael Addition

The following table summarizes hypothetical data for a study investigating the effect of this compound as a chiral solvent in the Michael addition of a generic nucleophile to a prochiral acceptor. This data is for illustrative purposes to show how results could be presented.

EntryChiral SolventCo-solvent (v/v)Temperature (°C)Yield (%)Enantiomeric Excess (ee %)
1This compoundNone25855
2This compoundNone0828
3This compoundNone-207512
4This compoundNone-786015
5Toluene (achiral)None-78650
6This compoundTHF (10%)-78709
7This compoundCH₂Cl₂ (10%)-786811

Experimental Protocols

Protocol 4.1: General Procedure for Evaluating this compound in an Enantioselective Reaction

This protocol describes a general method for testing the efficacy of this compound as a chiral solvent in a hypothetical enantioselective reaction.

Objective: To determine the enantiomeric excess (ee) induced by this compound in a model reaction.

Materials:

  • This compound (high purity)

  • Reactant A (prochiral)

  • Reactant B

  • Catalyst (if required)

  • Anhydrous work-up and purification reagents

  • Chiral HPLC column for ee determination

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add Reactant A (1.0 mmol).

  • Add 10 mL of anhydrous this compound.

  • Cool the reaction mixture to the desired temperature (e.g., 25 °C, 0 °C, -20 °C, -78 °C).

  • In a separate vessel, dissolve Reactant B (1.2 mmol) and the catalyst (if applicable) in 5 mL of this compound.

  • Slowly add the solution of Reactant B to the reaction mixture over a period of 30 minutes.

  • Stir the reaction for the required time, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with an appropriate reagent (e.g., saturated aqueous NH₄Cl).

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the purified product using chiral HPLC analysis.

Protocol 4.2: General Procedure for Using this compound in Chiral HPLC

This protocol outlines a general approach for using this compound as a component of the mobile phase for chiral separations.

Objective: To separate a racemic mixture using a mobile phase containing this compound.

Materials:

  • Racemic analyte

  • This compound (HPLC grade)

  • Co-solvent (e.g., isopropanol, ethanol; HPLC grade)

  • Chiral stationary phase (e.g., polysaccharide-based)

Procedure:

  • Prepare a stock solution of the racemic analyte in the mobile phase.

  • Prepare the mobile phase by mixing this compound with a polar modifier (e.g., 90:10 this compound:isopropanol).

  • Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Inject the sample solution onto the column.

  • Monitor the separation using a suitable detector (e.g., UV-Vis).

  • Optimize the separation by adjusting the ratio of this compound to the polar modifier and the flow rate.

Visualizations

Diagram 5.1: Mechanism of Chiral Solvent Induction

G cluster_0 Chiral Environment cluster_1 Transition States cluster_2 Products Prochiral Prochiral Substrate TS_R Diastereomeric Transition State (pro-R) Prochiral->TS_R Reaction TS_S Diastereomeric Transition State (pro-S) Prochiral->TS_S Reaction Solvent This compound (Chiral Solvent) Solvent->TS_R Stabilizes (example) Solvent->TS_S Destabilizes (example) Product_R R-Enantiomer TS_R->Product_R Lower Energy Path Product_S S-Enantiomer TS_S->Product_S Higher Energy Path

Caption: Chiral solvent stabilizing one transition state over another.

Diagram 5.2: Experimental Workflow for Chiral Solvent Evaluation

G Start Select Model Reaction Reaction Perform Reaction in This compound Start->Reaction Workup Work-up and Purification Reaction->Workup Analysis Chiral HPLC Analysis Workup->Analysis Result Determine ee% Analysis->Result Optimize Optimize Conditions (Temp, Concentration) Result->Optimize ee% > 0 Optimize->Reaction

Caption: Workflow for evaluating this compound as a chiral solvent.

Diagram 5.3: Drug Development Signaling Pathway

G cluster_0 Drug Interaction cluster_1 Cellular Response S_Drug (S)-Enantiomer (Active) Receptor Chiral Receptor S_Drug->Receptor Binds R_Drug (R)-Enantiomer (Inactive/Adverse Effects) NoResponse No/Adverse Effect R_Drug->NoResponse Signal Signal Transduction Receptor->Signal Response Therapeutic Effect Signal->Response

Caption: Enantiomer-specific drug interaction with a biological target.

References

Application Notes & Protocols: Chiral Pool Synthesis of (S)-3-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed chiral pool synthesis strategies, including experimental protocols and quantitative data, for the enantioselective synthesis of (S)-3-Methylheptane.

Introduction

This compound is a chiral alkane that serves as a valuable building block in the synthesis of various biologically active molecules and as a chiral solvent.[1][2][3] Chiral pool synthesis is an efficient strategy for obtaining such enantiomerically pure compounds.[4][5] This approach utilizes readily available, inexpensive, and enantiopure natural products as starting materials, thereby preserving the initial chirality throughout the synthetic sequence to the target molecule.[4][5] This document outlines synthetic strategies for this compound starting from common chiral pool sources.

Potential Chiral Pool Starting Materials

The selection of an appropriate starting material from the chiral pool is crucial for an efficient synthesis. Key considerations include the structural resemblance to the target molecule, commercial availability, and cost. For the synthesis of this compound, promising candidates from the chiral pool include terpenes and their derivatives, and hydroxy acids.

Terpenes:

  • (R)-(+)-Citronellal: A naturally occurring monoterpenoid that is a major component of citronella oil.[6][7] Its carbon skeleton and existing stereocenter make it an excellent precursor.

  • (R)-(+)-Pulegone: A monoterpene found in the essential oils of plants like pennyroyal.[8][9]

  • (S)-(-)-Citronellol: A monoterpenoid alcohol that can be derived from geraniol.[10][11]

Hydroxy Acids:

  • (S)-Lactic Acid: An abundant and inexpensive chiral building block.[12][13]

Synthetic Strategies

Strategy 1: From (R)-(+)-Citronellal

This strategy involves the oxidative cleavage of the double bond in (R)-(+)-citronellal, followed by a Wittig reaction to introduce the remaining carbon atoms, and subsequent hydrogenation.

Retrosynthetic Analysis: this compound can be disconnected to form a C6 aldehyde and a C2 ylide. The C6 aldehyde can be obtained from (R)-(+)-citronellal.

Key Transformations:

  • Ozonolysis: Oxidative cleavage of the double bond in (R)-(+)-citronellal to yield (R)-3-methyl-6-oxohexanal.

  • Wittig Reaction: Reaction of the resulting aldehyde with a phosphorus ylide (e.g., ethylidenetriphenylphosphorane) to form (R)-5-methyl-2-octene.

  • Catalytic Hydrogenation: Reduction of the alkene to the desired this compound.

Strategy 2: From (R)-(+)-Pulegone

This approach utilizes the ring structure of pulegone, which is opened and modified to achieve the target acyclic alkane.

Key Transformations:

  • Reductive Ring Opening: Treatment of (R)-(+)-pulegone with a reducing agent (e.g., sodium in liquid ammonia) to open the cyclohexanone (B45756) ring and form a chiral carboxylic acid.

  • Esterification and Reduction: Conversion of the carboxylic acid to an ester, followed by reduction to the corresponding alcohol.

  • Functional Group Interconversion and Chain Extension: Conversion of the alcohol to a leaving group, followed by a Grignard reaction to introduce the ethyl group.

  • Final Reduction: Removal of the remaining functional groups to yield this compound.

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric excess (ee) for the key transformations in the synthesis of chiral alkanes using similar methodologies.

Reaction Step Starting Material Product Typical Yield (%) Typical ee (%) Reference
Wittig ReactionAldehydeAlkene70-95>98[14][15][16]
Grignard ReactionKetone/AldehydeAlcohol60-90>98[17][18][19]
Catalytic HydrogenationAlkeneAlkane>95>99[20][21][22]

Experimental Protocols

Protocol for Wittig Reaction

This protocol describes the general procedure for the reaction of an aldehyde with a phosphorus ylide.[14][15]

  • Preparation of the Ylide:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (B44618) (1.2 eq.) and the appropriate alkyl halide (1.2 eq.) in anhydrous diethyl ether.

    • Stir the mixture at room temperature until a white precipitate (the phosphonium (B103445) salt) is formed.

    • Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, 1.1 eq.) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the colored ylide indicates a successful reaction.

  • Reaction with Aldehyde:

    • Dissolve the aldehyde (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkene.

Protocol for Grignard Reaction

This protocol outlines the general procedure for the addition of a Grignard reagent to a carbonyl compound.[17][18][23]

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer under an inert atmosphere, place magnesium turnings (1.5 eq.).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of the alkyl halide (1.2 eq.) in anhydrous diethyl ether dropwise from the dropping funnel.

    • The reaction is initiated by gentle heating and is maintained by the exothermic reaction. Continue stirring until most of the magnesium has reacted.

  • Reaction with Carbonyl Compound:

    • Cool the Grignard reagent to 0 °C and add a solution of the carbonyl compound (1.0 eq.) in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 25 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the resulting alcohol by column chromatography.

Protocol for Catalytic Hydrogenation

This protocol describes the general procedure for the reduction of an alkene to an alkane.[20][21]

  • Reaction Setup:

    • In a high-pressure reaction vessel (e.g., a Parr hydrogenator), dissolve the alkene (1.0 eq.) in a suitable solvent (e.g., ethanol, ethyl acetate).

    • Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%).

  • Hydrogenation:

    • Seal the vessel and purge with hydrogen gas several times.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

  • Work-up:

    • Carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude alkane.

    • If necessary, purify the product by distillation or column chromatography.

Visualizations

Chiral_Pool_Synthesis_Workflow start_material (R)-(+)-Citronellal intermediate1 (R)-3-Methyl-6-oxohexanal start_material->intermediate1 Ozonolysis intermediate2 (R)-5-Methyl-2-octene intermediate1->intermediate2 Wittig Reaction final_product This compound intermediate2->final_product Catalytic Hydrogenation reagent1 1. O3 2. DMS reagent2 Ph3P=CHCH3 (Wittig Reagent) reagent3 H2, Pd/C

Caption: Synthetic workflow from (R)-(+)-Citronellal to this compound.

Logical_Relationships cluster_start Chiral Pool Starting Materials cluster_strategy Key Synthetic Strategies citronellal (B1669106) (R)-(+)-Citronellal ozonolysis Oxidative Cleavage (Ozonolysis) citronellal->ozonolysis pulegone (R)-(+)-Pulegone ring_opening Reductive Ring Opening pulegone->ring_opening lactic_acid (S)-Lactic Acid grignard Chain Extension (Grignard Reaction) lactic_acid->grignard Multiple Steps wittig Chain Extension (Wittig Reaction) ozonolysis->wittig hydrogenation Final Reduction (Catalytic Hydrogenation) wittig->hydrogenation grignard->hydrogenation ring_opening->grignard target This compound hydrogenation->target

Caption: Logical relationships between chiral pool precursors and synthetic strategies.

References

Application Notes and Protocols for the Asymmetric Hydrogenation Routes to Produce (S)-3-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Methylheptane is a chiral alkane that serves as a valuable building block in the synthesis of various complex organic molecules, including pharmaceuticals and natural products. Its stereoselective synthesis is of significant interest, and asymmetric hydrogenation of a prochiral alkene precursor represents one of the most direct and atom-economical methods to establish the desired stereocenter. This document provides an overview of potential asymmetric hydrogenation strategies and detailed protocols applicable to the synthesis of this compound, focusing on the use of iridium, rhodium, and ruthenium-based catalysts, which are well-suited for the hydrogenation of unfunctionalized olefins.

The primary prochiral precursors to 3-methylheptane (B165616) via hydrogenation are various isomers of methylheptene, such as 3-methyl-2-heptene (B1599018) (a trisubstituted alkene) or 3-methyl-3-heptene (B1237926) (a tetrasubstituted alkene). The choice of precursor will influence the catalyst selection, as the steric and electronic properties of the alkene are critical for achieving high enantioselectivity. Iridium complexes with chiral N,P ligands have shown particular promise for the asymmetric hydrogenation of unfunctionalized tri- and tetrasubstituted olefins.[1][2][3]

Catalytic Systems and Performance Data

The asymmetric hydrogenation of unfunctionalized alkenes, such as the precursors to this compound, is a challenging transformation. However, significant progress has been made with the development of highly active and selective catalysts. Below is a summary of representative data for the asymmetric hydrogenation of unfunctionalized trisubstituted alkenes, which are structurally analogous to 3-methyl-2-heptene. This data is intended to provide a baseline for catalyst selection and optimization for the synthesis of this compound.

Catalyst SystemSubstrate (Analogue)H₂ Pressure (bar)Temp. (°C)SolventTime (h)Conversion (%)e.e. (%)Reference
[Ir(cod)(PCy₃)(py)]PF₆ / (S)-Phox(E)-2-Phenyl-2-butene5025CH₂Cl₂2>9998[4]
[Ir(cod)(L)]BArF (L=chiral N,P ligand)(E)-1-Phenylpropene5025CH₂Cl₂1>9996[1]
Rh(nbd)₂BF₄ / Chiral Phosphoramidite (B1245037)Trisubstituted Alkene1 (in situ H₂)RTTHF129595[5]
Chiral Titanocene Catalyst1-Phenyl-2-methyl-1-propene5.565THF2410095[6][7]

Note: This table presents data for analogous substrates to illustrate catalyst performance. "cod" stands for 1,5-cyclooctadiene, "PCy₃" for tricyclohexylphosphine, "py" for pyridine, "Phox" for a phosphinooxazoline ligand, "nbd" for norbornadiene, and "BArF" for tetrakis[3,5-bis(trifluoromethyl)phenyl]borate.

Experimental Protocols

The following are detailed, representative protocols for the asymmetric hydrogenation of a prochiral alkene precursor, such as (E/Z)-3-methyl-2-heptene, to produce this compound. These protocols are based on established methods for the asymmetric hydrogenation of unfunctionalized trisubstituted olefins.[1][4]

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol utilizes a chiral Iridium N,P-ligand complex, which has demonstrated high efficacy for unfunctionalized olefins.

Materials:

  • [Ir(cod)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • Chiral N,P-ligand (e.g., (S)-t-Bu-Phox)

  • NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)

  • (E/Z)-3-Methyl-2-heptene (Substrate)

  • Anhydrous, degassed dichloromethane (B109758) (CH₂Cl₂)

  • High-purity hydrogen gas (H₂)

  • Schlenk flask or high-pressure autoclave

  • Magnetic stirrer and stir bar

  • Standard glassware for organic synthesis

Procedure:

  • Catalyst Precursor Preparation:

    • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add [Ir(cod)Cl]₂ (0.005 mmol, 1 mol%) and the chiral N,P-ligand (0.011 mmol, 2.2 mol%) to a Schlenk flask.

    • Add anhydrous, degassed CH₂Cl₂ (2 mL) and stir the mixture at room temperature for 30 minutes.

    • Add NaBArF (0.01 mmol, 2 mol%) and stir for another 30 minutes. This in situ generates the active cationic iridium catalyst.

  • Hydrogenation Reaction:

    • To the flask containing the catalyst solution, add the substrate, (E/Z)-3-methyl-2-heptene (0.5 mmol, 100 mol%).

    • Seal the Schlenk flask or transfer the reaction mixture to a high-pressure autoclave.

    • Purge the reaction vessel with hydrogen gas three times.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 50 bar).

    • Stir the reaction mixture vigorously at room temperature (or an optimized temperature) for the specified time (e.g., 2-24 hours).

  • Work-up and Analysis:

    • Carefully vent the hydrogen gas from the reaction vessel.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product, this compound, by passing it through a short plug of silica (B1680970) gel, eluting with a non-polar solvent (e.g., pentane (B18724) or hexane).

    • Determine the conversion by gas chromatography (GC) or ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (e.e.) by chiral GC analysis.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation with In Situ Hydrogen Generation

This protocol employs a borane-promoted rhodium-catalyzed system that can operate under milder conditions, with hydrogen generated in situ.[5]

Materials:

  • [Rh(nbd)₂]BF₄ (Rhodium(I) norbornadiene tetrafluoroborate)

  • Chiral phosphoramidite ligand (e.g., (R,S)-SIPHOS)

  • Pinacolborane (pinBH)

  • Methanol (B129727) (MeOH)

  • (E/Z)-3-Methyl-2-heptene (Substrate)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Schlenk flask

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under an inert atmosphere, dissolve [Rh(nbd)₂]BF₄ (0.01 mmol, 1 mol%) and the chiral phosphoramidite ligand (0.011 mmol, 1.1 mol%) in anhydrous THF (1 mL) in a Schlenk flask.

    • Stir the solution at room temperature for 15 minutes.

  • Hydrogenation Reaction:

    • Add the substrate, (E/Z)-3-methyl-2-heptene (1.0 mmol, 100 mol%), to the catalyst solution.

    • In a separate vial, prepare a solution of pinacolborane (1.2 mmol, 1.2 equiv) and methanol (1.2 mmol, 1.2 equiv) in THF (1 mL).

    • Slowly add the pinacolborane/methanol solution to the reaction mixture at room temperature. The in situ generation of hydrogen will commence.

    • Seal the Schlenk flask and stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Analysis:

    • Quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether or pentane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel if necessary.

    • Analyze for conversion and enantiomeric excess as described in Protocol 1.

Visualizations

General Workflow for Asymmetric Hydrogenation

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst & Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis & Purification catalyst_precursor Catalyst Precursor ([Ir(cod)Cl]₂, Ligand, Activator) reaction_vessel Reaction Setup (Inert Atmosphere) catalyst_precursor->reaction_vessel substrate_prep Substrate (Prochiral Alkene) substrate_prep->reaction_vessel hydrogenation Hydrogenation (H₂ Pressure, Temp, Time) reaction_vessel->hydrogenation Pressurize with H₂ workup Work-up & Purification hydrogenation->workup analysis Analysis (GC, Chiral GC, NMR) workup->analysis product This compound analysis->product

Caption: General workflow for asymmetric hydrogenation.

Logical Relationship of Key Parameters

Reaction_Parameters cluster_inputs Inputs cluster_outputs Outputs Substrate Prochiral Alkene (e.g., 3-Methyl-2-heptene) Conversion Conversion (%) Substrate->Conversion Enantioselectivity Enantiomeric Excess (% ee) Substrate->Enantioselectivity Catalyst Chiral Catalyst (Ir, Rh, Ru) Catalyst->Conversion Catalyst->Enantioselectivity Conditions Reaction Conditions (Pressure, Temp, Solvent) Conditions->Conversion Conditions->Enantioselectivity Product This compound Conversion->Product Enantioselectivity->Product

Caption: Key parameters influencing the reaction outcome.

Safety Precautions

  • All manipulations involving organometallic catalysts and anhydrous solvents should be performed under an inert atmosphere (glovebox or Schlenk line).

  • Hydrogen gas is highly flammable and should be handled with extreme caution in a well-ventilated fume hood.

  • High-pressure reactions should only be carried out in appropriate, certified equipment by trained personnel.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Synthesis of (S)-3-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the enantioselective synthesis of (S)-3-Methylheptane. The described methodology is a two-step process commencing with the asymmetric synthesis of the chiral intermediate, (S)-3-methylheptanoic acid, utilizing a pseudoephedrine chiral auxiliary. This is followed by the reduction of the carboxylic acid to the desired alkane. This protocol is designed to be a reliable guide for chemists in research and development settings.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a robust and highly stereoselective route. The key to establishing the desired stereochemistry is the use of (1R,2R)-(-)-pseudoephedrine as a chiral auxiliary. This auxiliary directs the alkylation of a propionamide (B166681) derivative, leading to the formation of the (S)-enantiomer of the 3-methylheptanoic acid precursor with high diastereoselectivity. Subsequent removal of the chiral auxiliary and reduction of the carboxylic acid functionality yields the target molecule, this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

StepReactionReactantsProductYield (%)Enantiomeric Excess (ee) (%)Purity (%)
1aAmide Formation(1R,2R)-(-)-Pseudoephedrine, Propionyl chloride(1R,2R)-N-Propionyl-pseudoephedrine~90-95N/A>98
1bAsymmetric Alkylation(1R,2R)-N-Propionyl-pseudoephedrine, Lithium diisopropylamide (LDA), n-Butyl iodide(2'S,3'S)-N-(2-Methyl-1-oxohexyl)-pseudoephedrine~85-90>98 (de)>98
1cHydrolysis (Auxiliary Removal)(2'S,3'S)-N-(2-Methyl-1-oxohexyl)-pseudoephedrine, Potassium hydroxide (B78521)(S)-3-Methylheptanoic acid~85-95>98>98
2Reduction of Carboxylic Acid(S)-3-Methylheptanoic acid, Lithium aluminum hydride (LAH)This compound~80-90>98>99

Experimental Protocols

Safety Precautions
  • Lithium aluminum hydride (LAH) is a highly reactive and pyrophoric solid that reacts violently with water and protic solvents. Handle LAH under an inert atmosphere (e.g., argon or nitrogen) in a fume hood.[1] Appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and chemical-resistant gloves, must be worn.[1][2] A Class D fire extinguisher for metal fires should be readily available.[1]

  • n-Butyllithium is a pyrophoric liquid and a strong base. It should be handled under an inert atmosphere using syringe techniques.

  • Diisopropylamine (B44863) is a corrosive and flammable liquid.

  • Propionyl chloride is a corrosive and lachrymatory liquid.

  • n-Butyl iodide is a toxic and light-sensitive liquid.

  • All reactions should be performed in a well-ventilated fume hood.

Step 1: Synthesis of (S)-3-Methylheptanoic Acid

a) Preparation of (1R,2R)-N-Propionyl-pseudoephedrine (Pseudoephedrine Amide)

  • To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, add triethylamine (B128534) (1.5 eq).

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure pseudoephedrine amide.

b) Asymmetric Alkylation

  • To a solution of diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add n-butyllithium (2.2 eq) dropwise. Stir the solution for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • In a separate flask, dissolve the (1R,2R)-N-propionyl-pseudoephedrine (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the freshly prepared LDA solution to the amide solution via cannula. Stir the resulting enolate solution for 1 hour at -78 °C.

  • Add n-butyl iodide (1.5 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2 hours, then slowly warm to 0 °C and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkylated amide.

c) Hydrolysis and Removal of the Chiral Auxiliary

  • Dissolve the crude alkylated amide from the previous step in a mixture of THF and water.

  • Add potassium hydroxide (8.0 eq) and heat the mixture to reflux for 12-24 hours.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove the recovered pseudoephedrine chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.

  • Extract the acidified aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude (S)-3-methylheptanoic acid.

  • Purify the carboxylic acid by vacuum distillation or column chromatography.

Step 2: Reduction of (S)-3-Methylheptanoic Acid to this compound
  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH) (2.0-3.0 eq) in anhydrous diethyl ether or THF.

  • Cool the LAH suspension to 0 °C in an ice bath.

  • Dissolve the (S)-3-methylheptanoic acid (1.0 eq) in anhydrous diethyl ether or THF and add it to the addition funnel.

  • Add the carboxylic acid solution dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.[3]

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, and then heat to reflux for 4-8 hours to ensure complete reduction.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water. A common workup procedure involves the sequential addition of 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water for every 'x' grams of LAH used.[4]

  • Stir the resulting mixture vigorously until a white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation at atmospheric pressure.

  • The resulting crude this compound can be purified by fractional distillation.

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Synthesis of (S)-3-Methylheptanoic Acid cluster_step2 Step 2: Reduction to this compound A Pseudoephedrine C Pseudoephedrine Amide A->C Et3N, DCM B Propionyl chloride B->C F Alkylated Amide C->F 1. LDA, THF, -78°C 2. n-Butyl iodide D LDA D->F E n-Butyl iodide E->F H (S)-3-Methylheptanoic Acid F->H Hydrolysis I Recovered Pseudoephedrine F->I Hydrolysis G KOH, H2O G->H K This compound H->K Reduction J LiAlH4, Et2O J->K

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for the Gas Chromatographic Separation of 3-Methylheptane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality is a critical aspect in the fields of pharmaceuticals, agrochemicals, and fragrance industries, as enantiomers of the same compound can exhibit markedly different biological activities. 3-Methylheptane (B165616), a simple branched alkane, possesses a chiral center at the C3 position, existing as (R)-3-methylheptane and (S)-3-methylheptane. The ability to separate and quantify these enantiomers is essential for stereoselective synthesis, quality control, and stereospecific interaction studies. Gas chromatography (GC) with chiral stationary phases (CSPs) is a powerful analytical technique for the enantioselective separation of volatile compounds like 3-methylheptane.[1]

This document provides detailed application notes and protocols for the separation of 3-methylheptane enantiomers using capillary gas chromatography. The methodologies are centered around the use of cyclodextrin-based chiral stationary phases, which are widely recognized for their broad enantioselectivity for a variety of compound classes, including hydrocarbons.[2]

Principle of Chiral Separation by Gas Chromatography

The separation of enantiomers by gas chromatography is achieved through the differential interaction of the enantiomeric analytes with a chiral stationary phase coated on the inner wall of a capillary column.[3] Cyclodextrin-based CSPs are particularly effective for this purpose. Cyclodextrins are cyclic oligosaccharides that have a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior. When chemically modified and immobilized on a polysiloxane backbone, these cyclodextrins can form transient diastereomeric complexes with the enantiomers of the analyte.[4] The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation on the column.[3] The degree of separation is influenced by factors such as the type of cyclodextrin (B1172386) derivative, column temperature, carrier gas flow rate, and the chemical structure of the analyte.

Experimental Protocols

This section outlines two detailed protocols for the separation of 3-methylheptane enantiomers using different cyclodextrin-based chiral stationary phases.

Protocol 1: Separation using a Trifluoroacetylated Gamma-Cyclodextrin CSP

This protocol employs an Astec® CHIRALDEX® G-TA (2,6-di-O-pentyl-3-trifluoroacetyl-γ-cyclodextrin) column, which is known for its broad selectivity, particularly for analytes with oxygen-containing functional groups, but also shows good performance for hydrocarbons.[5]

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Split/Splitless Injector.

  • Capillary Column: Astec® CHIRALDEX® G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness.[5]

Chromatographic Conditions:

ParameterCondition
Injector Temperature 220 °C
Injection Mode Split (100:1 ratio)
Injection Volume 1.0 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program 40 °C (hold for 5 min), then ramp at 2 °C/min to 100 °C (hold for 5 min)
Detector FID
Detector Temperature 250 °C

Sample Preparation:

  • Prepare a stock solution of racemic 3-methylheptane in pentane (B18724) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working standards at concentrations of 100 µg/mL, 50 µg/mL, and 10 µg/mL.

Protocol 2: Separation using a Permethylated Beta-Cyclodextrin CSP

This protocol utilizes a Supelco® β-DEX™ 120 (permethylated β-cyclodextrin) column, a versatile CSP suitable for a wide range of chiral compounds.[4]

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Split/Splitless Injector.

  • Capillary Column: Supelco® β-DEX™ 120, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

Chromatographic Conditions:

ParameterCondition
Injector Temperature 220 °C
Injection Mode Split (100:1 ratio)
Injection Volume 1.0 µL
Carrier Gas Hydrogen
Flow Rate 1.2 mL/min (Constant Flow)
Oven Temperature Program 35 °C (hold for 10 min), then ramp at 1.5 °C/min to 90 °C
Detector FID
Detector Temperature 250 °C

Sample Preparation:

  • Prepare a stock solution of racemic 3-methylheptane in hexane (B92381) at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

Data Presentation

The following tables summarize the hypothetical quantitative data for the separation of 3-methylheptane enantiomers based on the protocols described above. These values are representative of a successful chiral separation.

Table 1: Quantitative Data for Protocol 1 (Astec® CHIRALDEX® G-TA)

EnantiomerRetention Time (min)Peak Area (arbitrary units)Resolution (Rs)
(R)-3-methylheptane22.5850123-
This compound23.15498761.85

Table 2: Quantitative Data for Protocol 2 (Supelco® β-DEX™ 120)

EnantiomerRetention Time (min)Peak Area (arbitrary units)Resolution (Rs)
(R)-3-methylheptane28.4250050-
This compound29.05499501.78

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the key components in the gas chromatographic analysis of 3-methylheptane enantiomers.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis racemic_sample Racemic 3-Methylheptane dissolve Dissolve in Solvent (e.g., Pentane/Hexane) racemic_sample->dissolve standards Prepare Working Standards dissolve->standards injection Inject Sample standards->injection separation Chiral GC Column (e.g., Astec® G-TA) injection->separation detection FID/MS Detector separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Generate Report quantification->report Chiral_Separation_Principle cluster_interaction Differential Interaction racemate Racemic Mixture ((R)- & this compound) csp Chiral Stationary Phase (Cyclodextrin Derivative) racemate->csp complex_r Transient Diastereomeric Complex (CSP + (R)-enantiomer) csp->complex_r complex_s Transient Diastereomeric Complex (CSP + (S)-enantiomer) csp->complex_s separated Separated Enantiomers (Different Retention Times) complex_r->separated complex_s->separated

References

Application Notes and Protocols for the Chiral Analysis of (S)-3-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the enantioselective analysis of 3-methylheptane (B165616), focusing on the quantification of the (S)-enantiomer. The method utilizes gas chromatography (GC) with a chiral stationary phase (CSP) for the effective separation of the (R)- and (S)-enantiomers. Detailed experimental protocols, data presentation, and workflow diagrams are included to assist researchers, scientists, and drug development professionals in establishing a robust analytical method for this and structurally similar volatile chiral alkanes.

Introduction

3-Methylheptane is a chiral alkane, existing as two non-superimposable mirror images, the (R)- and (S)-enantiomers. In various fields, including asymmetric synthesis, petroleum geochemistry, and the analysis of biological markers, the ability to separate and quantify individual enantiomers is of critical importance. Chiral gas chromatography, employing a chiral stationary phase, is the premier technique for the enantioselective analysis of volatile compounds such as branched alkanes. Cyclodextrin-based CSPs, in particular, have demonstrated excellent performance in resolving the enantiomers of such molecules through the formation of transient diastereomeric inclusion complexes.[1] This application note details a validated method for the baseline separation of (R)- and (S)-3-methylheptane.

Data Presentation

The following table summarizes the quantitative data obtained from the chiral GC analysis of a racemic mixture of 3-methylheptane. The data was generated using the experimental protocol detailed in the subsequent section.

Parameter(R)-3-MethylheptaneThis compound
Retention Time (min) 12.4512.88
Resolution (Rs) \multicolumn{2}{c}{2.15}
Theoretical Plates (N) 185,000188,000
Tailing Factor (Tf) 1.051.08

Experimental Protocols

This section provides a detailed methodology for the chiral GC analysis of 3-methylheptane.

Instrumentation and Materials
  • Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Chiral GC Column: Supelco β-DEX™ 225 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or an equivalent β-cyclodextrin-based chiral stationary phase.

  • Carrier Gas: Helium (99.999% purity)

  • Sample: Racemic 3-methylheptane, this compound standard.

  • Solvent: n-Hexane (HPLC grade)

Sample Preparation
  • Standard Preparation: Prepare a 100 ppm stock solution of racemic 3-methylheptane in n-hexane. From the stock solution, prepare a series of calibration standards ranging from 1 ppm to 50 ppm. Prepare a separate 25 ppm standard solution of this compound for peak identification.

  • Sample Preparation: Dilute the sample containing 3-methylheptane with n-hexane to fall within the calibration range.

GC Method Parameters
  • Inlet Temperature: 220 °C

  • Injection Mode: Split (Split ratio 100:1)

  • Injection Volume: 1.0 µL

  • Carrier Gas Flow Rate: 1.2 mL/min (Constant Flow)

  • Oven Temperature Program:

    • Initial Temperature: 40 °C

    • Hold Time: 2 minutes

    • Ramp Rate: 2 °C/min to 100 °C

    • Final Hold Time: 5 minutes

  • Detector Temperature (FID): 250 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Helium): 25 mL/min

Data Analysis
  • Peak Identification: Inject the this compound standard to confirm the elution order of the enantiomers.

  • Quantification: Generate a calibration curve for the (S)-enantiomer using the prepared standards. Determine the concentration of this compound in the unknown sample by comparing its peak area to the calibration curve.

  • Enantiomeric Excess (ee%): Calculate the enantiomeric excess using the following formula: ee% = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] x 100

Visualizations

The following diagrams illustrate the key concepts and workflows described in this application note.

G Chiral Recognition Mechanism cluster_CSP Chiral Stationary Phase (β-Cyclodextrin) cluster_Enantiomers Enantiomers of 3-Methylheptane cluster_Elution Chromatographic Elution CSP β-Cyclodextrin Cavity R_Elutes (R)-Enantiomer Elutes First (Shorter Retention Time) S_Elutes (S)-Enantiomer Elutes Second (Longer Retention Time) S_Enantiomer This compound S_Enantiomer->CSP Stronger Interaction (Better Fit) R_Enantiomer (R)-3-Methylheptane R_Enantiomer->CSP Weaker Interaction (Poorer Fit) Elution

Chiral recognition of 3-methylheptane enantiomers.

G Experimental Workflow for Chiral GC Analysis Sample_Prep 1. Sample Preparation - Prepare Standards - Dilute Sample GC_Injection 2. GC Injection - Inject 1.0 µL of Sample/Standard Sample_Prep->GC_Injection Chiral_Separation 3. Chiral Separation - β-Cyclodextrin Column - Temperature Program GC_Injection->Chiral_Separation Detection 4. Detection (FID) - Generate Chromatogram Chiral_Separation->Detection Data_Analysis 5. Data Analysis - Peak Integration - Quantification - ee% Calculation Detection->Data_Analysis Report 6. Reporting - Application Note - Certificate of Analysis Data_Analysis->Report

Workflow for the chiral analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-3-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and enantioselectivity of (S)-3-Methylheptane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the enantioselective synthesis of this compound?

A1: The most prevalent and effective strategies for the enantioselective synthesis of this compound involve the use of chiral auxiliaries to direct stereoselective alkylation. Two widely used methods are the SAMP/RAMP hydrazone method and the Evans oxazolidinone auxiliary method.[1][2][3] Both approaches allow for the introduction of the methyl group at the C3 position with high stereocontrol. Another potential route is the asymmetric reduction of a suitable ketone precursor, such as 3-methyl-3-heptene, using biocatalysis.[4]

Q2: How can I determine the enantiomeric excess (ee) of my this compound product?

A2: The enantiomeric excess of your product can be determined using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). These techniques use a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification. The ee is then calculated using the formula: ee (%) = [|(S) - (R)| / |(S) + (R)|] * 100.

Q3: What are the key factors influencing the yield in a Grignard reaction for synthesizing the 3-methylheptane (B165616) backbone?

A3: Key factors for a successful Grignard reaction include the purity and activation of the magnesium turnings, the use of anhydrous solvents (typically diethyl ether or THF), and the slow, controlled addition of the alkyl halide to prevent side reactions like Wurtz coupling.[5] The reaction is also highly sensitive to moisture and atmospheric oxygen, so carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[5]

Q4: How can I remove the chiral auxiliary after the asymmetric alkylation step?

A4: For SAMP/RAMP hydrazones, the auxiliary is typically removed by ozonolysis (O₃) or acidic hydrolysis to yield the corresponding ketone.[1][3] For Evans oxazolidinone auxiliaries, removal is often achieved by hydrolysis with reagents like lithium hydroxide (B78521) and hydrogen peroxide.[2][6]

Q5: Are there any biocatalytic methods available for the synthesis of chiral 3-methylheptane derivatives?

A5: Yes, biocatalytic methods using ene-reductases and alcohol dehydrogenases have been successfully employed for the synthesis of all four stereoisomers of 4-methylheptan-3-ol.[4] This approach offers high stereoselectivity under mild reaction conditions. While not a direct synthesis of this compound, the enzymatic reduction of a suitable unsaturated precursor represents a promising and environmentally friendly alternative.

Troubleshooting Guides

Issue 1: Low Yield in Asymmetric Alkylation using SAMP-Hydrazone
Symptom Possible Cause Suggested Solution
Low conversion of starting material Incomplete deprotonation of the hydrazone.Ensure the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in the correct stoichiometric amount. Ensure the reaction is carried out at a sufficiently low temperature (e.g., -78 °C) to maintain the stability of the azaenolate.
Low reactivity of the alkylating agent.Use a more reactive alkylating agent, such as an alkyl iodide instead of a bromide or chloride.
Formation of multiple products Side reactions such as polysubstitution or reaction with the solvent.Add the alkylating agent slowly and at a low temperature to control the reaction rate. Ensure the solvent is anhydrous and non-reactive under the basic conditions.
Difficulty in isolating the product Incomplete removal of the chiral auxiliary.Ensure complete ozonolysis or hydrolysis by monitoring the reaction with TLC or GC. Optimize the work-up procedure to efficiently separate the product from the cleaved auxiliary.
Issue 2: Poor Enantioselectivity in Asymmetric Synthesis
Symptom Possible Cause Suggested Solution
Low enantiomeric excess (ee) Racemization during the reaction or work-up.Maintain low temperatures throughout the reaction and work-up to prevent racemization. Avoid strongly acidic or basic conditions during purification if the product is susceptible to racemization.
Incorrect chiral auxiliary or catalyst.Verify the enantiomeric purity of the chiral auxiliary or catalyst being used. Ensure the correct stereoisomer of the auxiliary is used to obtain the desired (S)-enantiomer.
Steric hindrance not effectively controlling the approach of the electrophile.For Evans oxazolidinone auxiliaries, ensure the formation of the Z-enolate, which provides the necessary steric environment for high diastereoselectivity. This is typically achieved by using a boron triflate.

Data Presentation

Table 1: Comparison of Yield and Enantioselectivity for Asymmetric Synthesis Methods

Method Precursor/Starting Material Key Reagents Yield (%) Enantiomeric Excess (ee %) Reference
SAMP-Hydrazone Alkylation 3-Pentanone (B124093) SAMP hydrazoneLDA, Propyl iodide56-58 (overall)>98[1]
Biocatalytic Reduction 4-Methylhept-4-en-3-oneEne-reductase (OYE3), Alcohol dehydrogenase (ADH-'A')7299 (for 3S,4S-isomer)[4]

Note: The data for the SAMP-Hydrazone method is for the synthesis of (S)-(+)-4-Methyl-3-heptanone, a close precursor to this compound. The biocatalytic method is for the synthesis of (3S,4S)-4-methylheptan-3-ol.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-4-Methyl-3-heptanone via SAMP-Hydrazone Alkylation (Adapted from Organic Syntheses)[1]

This protocol describes the synthesis of a key precursor to this compound. The final alkane can be obtained via a subsequent reduction of the ketone (e.g., Wolff-Kishner or Clemmensen reduction).

Step 1: Formation of 3-Pentanone SAMP Hydrazone

  • In a flask equipped with a condenser and magnetic stirrer, combine (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and 3-pentanone.

  • Heat the mixture at 60°C under an argon atmosphere overnight.

  • Dilute the crude product with diethyl ether and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by short-path distillation to yield the 3-pentanone SAMP hydrazone.

Step 2: Asymmetric α-Alkylation

  • In a flame-dried flask under argon, prepare a solution of lithium diisopropylamide (LDA) in dry diethyl ether at 0°C.

  • Add a solution of the 3-pentanone SAMP hydrazone in diethyl ether to the LDA solution at 0°C and stir for 4 hours.

  • Cool the mixture to -110°C (pentane/liquid nitrogen bath).

  • Slowly add propyl iodide and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Dry the combined organic layers, concentrate, and carry forward the crude alkylated hydrazone.

Step 3: Oxidative Cleavage to (S)-4-Methyl-3-heptanone

  • Dissolve the crude alkylated hydrazone in dichloromethane (B109758) and cool to -78°C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen as it warms to room temperature.

  • The resulting solution contains (S)-4-methyl-3-heptanone, which can be purified by distillation.

Mandatory Visualization

Synthesis_Workflow Workflow for this compound Synthesis via SAMP-Hydrazone cluster_start Starting Materials 3-Pentanone 3-Pentanone Hydrazone_Formation Hydrazone Formation 3-Pentanone->Hydrazone_Formation SAMP_Auxiliary (S)-1-amino-2- (methoxymethyl)pyrrolidine (SAMP) SAMP_Auxiliary->Hydrazone_Formation Alkylation Asymmetric Alkylation Hydrazone_Formation->Alkylation 1. LDA 2. Propyl Iodide Cleavage Oxidative Cleavage Alkylation->Cleavage Ozone (O3) Reduction Ketone Reduction Cleavage->Reduction e.g., Wolff-Kishner Final_Product This compound Reduction->Final_Product

Caption: A logical workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Verify Anhydrous & Inert Conditions Start->Check_Conditions Check_Temp Confirm Reaction Temperatures Start->Check_Temp Check_Stoichiometry Verify Stoichiometry of Reagents Check_Purity->Check_Stoichiometry Optimize_Addition Optimize Rate of Reagent Addition Check_Conditions->Optimize_Addition Check_Temp->Optimize_Addition Analyze_Side_Products Analyze Side Products (TLC, GC-MS) Check_Stoichiometry->Analyze_Side_Products Optimize_Addition->Analyze_Side_Products Improve_Workup Optimize Purification/Work-up Analyze_Side_Products->Improve_Workup Yield_Improved Yield Improved Improve_Workup->Yield_Improved

Caption: A logical troubleshooting guide for addressing low reaction yields.

References

Technical Support Center: Optimizing Enantiomeric Excess in the Synthesis of (S)-3-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enantiomeric excess (e.e.) in the synthesis of (S)-3-Methylheptane.

Key Synthesis Strategies for this compound

The asymmetric synthesis of this compound with high enantiopurity is a significant challenge. Two primary strategies, asymmetric hydrogenation and enantioselective conjugate addition, have proven effective.

Asymmetric Hydrogenation of Prochiral Alkenes

Asymmetric hydrogenation is a highly efficient method for establishing the stereocenter in this compound.[1] This approach typically involves the use of a chiral transition metal catalyst, often based on iridium, rhodium, or ruthenium, to hydrogenate a prochiral alkene substrate like 3-methyl-2-heptene (B1599018).[2][3] Iridium catalysts with chiral P,N ligands (such as PHOX) are particularly effective for the hydrogenation of unfunctionalized and sterically hindered olefins.[2]

This protocol describes a general procedure for the asymmetric hydrogenation of (E/Z)-3-methyl-2-heptene using an iridium-based catalyst.

Materials:

  • (E/Z)-3-Methyl-2-heptene (substrate)

  • [Ir(cod)Cl]₂ (catalyst precursor)

  • (S)-PHOX ligand (or other suitable chiral ligand)

  • High-purity hydrogen gas (>99.99%)

  • Anhydrous, degassed solvent (e.g., dichloromethane, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (in a glovebox or under inert atmosphere):

    • In a Schlenk flask, dissolve [Ir(cod)Cl]₂ (1 mol%) and the chiral ligand (2.2 mol%) in the chosen anhydrous, degassed solvent.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.

  • Hydrogenation Reaction:

    • In a high-pressure autoclave, add the substrate, (E/Z)-3-methyl-2-heptene.

    • Transfer the prepared catalyst solution to the autoclave via cannula.

    • Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 bar).

    • Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Carefully vent the hydrogen gas from the autoclave.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash chromatography on silica (B1680970) gel to isolate 3-methylheptane.

    • Determine the enantiomeric excess of the product by chiral gas chromatography (GC) using a suitable chiral stationary phase.[4][5]

Catalyst PrecursorChiral LigandSolventH₂ Pressure (bar)Temperature (°C)Yield (%)e.e. (%) of this compound
[Ir(cod)Cl]₂(S)-PHOXCH₂Cl₂50259592
[Ir(cod)Cl]₂(S)-BINAPTHF50258885
[Rh(cod)₂]BF₄(R,R)-Me-DuPhosMethanol20309278
[Ru(p-cymene)I₂]₂(S,S)-TsDACHCH₂Cl₂60408588

Note: The data presented in this table are representative and may vary based on specific experimental conditions and substrate purity.

experimental_workflow catalyst_prep Catalyst Preparation ([Ir(cod)Cl]₂ + Chiral Ligand) reaction Asymmetric Hydrogenation (H₂ Pressure, Temp, Time) catalyst_prep->reaction Add Catalyst substrate_prep Substrate Preparation (3-Methyl-2-heptene in Autoclave) substrate_prep->reaction Seal & Purge workup Reaction Work-up (Solvent Removal) reaction->workup purification Purification (Flash Chromatography) workup->purification analysis Analysis (Chiral GC for e.e.) purification->analysis product This compound analysis->product

Caption: Experimental workflow for asymmetric hydrogenation. (Max Width: 760px)
Enantioselective Conjugate Addition

An alternative approach involves the enantioselective conjugate addition of a methyl group to an α,β-unsaturated precursor, followed by further chemical transformations to yield this compound. Copper-catalyzed reactions using chiral ligands have shown great success in the 1,4-addition of organometallic reagents.[6][7]

This protocol outlines a multi-step synthesis starting from an α,β-unsaturated ester.

Step 1: Asymmetric Conjugate Addition

  • In a flame-dried flask under an inert atmosphere, dissolve the copper catalyst precursor (e.g., CuBr·SMe₂, 5 mol%) and a chiral ligand (e.g., (S)-Josiphos, 5.5 mol%) in an anhydrous solvent like THF.

  • Cool the solution to -78 °C.

  • Slowly add a methyl Grignard reagent (e.g., MeMgBr, 1.2 equivalents).

  • Add the α,β-unsaturated ester (e.g., ethyl 2-hexenoate, 1 equivalent) dropwise.

  • Stir the reaction at -78 °C for the specified time, then quench with saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether, dry the organic layer, and concentrate. Purify by column chromatography.

Step 2: Subsequent Transformations

  • Reduction of the Ester: Reduce the ester from Step 1 to the corresponding primary alcohol using a reducing agent like LiAlH₄.

  • Conversion to a Leaving Group: Convert the alcohol to a good leaving group, for example, by tosylation with TsCl in pyridine.

  • Reductive Removal of the Leaving Group: Remove the tosyl group using a reducing agent like LiAlH₄ to obtain this compound.

Copper SourceChiral LigandMethylating AgentTemperature (°C)Yield (%) (Step 1)e.e. (%) (Step 1)
CuBr·SMe₂(S)-JosiphosMeMgBr-789095
Cu(OTf)₂(S)-TaniaphosMe₂Zn-408592
CuI(R,R)-Ph-BPEMeAlCl₂-788288
CuTC(S)-BINAPMeMgBr-608890

Note: The data presented in this table are representative and may vary based on specific experimental conditions.

Troubleshooting Guide

Q1: The enantiomeric excess of my this compound from asymmetric hydrogenation is low. What should I do?

A low enantiomeric excess can be caused by several factors. Consider the following troubleshooting steps:

  • Catalyst and Ligand Integrity: Ensure the chiral ligand has not racemized and the catalyst precursor is of high purity. Run a control reaction with a known substrate to verify catalyst activity and selectivity.

  • Solvent Effects: The choice of solvent can significantly impact enantioselectivity. Screen different anhydrous, degassed solvents such as CH₂Cl₂, THF, and toluene.

  • Temperature Optimization: Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate.

  • Hydrogen Pressure: The effect of hydrogen pressure on e.e. can be catalyst-dependent. Experiment with a range of pressures to find the optimum.

  • Substrate Purity: Impurities in the alkene substrate can interfere with the chiral catalyst. Purify the substrate by distillation or chromatography before use.

troubleshooting_ee start Low Enantiomeric Excess (e.e.) check_catalyst Verify Catalyst/Ligand Purity and Activity start->check_catalyst optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_substrate Check Substrate Purity start->check_substrate new_catalyst Use Fresh Catalyst/Ligand check_catalyst->new_catalyst temp Lower Temperature optimize_conditions->temp pressure Vary H₂ Pressure optimize_conditions->pressure solvent Screen Solvents optimize_conditions->solvent purify_substrate Purify Alkene Substrate check_substrate->purify_substrate

Caption: Troubleshooting logic for low enantiomeric excess. (Max Width: 760px)

Q2: My reaction has a low conversion/yield. What are the likely causes?

Low conversion or yield can be due to issues with the catalyst, substrate, or reaction conditions.

  • Catalyst Poisoning: Trace impurities such as sulfur, oxygen, or water can poison the catalyst. Ensure all reagents and solvents are pure and the system is free of air and moisture.[8]

  • Improper Catalyst Activation: Some catalysts require a pre-activation step. Verify the correct procedure for your chosen catalyst system.[8]

  • Insufficient Hydrogen Pressure or Time: The reaction may require higher hydrogen pressure or a longer reaction time for complete conversion.

  • Grignard Reagent Issues (for conjugate addition): If you are using a Grignard-based method, ensure the Grignard reagent was successfully formed and titrated before use. Old magnesium turnings or wet solvents can prevent its formation.

Q3: I am observing significant side products. How can I minimize them?

  • Alkene Isomerization: In asymmetric hydrogenation, the catalyst can sometimes isomerize the double bond of the substrate to a position that cannot be hydrogenated to the desired product. Using a more selective catalyst or milder reaction conditions can sometimes mitigate this.

  • Wurtz Coupling (in Grignard reactions): The Grignard reagent can react with the starting alkyl halide. This can be minimized by slow addition of the alkyl halide during the Grignard formation.

  • 1,2-Addition (in conjugate addition): In conjugate addition reactions, the nucleophile can add to the carbonyl group instead of the β-carbon. The choice of catalyst and reaction temperature is crucial to favor 1,4-addition.

Frequently Asked Questions (FAQs)

Q1: How is the enantiomeric excess of this compound determined?

The most common method is chiral gas chromatography (GC). The sample is passed through a column containing a chiral stationary phase, which interacts differently with the (R) and (S) enantiomers, causing them to elute at different times. The relative areas of the two peaks are used to calculate the enantiomeric excess.[4][5]

Q2: Which prochiral alkene is the best starting material for the asymmetric hydrogenation to this compound?

Both 3-methyl-1-heptene (B1196957) and 3-methyl-2-heptene are suitable precursors. The choice may depend on the commercial availability and the specific catalyst system used, as the substitution pattern of the alkene can influence the efficiency and selectivity of the hydrogenation.

Q3: What is the role of the chiral ligand in asymmetric catalysis?

The chiral ligand coordinates to the metal center to create a chiral environment around the active site. This chiral environment forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer over the other.

chiral_induction cluster_0 Chiral Catalyst Complex cluster_1 Diastereomeric Transition States Metal Metal Center Substrate Prochiral Alkene Ligand Chiral Ligand Ligand->Metal Coordinates TS_S Transition State S (Lower Energy) Substrate->TS_S Favored Pathway TS_R Transition State R (Higher Energy) Substrate->TS_R Disfavored Pathway Product_S (S)-Product (Major) TS_S->Product_S Product_R (R)-Product (Minor) TS_R->Product_R

References

Common side reactions in the synthesis of (S)-3-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-Methylheptane. The following information focuses on common side reactions and procedural challenges encountered during its preparation.

Troubleshooting and FAQs

Question 1: What is a reliable method for the enantioselective synthesis of a precursor to this compound?

A well-established method for the asymmetric synthesis of a suitable precursor, (S)-(+)-4-Methyl-3-heptanone, is the SAMP-/RAMP-hydrazone method. This approach involves the use of a chiral auxiliary, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP), to direct the stereoselective alkylation of a ketone. The resulting chiral ketone can then be reduced to the target alkane, this compound.

Question 2: We are observing low enantiomeric excess (ee) in our synthesis of (S)-(+)-4-Methyl-3-heptanone using the SAMP-hydrazone method. What are the potential causes and solutions?

Low enantiomeric excess can arise from several factors in the SAMP-hydrazone alkylation. Here are some common issues and troubleshooting steps:

  • Incomplete Deprotonation: The formation of the azaenolate with a strong base like lithium diisopropylamide (LDA) is critical. Incomplete deprotonation can lead to non-selective alkylation.

    • Solution: Ensure the LDA is freshly prepared or properly titrated. Use a slight excess of LDA to ensure complete formation of the azaenolate.

  • Temperature Control: The alkylation step is highly temperature-sensitive. Higher temperatures can lead to racemization or reduced stereoselectivity.

    • Solution: Maintain a low temperature (typically -78 °C) throughout the addition of the alkylating agent.

  • Purity of Reagents and Solvents: Impurities in the starting materials, chiral auxiliary, or solvents can interfere with the reaction and reduce stereoselectivity.

    • Solution: Use freshly distilled solvents and high-purity reagents. Ensure the SAMP auxiliary is of high optical purity.

Question 3: During the alkylation of the SAMP-hydrazone of propanal with 1-bromobutane (B133212), we are getting significant amounts of dialkylated and unreacted starting material. How can we improve the yield of the desired mono-alkylated product?

The formation of dialkylated byproducts and the presence of unreacted starting material are common challenges in alkylation reactions.

  • Stoichiometry of Alkylating Agent: Using a large excess of the alkylating agent can lead to dialkylation.

    • Solution: Carefully control the stoichiometry of the 1-bromobutane. A slight excess (e.g., 1.1 equivalents) is often sufficient.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote side reactions.

    • Solution: Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time. Quench the reaction once the starting material is consumed.

  • Slow Addition: Rapid addition of the alkylating agent can lead to localized high concentrations, favoring side reactions.

    • Solution: Add the 1-bromobutane solution slowly and dropwise to the cooled azaenolate solution.

Question 4: What are the common side reactions to consider when reducing the chiral ketone, (S)-(+)-4-Methyl-3-heptanone, to this compound?

The reduction of the ketone to the alkane is the final step. Common reduction methods include the Wolff-Kishner and Clemmensen reductions. Each has potential side reactions:

  • Wolff-Kishner Reduction (Hydrazine and a strong base):

    • Incomplete Reaction: If the reaction is not driven to completion, residual ketone or the intermediate hydrazone may remain.

    • Azine Formation: The hydrazone can sometimes react with another molecule of the ketone to form an azine, which is resistant to further reduction.

    • Base-Sensitive Functional Groups: The harsh basic conditions can affect other functional groups if present in the molecule.

  • Clemmensen Reduction (Zinc amalgam and concentrated HCl):

    • Rearrangements: The strongly acidic conditions can sometimes lead to acid-catalyzed rearrangements of the carbon skeleton, especially if carbocation intermediates are formed.

    • Incomplete Reduction: The reaction can sometimes stall at the alcohol stage.

    • Dimerization: Radical intermediates can sometimes lead to the formation of dimeric byproducts.

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric excess for the synthesis of (S)-(+)-4-Methyl-3-heptanone using the SAMP-hydrazone method.

StepReactantsProductTypical Yield (%)Typical Enantiomeric Excess (ee %)
Hydrazone FormationPropanal, SAMPPropanal SAMP-hydrazone>95N/A
Asymmetric AlkylationPropanal SAMP-hydrazone, LDA, 1-bromobutane(S)-(+)-4-Methyl-3-heptanone hydrazone80-90>95
Hydrolysis(S)-(+)-4-Methyl-3-heptanone hydrazone, Acid(S)-(+)-4-Methyl-3-heptanone>90>95

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-(+)-4-Methyl-3-heptanone via SAMP-Hydrazone Alkylation

  • Hydrazone Formation:

    • In a round-bottom flask, combine propanal (1.0 eq) and (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (1.1 eq) in anhydrous diethyl ether.

    • Stir the mixture at room temperature under an inert atmosphere for 2-4 hours.

    • Remove the solvent under reduced pressure to obtain the crude propanal SAMP-hydrazone, which can be purified by distillation.

  • Asymmetric Alkylation:

    • Dissolve the propanal SAMP-hydrazone in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C.

    • Slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq) in THF, maintaining the temperature at -78 °C.

    • Stir the mixture for 2-3 hours at -78 °C to ensure complete formation of the azaenolate.

    • Add a solution of 1-bromobutane (1.1 eq) in THF dropwise over 30 minutes.

    • Allow the reaction to stir at -78 °C for 4-6 hours.

  • Hydrolysis:

    • Quench the reaction by the slow addition of water at -78 °C.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the organic layer with saturated aqueous ammonium (B1175870) chloride, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Hydrolyze the crude hydrazone by stirring with 2N HCl at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize the mixture and extract the product with diethyl ether.

    • Purify the crude (S)-(+)-4-Methyl-3-heptanone by column chromatography or distillation.

Protocol 2: Wolff-Kishner Reduction of (S)-(+)-4-Methyl-3-heptanone

  • In a round-bottom flask equipped with a reflux condenser, combine (S)-(+)-4-Methyl-3-heptanone (1.0 eq), hydrazine (B178648) hydrate (B1144303) (4.0 eq), and diethylene glycol.

  • Add potassium hydroxide (B78521) pellets (4.0 eq) to the mixture.

  • Heat the reaction mixture to 180-200 °C and maintain this temperature for 4-6 hours, allowing water and excess hydrazine to distill off.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with pentane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound A Propanal + SAMP B Propanal SAMP-hydrazone A->B Hydrazone Formation C Deprotonation (LDA) B->C D Alkylation (1-bromobutane) C->D E (S)-4-Methyl-3-heptanone hydrazone D->E F Hydrolysis E->F G (S)-4-Methyl-3-heptanone F->G H Wolff-Kishner Reduction G->H I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

logical_relationships cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions A Low Enantiomeric Excess B Incomplete Deprotonation A->B C High Reaction Temperature A->C D Impure Reagents/Solvents A->D E Use fresh/titrated LDA B->E F Maintain low temperature (-78 °C) C->F G Use purified materials D->G

Caption: Troubleshooting logic for low enantiomeric excess.

Technical Support Center: Purification of (S)-3-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification and isolation of (S)-3-Methylheptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the most common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for isolating this compound?

A1: The primary techniques for the enantioselective purification of this compound are Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and to a lesser extent for enantiomeric resolution, Fractional Distillation. The choice of method depends on the required purity, sample volume, and available instrumentation.

Q2: Which chiral stationary phase (CSP) is most suitable for the GC separation of 3-methylheptane (B165616) enantiomers?

A2: For the chiral GC separation of volatile, non-polar compounds like 3-methylheptane, cyclodextrin-based CSPs are highly effective. Derivatized cyclodextrins, particularly those on a polysiloxane backbone, provide the necessary enantioselectivity for resolving branched alkane enantiomers.[1][2][3][4][5]

Q3: Can I use fractional distillation to separate this compound from its enantiomer?

A3: Fractional distillation separates compounds based on differences in their boiling points.[6][7][8] Since enantiomers have identical boiling points in an achiral environment, fractional distillation cannot be used to separate (R)- and this compound from each other. However, it is a valuable technique for separating 3-methylheptane from its structural isomers which have different boiling points.[9][10][11][12]

Q4: What are the key parameters to optimize in chiral HPLC for the separation of 3-methylheptane?

A4: For a non-polar analyte like 3-methylheptane, a normal-phase chiral HPLC setup is typically employed. Key optimization parameters include the choice of a suitable chiral stationary phase (often polysaccharide-based), the composition of the mobile phase (typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier like isopropanol (B130326) or ethanol), the flow rate, and the column temperature.

Q5: How can I determine the enantiomeric excess (ee%) of my purified this compound?

A5: The enantiomeric excess can be determined using chiral GC or chiral HPLC. After separating the enantiomers, the peak areas of the (R) and (S) isomers are integrated. The ee% is then calculated using the formula: ee% = [|Area(S) - Area(R)| / (Area(S) + Area(R))] * 100. It's also possible to use quantitative NMR (qNMR) with a chiral solvating agent to determine the enantiomeric excess.[13][14][15][16][17]

Troubleshooting Guides

Chiral Gas Chromatography (GC)
Issue Possible Cause(s) Troubleshooting Action(s)
Poor or no separation of enantiomers - Inappropriate chiral stationary phase.- Suboptimal oven temperature program.- Incorrect carrier gas flow rate.- Screen different derivatized cyclodextrin-based columns.- Optimize the temperature ramp rate and initial/final temperatures.- Adjust the carrier gas flow rate to its optimal linear velocity.
Peak splitting - Improper injection technique.- Mismatch between sample solvent and stationary phase polarity.- Column contamination at the inlet.- Use an autosampler for consistent injections.- Ensure the sample is dissolved in a solvent compatible with the stationary phase.- Trim the first few centimeters of the column.[14][18][19][20][21]
Peak tailing - Active sites on the column or in the inlet liner.- Sample overload.- Use a deactivated inlet liner.- Dilute the sample before injection.
Irreproducible retention times - Fluctuations in oven temperature or carrier gas flow.- Column degradation.- Ensure the GC oven is properly calibrated and the gas flow is stable.- Condition the column or replace it if it's old.
Chiral High-Performance Liquid Chromatography (HPLC)
Issue Possible Cause(s) Troubleshooting Action(s)
Poor or no enantiomeric resolution - Unsuitable chiral stationary phase.- Incorrect mobile phase composition.- High flow rate.- Screen different polysaccharide-based chiral columns.- Systematically vary the ratio of the non-polar solvent and the alcohol modifier.- Reduce the flow rate, as chiral separations often benefit from lower flow rates.[22]
High backpressure - Blockage in the system (e.g., guard column, column frit).- Particulate matter from the sample.- Replace the guard column or column inlet frit.- Filter all samples through a 0.22 µm filter before injection.[23]
Peak fronting or tailing - Sample overload.- Sample solvent incompatible with the mobile phase.- Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase if possible.[22]
Ghost peaks - Contaminants in the mobile phase or from previous injections.- Use fresh, high-purity solvents for the mobile phase.- Implement a thorough column wash step between runs.[22]
Fractional Distillation
Issue Possible Cause(s) Troubleshooting Action(s)
Poor separation of structural isomers - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Use a longer fractionating column or one with a more efficient packing material.- Reduce the heating rate to ensure proper vapor-liquid equilibrium.[8]
Bumping or uneven boiling - Lack of boiling chips or stir bar.- Heating too rapidly.- Add fresh boiling chips or use a magnetic stir bar.- Apply heat gradually and evenly.
Flooding of the column - Excessive boil-up rate.- Reduce the heat input to the distillation flask.
Low recovery of desired fraction - Hold-up in the distillation column.- Inefficient condensation.- Use a smaller distillation apparatus for smaller sample volumes.- Ensure adequate cooling water flow through the condenser.

Data Presentation

Table 1: Boiling Points of 3-Methylheptane and its Close-Boiling Isomers

CompoundBoiling Point (°C)
n-Octane125.7
2-Methylheptane117.6
3-Methylheptane 118.9
4-Methylheptane117.7
3-Ethylhexane118.6

Note: Data is compiled from various sources and may vary slightly depending on the reference.

Table 2: Representative Performance of Purification Techniques for Chiral Alkanes (Illustrative)

Purification TechniqueTypical Enantiomeric Excess (ee%)Purity (%)Yield (%)Throughput
Chiral GC (Preparative)> 99> 9960-80Low to Medium
Chiral HPLC (Preparative)> 99> 9970-90Medium to High
Fractional Distillation0 (for enantiomers)Variable (for isomers)80-95High

Note: These are typical values and can vary significantly based on the specific experimental conditions and the initial purity of the sample.

Experimental Protocols

Protocol 1: Chiral Gas Chromatography (GC) for this compound Analysis
  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column, such as a derivatized β-cyclodextrin phase (e.g., Chiraldex B-DM or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Hydrogen or Helium at an appropriate linear velocity (consult column manufacturer's guidelines).

  • Injection: 1 µL of a 1 mg/mL solution of the 3-methylheptane mixture in pentane, split injection mode (e.g., 100:1 split ratio).

  • Injector Temperature: 200 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 2 °C/minute to 100 °C.

    • Hold at 100 °C for 5 minutes.

  • Detector Temperature: 250 °C.

  • Data Analysis: Integrate the peak areas for the (R) and (S) enantiomers to determine the enantiomeric excess.

Protocol 2: Preparative Chiral High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Preparative HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA or equivalent) with appropriate dimensions for preparative scale (e.g., 250 x 20 mm ID).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 99:1 v/v). The exact ratio should be optimized for the best separation.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min for a 20 mm ID column.

  • Temperature: Ambient.

  • Detection: UV at a low wavelength (e.g., 210 nm), as alkanes have weak UV absorbance.

  • Injection: Inject a concentrated solution of the 3-methylheptane mixture. The loading capacity should be determined through initial small-scale experiments.

  • Fraction Collection: Collect the fractions corresponding to the elution of the (S)-enantiomer.

  • Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified this compound.

Protocol 3: Fractional Distillation for Isomer Separation
  • Apparatus: A fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

  • Procedure: a. Charge the round-bottom flask with the mixture of octane (B31449) isomers. Add boiling chips or a magnetic stir bar. b. Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly at the vapor outlet to the condenser. c. Gently heat the flask. d. Collect the fractions that distill over at specific temperature ranges corresponding to the boiling points of the different isomers. 3-Methylheptane will distill at approximately 118.9 °C. e. Analyze the collected fractions by GC to determine their composition.

Visualization

experimental_workflow cluster_start Sample Preparation cluster_purification Purification Method Selection cluster_analysis Analysis & Characterization cluster_end Final Product start Racemic 3-Methylheptane Mixture decision Desired Purity & Scale? start->decision chiral_gc Chiral GC decision->chiral_gc High Purity, Small Scale chiral_hplc Chiral HPLC decision->chiral_hplc High Purity, Scalable frac_dist Fractional Distillation (for isomer separation) decision->frac_dist Isomer Removal, Large Scale analysis Purity & Enantiomeric Excess Analysis chiral_gc->analysis chiral_hplc->analysis frac_dist->analysis gc_analysis Chiral GC Analysis analysis->gc_analysis GC Method hplc_analysis Chiral HPLC Analysis analysis->hplc_analysis HPLC Method nmr_analysis qNMR Analysis analysis->nmr_analysis NMR Method end_product This compound gc_analysis->end_product hplc_analysis->end_product nmr_analysis->end_product

Caption: Workflow for the purification and analysis of this compound.

References

Technical Support Center: Chiral GC Separation of 3-Methylheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chiral gas chromatographic (GC) separation of 3-methylheptane (B165616) isomers. The information is tailored for researchers, scientists, and professionals in drug development to assist in method development, optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful chiral separation of 3-methylheptane isomers?

A1: The most critical factor is the choice of the chiral stationary phase (CSP). For the separation of small, non-polar molecules like 3-methylheptane, cyclodextrin-based CSPs are highly effective. These phases create a chiral environment within the GC column that allows for differential interaction with the enantiomers, leading to their separation.

Q2: Which specific type of cyclodextrin-based column is recommended for 3-methylheptane?

A2: Columns with derivatized β-cyclodextrins are a good starting point for the separation of 3-methylheptane isomers. Permethylated β-cyclodextrin phases, such as Chirasil-Dex CB, have been shown to be effective for resolving branched alkane enantiomers.

Q3: Why am I seeing poor resolution or co-elution of the 3-methylheptane enantiomers?

A3: Poor resolution or co-elution in the chiral separation of 3-methylheptane can stem from several factors:

  • Sub-optimal Temperature Program: The oven temperature and ramp rate significantly impact selectivity. A temperature program that is too fast may not allow for sufficient interaction with the stationary phase.[1]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. A flow rate that is too high or too low can lead to peak broadening and reduced resolution.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and loss of resolution.

  • Degraded Column: Over time, the performance of a chiral column can degrade, especially if exposed to high temperatures or contaminants.

Q4: Can I use an isothermal oven temperature for this separation?

A4: While possible, an isothermal method is generally not recommended for chiral separations of volatile compounds like 3-methylheptane. A temperature program allows for better peak focusing at the start of the run and can improve the separation of early-eluting compounds. For chiral separations, lower elution temperatures generally lead to greater selectivity.[1]

Q5: Does the choice of carrier gas matter?

A5: Yes, the choice of carrier gas can impact resolution and analysis time. Hydrogen typically provides better efficiency at higher linear velocities compared to helium, which can lead to shorter run times without sacrificing resolution. However, helium is a non-reactive and safer alternative.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chiral GC separation of 3-methylheptane isomers.

Issue 1: Poor or No Separation of Enantiomers
Possible Cause Recommended Solution
Inappropriate Column Ensure you are using a chiral stationary phase, preferably a derivatized cyclodextrin (B1172386) column.
Sub-optimal Temperature Program Lower the initial oven temperature and use a slower ramp rate (e.g., 1-2°C/min) to enhance interaction with the stationary phase.[1]
Incorrect Carrier Gas Flow Rate Optimize the carrier gas flow rate. If using helium, a linear velocity of around 20-30 cm/s is a good starting point. For hydrogen, you can use a higher linear velocity.
High Elution Temperature Enantioselectivity often decreases at higher temperatures. Try to keep the elution temperature of the 3-methylheptane isomers as low as possible while still achieving reasonable peak shapes.[1]
Issue 2: Peak Tailing
Possible Cause Recommended Solution
Active Sites in the System Active sites in the injector liner, column, or detector can cause peak tailing. Use a deactivated liner and ensure the column is properly conditioned.
Column Contamination Bake out the column at a temperature slightly above your highest analysis temperature (but below the column's maximum temperature limit) to remove contaminants.
Improper Column Installation A poor column cut or incorrect installation depth in the injector or detector can cause peak tailing. Ensure a clean, square cut and follow the manufacturer's instructions for installation.
Issue 3: Broad Peaks
Possible Cause Recommended Solution
Sub-optimal Flow Rate A carrier gas flow rate that is too far from the optimal value for your column dimensions will reduce efficiency and broaden peaks.
Slow Injection A slow injection can lead to a broad initial sample band. Ensure a fast, clean injection, or use an autosampler for better reproducibility.
Large Injection Volume Injecting too large a volume of solvent can cause peak broadening. Reduce the injection volume or use a higher split ratio.

Experimental Protocols

The following is a recommended starting protocol for the chiral GC separation of 3-methylheptane isomers. Optimization will likely be required for your specific instrument and column.

Sample Preparation

  • Prepare a stock solution of 3-methylheptane isomers at a concentration of approximately 500 µg/mL in a volatile solvent such as pentane.

  • Further dilute the stock solution to a working concentration of 10-50 µg/mL.

Gas Chromatography (GC) Conditions

ParameterRecommended Setting
GC System Gas Chromatograph with Flame Ionization Detector (FID)
Column Chirasil-Dex CB (or similar derivatized β-cyclodextrin phase), 25-30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless Inlet
Injection Volume 1 µL
Split Ratio 100:1 (can be adjusted based on sensitivity)
Injector Temperature 230 °C
Carrier Gas Helium or Hydrogen
Flow Rate Constant flow, ~1.0 mL/min for Helium
Oven Temperature Program 30°C (hold for 3 min), then ramp at 1-2°C/min to 50°C (hold for 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C

Quantitative Data Summary

The following tables provide a summary of expected trends when optimizing key parameters for the chiral separation of 3-methylheptane isomers. Actual values will vary depending on the specific column and instrument used.

Table 1: Effect of Oven Temperature Ramp Rate on Resolution

Ramp Rate (°C/min)Expected Resolution (Rs)Expected Analysis Time
5LowerShorter
2ModerateLonger
1HigherLongest

Table 2: Effect of Carrier Gas Type and Flow Rate on Column Efficiency

Carrier GasLinear Velocity (cm/s)Expected Column Efficiency (Plates/meter)
Helium20-30Good
Hydrogen35-45Excellent
Nitrogen10-15Fair (can lead to long analysis times)

Visualized Workflows

Troubleshooting Logic for Chiral GC Separation

TroubleshootingWorkflow Troubleshooting Chiral GC Separation of 3-Methylheptane Isomers start Problem: Poor or No Separation check_column Is the correct chiral column installed? start->check_column check_temp Is the temperature program optimized? check_column->check_temp Yes install_column Install appropriate cyclodextrin-based column check_column->install_column No check_flow Is the carrier gas flow rate optimal? check_temp->check_flow Yes optimize_temp Lower initial temperature and decrease ramp rate (e.g., 1-2°C/min) check_temp->optimize_temp No check_injection Is the injection volume and split ratio appropriate? check_flow->check_injection Yes optimize_flow Adjust flow to optimal linear velocity for the carrier gas check_flow->optimize_flow No optimize_injection Reduce injection volume or increase split ratio check_injection->optimize_injection No good_separation Good Separation Achieved check_injection->good_separation Yes install_column->check_temp optimize_temp->check_flow optimize_flow->check_injection optimize_injection->good_separation

Caption: A logical workflow for troubleshooting poor separation in the chiral GC analysis of 3-methylheptane isomers.

Experimental Workflow for Chiral GC Analysis

ExperimentalWorkflow Experimental Workflow for Chiral GC Analysis of 3-Methylheptane cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_start Prepare Stock Solution (500 µg/mL in Pentane) prep_dilute Dilute to Working Solution (10-50 µg/mL) prep_start->prep_dilute gc_inject Inject 1 µL of Sample prep_dilute->gc_inject gc_separate Separation on Chiral Column (Temperature Program) gc_inject->gc_separate gc_detect Detection by FID gc_separate->gc_detect data_acquire Acquire Chromatogram gc_detect->data_acquire data_integrate Integrate Peaks data_acquire->data_integrate data_quantify Quantify Enantiomeric Ratio data_integrate->data_quantify

References

Identifying and characterizing impurities in (S)-3-Methylheptane samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3-Methylheptane. The following information is designed to help you identify and characterize impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might find in my this compound sample?

A1: Impurities in this compound can generally be categorized into three groups:

  • Stereoisomeric Impurities: The most common impurity of this type is the (R)-enantiomer of 3-methylheptane.

  • Structural Isomers: Other C8 alkanes with similar boiling points can be present. These can include, but are not limited to, n-octane, 2-methylheptane, 4-methylheptane, and various dimethylhexanes.[1] Isomers of heptane (B126788), such as methylcyclohexane, may also be present as close-boiling impurities.[2]

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They can include residual starting materials, reagents, solvents, or by-products from unintended side reactions. The specific impurities will depend on the synthetic route used to produce the this compound.

Q2: My chiral GC analysis shows poor resolution between the (S)- and (R)-3-Methylheptane peaks. What can I do to improve it?

A2: Poor resolution in chiral gas chromatography is a common issue. Here are several steps you can take to improve the separation of your enantiomers:

  • Optimize the Temperature Program: The oven temperature and ramp rate are critical for chiral separations. Try decreasing the initial temperature and using a slower ramp rate to enhance the interaction between the analytes and the chiral stationary phase.

  • Adjust the Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically Helium or Hydrogen) affects separation efficiency. A lower flow rate often increases interaction time with the stationary phase and can improve resolution, although it will also increase the analysis time.

  • Select the Appropriate Chiral Stationary Phase (CSP): For the separation of non-polar compounds like alkanes, cyclodextrin-based CSPs are highly effective.[3][4] Columns with permethylated β-cyclodextrin are particularly well-suited for separating saturated analytes.[3] If you are not achieving baseline separation, you may need to screen different derivatized cyclodextrin (B1172386) columns (e.g., trifluoroacetylated, dialkylated) as they offer different selectivities.[3]

  • Check Column Health: A degraded or contaminated column will exhibit poor performance. If you observe peak tailing or broadening alongside poor resolution, consider conditioning the column according to the manufacturer's instructions or trimming a small portion from the inlet end.

Q3: I am seeing unexpected peaks ("ghost peaks") in my chromatogram. What is their source and how can I eliminate them?

A3: Ghost peaks are extraneous peaks that do not originate from your injected sample. Common causes include:

  • Septum Bleed: Over-tightening the septum nut or using an old, overused septum can cause small particles of the septum to enter the hot inlet, which then slowly elute as broad peaks. Always use fresh septa and do not over-tighten.

  • Carrier Gas Impurities: Impurities in the carrier gas can accumulate on the column at low temperatures and be eluted as the oven temperature increases. Ensure you are using high-purity gas and that your gas traps are functioning correctly.

  • Contamination of the Inlet: Residue from previous injections can build up in the inlet liner. Regularly replace the liner, especially when analyzing samples with non-volatile matrix components.

  • Sample Carryover: If a previously injected sample was highly concentrated, it might not be fully flushed from the injection port or syringe, leading to its appearance in subsequent runs. Implement a thorough syringe and inlet washing protocol between injections.

Q4: How can I identify an unknown impurity peak in my GC-MS analysis?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying unknown compounds.[5] The process involves:

  • Mass Spectrum Interpretation: The mass spectrometer fragments the eluting compound in a characteristic pattern. This mass spectrum is a chemical "fingerprint."

  • Library Matching: Compare the acquired mass spectrum of the unknown peak against a spectral library, such as the NIST/EPA/NIH Mass Spectral Library. A high match score suggests a probable identity.

  • Retention Time Comparison: If you have a hypothesis about the impurity's identity, inject a pure standard of that compound. If the retention time and mass spectrum match your unknown peak, you have a positive identification.

  • Consider Isomeric Impurities: For alkanes, many isomers will have very similar mass spectra. In this case, retention time is the more critical factor for identification. You may need to inject a standard mixture of known octane (B31449) isomers to confirm which one is present in your sample.

Troubleshooting Guides

Guide 1: Troubleshooting Chiral GC Separation Issues
Problem Possible Cause(s) Recommended Solution(s)
No separation of enantiomers Incorrect chiral stationary phase (CSP).Verify that a chiral column is installed. For alkanes, a cyclodextrin-based phase is recommended.[3][4]
Temperature too high.Lower the initial oven temperature and use a slower ramp rate.
Poor resolution (peaks are not baseline separated) Sub-optimal temperature program or flow rate.Systematically adjust the temperature program and carrier gas flow rate to find the optimal conditions.
Column overload.Dilute the sample and re-inject.
Peak tailing Active sites in the inlet or on the column.Replace the inlet liner. Trim 5-10 cm from the front of the column.
Column contamination.Bake out the column at the maximum isothermal temperature (as specified by the manufacturer).
Split peaks Poor injection technique or improper column installation.Ensure the column is cut cleanly and installed at the correct depth in the inlet.
Incompatible solvent.Ensure the sample solvent is appropriate for the analysis.
Guide 2: Identifying and Quantifying Impurities by GC-MS
Problem Possible Cause(s) Recommended Solution(s)
Unknown peak detected Contamination or a sample-related impurity.First, perform a blank run (injecting only the solvent) to rule out system contamination. If the peak persists only in the sample, proceed with identification.
Compare the mass spectrum of the unknown peak against a commercial library (e.g., NIST).
If an identity is proposed, confirm by injecting a pure standard of the suspected compound.
Inaccurate quantification Non-linear detector response.Prepare a multi-point calibration curve for each impurity using certified reference standards.
Different response factors.Determine the relative response factor (RRF) for each impurity relative to this compound if you are using a single-point calibration.
Low sensitivity for trace impurities Insufficient sample concentration or non-optimal MS settings.Increase the amount of sample injected or concentrate the sample if possible.
Operate the MS in Selected Ion Monitoring (SIM) mode to increase sensitivity for target impurities.[5]

Experimental Protocols

Protocol 1: Chiral Purity Analysis of this compound by Chiral GC-FID

This protocol is a starting point for determining the enantiomeric excess of this compound. Optimization may be required for your specific instrumentation and column.

  • Instrumentation:

    • Gas Chromatograph with Flame Ionization Detector (FID)

    • Chiral Capillary Column: e.g., Supelco β-DEX™ 120 (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar permethylated β-cyclodextrin column.[3]

  • Reagents:

    • High-purity Helium or Hydrogen as carrier gas.

    • High-purity air and hydrogen for the FID.

    • This compound sample.

    • (R,S)-3-Methylheptane racemic mixture (for peak identification).

    • Hexane or Pentane (HPLC grade) as solvent.

  • Procedure:

    • Sample Preparation: Prepare a solution of approximately 1 mg/mL of the this compound sample in hexane. Prepare a similar solution of the racemic mixture.

    • GC Conditions:

      • Inlet Temperature: 200 °C

      • Injection Volume: 1 µL

      • Split Ratio: 100:1

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program:

        • Initial Temperature: 40 °C, hold for 5 minutes.

        • Ramp: 2 °C/min to 100 °C.

        • Hold at 100 °C for 2 minutes.

      • Detector Temperature (FID): 250 °C

    • Analysis:

      • Inject the racemic mixture first to determine the retention times of the (R)- and (S)-enantiomers.

      • Inject the sample solution.

      • Identify the peaks corresponding to the (R)- and (S)-enantiomers in the sample chromatogram.

      • Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Protocol 2: Identification and Quantification of Achiral Impurities by GC-MS
  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (MS).

    • Non-polar Capillary Column: e.g., HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Procedure:

    • Sample Preparation: Use the same sample solution prepared for the chiral analysis (approx. 1 mg/mL in hexane).

    • GC-MS Conditions:

      • Inlet Temperature: 250 °C

      • Injection Volume: 1 µL

      • Split Ratio: 50:1

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program:

        • Initial Temperature: 35 °C, hold for 3 minutes.

        • Ramp: 5 °C/min to 150 °C.

        • Hold at 150 °C for 5 minutes.

      • MS Conditions:

        • Transfer Line Temperature: 280 °C

        • Ion Source Temperature: 230 °C

        • Ionization Mode: Electron Impact (EI) at 70 eV.

        • Scan Range: 35 - 200 m/z.

    • Data Analysis:

      • Integrate all peaks in the total ion chromatogram (TIC).

      • For any peak greater than 0.05% of the total area, obtain its mass spectrum.

      • Compare the mass spectrum to a library (e.g., NIST) for tentative identification.

      • Confirm the identity of any significant impurities by analyzing pure standards.

      • Quantify impurities using a calibration curve or by assuming equal response factors for a semi-quantitative estimation (Area % method).

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Workflow cluster_results Data Interpretation Sample This compound Sample Dilution Dilute in Hexane (1 mg/mL) Sample->Dilution Chiral_GC Chiral Purity Analysis (Chiral GC-FID) Dilution->Chiral_GC Achiral_GCMS Impurity Profile (GC-MS) Dilution->Achiral_GCMS Enantiomeric_Excess Calculate % Enantiomeric Excess Chiral_GC->Enantiomeric_Excess Identify_Impurities Identify Structural Isomers & Process Impurities Achiral_GCMS->Identify_Impurities Quantify Quantify Impurities Identify_Impurities->Quantify

Caption: Workflow for analyzing this compound samples.

troubleshooting_logic Start Poor Chiral Resolution Observed Check_Method Is the method optimized? (Temp, Flow Rate) Start->Check_Method Optimize Systematically adjust temperature and flow rate Check_Method->Optimize No Check_Overload Is the peak shape good (no fronting)? Check_Method->Check_Overload Yes Optimize->Check_Overload Dilute Dilute sample and reinject Check_Overload->Dilute No Check_Column Is the column old or showing peak tailing? Check_Overload->Check_Column Yes Dilute->Check_Column Maintain_Column Condition or trim the column. Consider a new column. Check_Column->Maintain_Column Yes Success Resolution Improved Check_Column->Success No Maintain_Column->Success

Caption: Troubleshooting logic for poor chiral GC resolution.

References

Overcoming challenges in the scale-up of (S)-3-Methylheptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-Methylheptane. The information is presented in a question-and-answer format to directly address potential challenges during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing enantiomerically pure this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common and effective strategy relies on the asymmetric synthesis of a chiral ketone intermediate, followed by reduction and deoxygenation. One well-established method is the use of chiral auxiliaries, such as SAMP/RAMP hydrazones, to introduce the desired stereochemistry. An alternative route involves the enzymatic resolution of a racemic precursor.

Q2: How can I purify the final this compound product to achieve high enantiomeric purity?

A2: Purification of chiral alkanes can be challenging due to their nonpolar nature. Chiral chromatography is the most effective method for separating enantiomers. Techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase are commonly employed.[1][2] The choice of the chiral column and mobile phase is critical and often requires screening to achieve optimal separation.

Q3: What are the critical safety precautions to consider during the synthesis?

A3: The synthesis involves several hazardous reagents and reactions. Grignard reagents are highly reactive and pyrophoric, requiring strictly anhydrous and inert atmosphere conditions.[3] Diethyl ether, a common solvent for Grignard reactions, is extremely flammable. Ozonolysis, if used for cleaving the chiral auxiliary, involves the use of ozone, which is toxic and can form explosive ozonides. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Troubleshooting Guide

Section 1: Asymmetric Synthesis of (S)-4-Methyl-3-heptanone via SAMP-Hydrazone

This section focuses on the key step of introducing chirality using the SAMP-hydrazone method, which is a precursor to forming the 3-methylheptane (B165616) structure.

Q1.1: I am observing low yields for the formation of the SAMP hydrazone of 3-pentanone (B124093). What are the possible causes?

A1.1: Low yields in this step are often due to incomplete reaction or side reactions.

  • Incomplete Reaction: Ensure the reaction is carried out at the recommended temperature (around 60°C) and for a sufficient duration (overnight) to drive the condensation to completion.

  • Presence of Water: The reaction is sensitive to moisture. Use anhydrous reagents and solvents.

  • Impure Starting Materials: The purity of 3-pentanone and SAMP is crucial. Purify them if necessary before use.

Q1.2: The alkylation of the SAMP-hydrazone with propyl iodide is resulting in a low diastereomeric excess (d.e.). How can I improve the stereoselectivity?

A1.2: Achieving high diastereoselectivity is critical for the final enantiomeric purity.

  • Deprotonation Conditions: Ensure complete deprotonation by using a strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., 0°C). The reaction should be performed under a strictly inert atmosphere (argon or nitrogen).

  • Temperature Control: Maintain a low temperature (-78°C) during the addition of propyl iodide to minimize side reactions and enhance stereocontrol.

  • Purity of Reagents: Use freshly prepared LDA and high-purity propyl iodide.

Q1.3: The ozonolysis to cleave the chiral auxiliary is giving a complex mixture of products and a low yield of the desired (S)-4-Methyl-3-heptanone. What could be the issue?

A1.3: Ozonolysis requires careful control to avoid over-oxidation and side reactions.

  • Ozone Monitoring: Pass dry ozone through the solution at -78°C until a persistent blue or green color indicates the consumption of the starting material.[4] Bubbling nitrogen through the solution afterward is essential to remove excess ozone.

  • Work-up Procedure: A reductive work-up is necessary to quench the ozonide and release the ketone.

  • Solvent Purity: Use dry and pure solvents like dichloromethane (B109758).

Section 2: Grignard Route to 3-Methylheptan-3-ol

An alternative approach involves the Grignard reaction between propylmagnesium bromide and 2-pentanone to form the racemic alcohol, 3-methylheptan-3-ol, which would then require chiral resolution.

Q2.1: My Grignard reaction to produce 3-methylheptan-3-ol has a low yield. What are the common pitfalls?

A2.1: Grignard reactions are notoriously sensitive to reaction conditions.[3][5]

  • Anhydrous Conditions: The primary cause of failure is the presence of water, which quenches the Grignard reagent.[3] Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Magnesium Activation: The magnesium turnings may have an oxide layer that prevents the reaction from initiating. Activating the magnesium with a small crystal of iodine or by mechanical means can be necessary.

  • Purity of Magnesium: The purity of the magnesium can significantly impact the yield. Impurities like iron and manganese can be detrimental.[6]

  • Side Reactions: The Grignard reagent can act as a base, leading to enolization of the ketone. Adding the ketone slowly to the Grignard solution at a low temperature can minimize this.

Table 1: Effect of Magnesium Purity on Grignard Reaction Yield

Magnesium PurityMajor Impurities (ppm)Yield of sec-butyl 3-methylheptanoate (%)
High PurityFe < 10, Mn < 580-85
Standard GradeFe ~ 100, Mn ~ 5060-70
Low GradeFe > 200, Mn > 100< 50
Data is illustrative, based on a similar reaction of butylmagnesium bromide with sec-butyl crotonate, and highlights the importance of magnesium purity.[6]
Section 3: Chiral Resolution and Purification

Q3.1: I am struggling to resolve racemic 3-methylheptanoic acid (a potential precursor) using a chiral resolving agent. The separation of diastereomeric salts is inefficient.

A3.1: Chiral resolution by crystallization of diastereomeric salts can be challenging.[1][7][8]

  • Choice of Resolving Agent: The choice of the chiral resolving agent is crucial. It is often necessary to screen several agents (e.g., chiral amines like brucine (B1667951) or (R)-1-phenylethylamine for resolving a racemic acid) to find one that forms diastereomeric salts with significantly different solubilities.[8]

  • Solvent Screening: The crystallization solvent plays a critical role. A systematic screening of different solvents and solvent mixtures is often required to achieve efficient separation.

  • Recrystallization: Multiple recrystallizations may be necessary to enrich one diastereomer. Monitor the optical rotation of the mother liquor and the crystals at each step.

Q3.2: The scale-up of the chiral HPLC/SFC purification is resulting in poor resolution and low throughput.

A3.2: Scaling up chiral chromatography requires careful optimization.

  • Column Overloading: Overloading the column is a common issue that leads to peak broadening and poor separation. Determine the optimal loading capacity on a smaller column first.

  • Mobile Phase Composition: The mobile phase composition may need to be re-optimized for the preparative scale to maintain resolution while increasing flow rate.

  • Flow Rate: Increasing the flow rate to improve throughput can decrease resolution. A balance must be found. For some chiral stationary phases, lower flow rates can enhance efficiency.[8]

Table 2: Comparison of Chiral Purification Techniques

TechniqueAdvantagesDisadvantagesTypical Scale
HPLC High resolution, well-establishedHigh solvent consumption, high costmg to kg
SFC Faster, lower solvent cost, "greener"Higher initial equipment cost, solubility issues for some compoundsg to multi-kg
Diastereomeric Crystallization Can be cost-effective for large scaleLaborious, trial-and-error, discards at least 50% of materialkg to ton

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-4-Methyl-3-heptanone using SAMP-Hydrazone

This protocol is adapted from the synthesis of similar chiral ketones.[4]

  • Formation of SAMP Hydrazone: In a flask equipped with a condenser, mix (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.0 eq) and 3-pentanone (1.2 eq). Heat the mixture at 60°C overnight under an inert atmosphere. After cooling, dilute with diethyl ether and wash with water. Dry the organic layer over anhydrous magnesium sulfate, concentrate under reduced pressure, and purify by distillation to obtain the SAMP-hydrazone.

  • Alkylation: To a solution of diisopropylamine (B44863) (1.05 eq) in anhydrous diethyl ether at 0°C, add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes to form lithium diisopropylamide (LDA). Cool the LDA solution to -78°C and add the SAMP-hydrazone (1.0 eq) dropwise. After stirring for 2-3 hours, add propyl iodide (1.1 eq). Allow the reaction to slowly warm to room temperature overnight. Quench the reaction with water and extract with diethyl ether. Dry the organic layer and concentrate.

  • Ozonolysis: Dissolve the crude alkylated hydrazone in dichloromethane and cool to -78°C. Bubble dry ozone through the solution until a persistent blue color is observed. Purge the solution with nitrogen to remove excess ozone. Quench the reaction with a suitable reducing agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine) and allow it to warm to room temperature. Wash with aqueous sodium bicarbonate, dry the organic layer, and concentrate. Purify the residue by column chromatography to yield (S)-4-Methyl-3-heptanone.

Protocol 2: Deoxygenation of the Chiral Ketone (Illustrative)

A standard method for deoxygenation, such as a Wolff-Kishner or Clemmensen reduction, would follow the synthesis of the chiral ketone. For example, a Wolff-Kishner reduction:

  • To a flask containing diethylene glycol, add (S)-4-Methyl-3-heptanone (1.0 eq) and hydrazine (B178648) hydrate (B1144303) (4.0 eq).

  • Add potassium hydroxide (B78521) pellets (4.0 eq) and heat the mixture to 180-200°C with a reflux condenser, allowing water and excess hydrazine to distill off.

  • Maintain the temperature for 4-6 hours.

  • Cool the reaction, dilute with water, and extract with a low-boiling alkane (e.g., pentane).

  • Wash the organic layer with dilute HCl and then with water. Dry over anhydrous sodium sulfate.

  • Carefully distill the product to obtain this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Asymmetric Synthesis Route 3-Pentanone 3-Pentanone Hydrazone_Formation Hydrazone Formation 3-Pentanone->Hydrazone_Formation SAMP SAMP SAMP->Hydrazone_Formation SAMP_Hydrazone SAMP Hydrazone of 3-Pentanone Hydrazone_Formation->SAMP_Hydrazone Alkylation Alkylation (LDA, Propyl Iodide) SAMP_Hydrazone->Alkylation Alkylated_Hydrazone Alkylated Hydrazone Alkylation->Alkylated_Hydrazone Ozonolysis Ozonolysis Alkylated_Hydrazone->Ozonolysis Chiral_Ketone (S)-4-Methyl-3-heptanone Ozonolysis->Chiral_Ketone Deoxygenation Deoxygenation (e.g., Wolff-Kishner) Chiral_Ketone->Deoxygenation Final_Product This compound Deoxygenation->Final_Product

Caption: Workflow for the asymmetric synthesis of this compound.

Troubleshooting_Logic cluster_alkylation Alkylation Step cluster_grignard Grignard Reaction cluster_purification Chiral Purification Low_Yield_or_Purity Low Yield or Purity Issue Low_DE Low Diastereomeric Excess Low_Yield_or_Purity->Low_DE Low_Grignard_Yield Low Yield Low_Yield_or_Purity->Low_Grignard_Yield Poor_Resolution Poor Resolution Low_Yield_or_Purity->Poor_Resolution Incomplete_Deprotonation Incomplete Deprotonation? Low_DE->Incomplete_Deprotonation Incorrect_Temp Incorrect Temperature? Low_DE->Incorrect_Temp Impure_Reagents Impure Reagents? Low_DE->Impure_Reagents Wet_Solvents Moisture Present? Low_Grignard_Yield->Wet_Solvents Inactive_Mg Inactive Magnesium? Low_Grignard_Yield->Inactive_Mg Impure_Mg Impure Magnesium? Low_Grignard_Yield->Impure_Mg Column_Overload Column Overloading? Poor_Resolution->Column_Overload Suboptimal_Mobile_Phase Suboptimal Mobile Phase? Poor_Resolution->Suboptimal_Mobile_Phase Flow_Rate_High Flow Rate Too High? Poor_Resolution->Flow_Rate_High

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Refinement of Reaction Conditions for Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Stereoselective Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during stereoselective experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during your experiments, focusing on two widely used reactions as illustrative examples: Asymmetric Hydrogenation and the Mukaiyama Aldol (B89426) Reaction.

General Issues in Stereoselective Synthesis

Question 1: My reaction is showing low enantiomeric excess (% ee). What are the primary factors I should investigate?

Answer: Low enantiomeric excess is a common issue and can often be resolved by systematically evaluating and optimizing several key reaction parameters. The enantioselectivity of a reaction is determined by the small energy difference between the transition states leading to the two enantiomers. Several factors can influence this energy difference:

  • Temperature: Generally, lower reaction temperatures lead to higher enantioselectivity.[1] Running the reaction at reduced temperatures (e.g., 0 °C, -20 °C, or even -78 °C) can enhance the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer.

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the geometry of the transition state. It is highly recommended to perform a solvent screen to identify the optimal medium for your specific reaction.

  • Catalyst Loading: Both insufficient and excessive catalyst loading can negatively affect enantioselectivity. A screening of catalyst concentrations should be performed to find the optimal loading.

  • Purity of Reagents: Ensure that all starting materials, reagents, and solvents are of high purity and are anhydrous, as impurities can interfere with the catalyst's performance.

Question 2: I am observing poor diastereoselectivity in my reaction. What are the common causes and how can I improve it?

Answer: Poor diastereoselectivity arises when the formation of one diastereomer is not significantly favored over the others. Similar to enantioselectivity, this is often a result of suboptimal reaction conditions that fail to adequately differentiate the energies of the competing diastereomeric transition states. Key areas to investigate include:

  • Choice of Lewis Acid/Catalyst: In reactions like the Mukaiyama aldol, the Lewis acid plays a crucial role in determining the stereochemical outcome.[2] The size and nature of the Lewis acid can influence the geometry of the transition state. Screening different Lewis acids is a critical step in optimizing diastereoselectivity.

  • Temperature Control: Low temperatures are generally crucial for achieving high diastereoselectivity.[1] Inadequate temperature control can lead to the formation of undesired diastereomers.

  • Substrate and Reagent Control: The geometry of the enolate (E/Z) in aldol reactions, for instance, can have a profound impact on the diastereomeric outcome. The method of enolate formation should be carefully considered and controlled.

  • Solvent Effects: The solvent can influence the conformation of the transition state assembly. A solvent screen is often a valuable exercise in optimizing diastereoselectivity.

Specific Reaction Troubleshooting: Asymmetric Hydrogenation of Acetophenone (B1666503)

Question 3: My asymmetric hydrogenation of acetophenone is resulting in low enantiomeric excess. What specific steps can I take to improve the % ee?

Answer: For the asymmetric hydrogenation of acetophenone, several factors can be fine-tuned to enhance enantioselectivity.

  • Ligand Choice: The chiral ligand is paramount. If you are using a standard ligand, consider exploring derivatives with different steric or electronic properties to fine-tune the catalyst's chiral pocket.

  • Solvent Selection: The choice of solvent can have a dramatic effect on the enantioselectivity of the hydrogenation. Protic solvents can sometimes lead to lower ee values compared to non-protic solvents.

Data Presentation: Effect of Solvent on Enantioselectivity in Asymmetric Hydrogenation

SolventDielectric Constant (ε)Enantiomeric Excess (% ee)
Toluene2.485
Dichloromethane (B109758)9.192
Methanol33.075
Tetrahydrofuran (THF)7.688

This table illustrates how solvent polarity can influence enantioselectivity in a hypothetical asymmetric hydrogenation. The optimal solvent is often found empirically.

  • Hydrogen Pressure: While higher pressure often increases the reaction rate, it can sometimes have a negative impact on enantioselectivity. It is advisable to screen a range of hydrogen pressures.

Specific Reaction Troubleshooting: Diastereoselective Mukaiyama Aldol Reaction

Question 4: I am struggling with low diastereoselectivity in the Mukaiyama aldol reaction between a silyl (B83357) enol ether and benzaldehyde (B42025). How can I improve the syn/anti ratio?

Answer: The diastereoselectivity of the Mukaiyama aldol reaction is highly dependent on the reaction conditions and the nature of the reactants.

  • Lewis Acid: The choice of Lewis acid is critical. For example, TiCl₄ often promotes the formation of syn aldol products, whereas BF₃·OEt₂ can favor the anti products, depending on the enolate geometry. A screen of different Lewis acids is essential.[2]

  • Silyl Enol Ether Geometry: The geometry of the silyl enol ether ((E) or (Z)) plays a significant role in determining the diastereoselectivity. (Z)-enolates tend to give syn-aldol products, while (E)-enolates often lead to anti-products, though this is highly dependent on the other reaction parameters.

  • Temperature: This reaction is typically performed at low temperatures (e.g., -78 °C) to maximize stereocontrol.

Data Presentation: Effect of Lewis Acid on Diastereoselectivity in a Mukaiyama Aldol Reaction

Lewis AcidSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
TiCl₄CH₂Cl₂-78>95:5
SnCl₄CH₂Cl₂-7890:10
BF₃·OEt₂CH₂Cl₂-7810:90
ZnCl₂CH₂Cl₂-7850:50

This table provides representative data on how the choice of Lewis acid can influence the diastereomeric outcome of a Mukaiyama aldol reaction.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of Acetophenone
  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and the chiral diphosphine ligand (e.g., (R)-BINAP) in a degassed solvent (e.g., methanol). The molar ratio of Ru to ligand is typically 1:1.1.

  • Reaction Setup: Stir the catalyst solution at room temperature for 15-30 minutes to ensure complex formation. Add the substrate, acetophenone, to the catalyst solution.

  • Hydrogenation: Transfer the reaction mixture to a high-pressure autoclave that has been purged with an inert gas. Seal the reactor and then purge it several times with hydrogen gas.

  • Reaction Execution: Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm) and begin stirring. Heat the reaction to the desired temperature (e.g., 25-50 °C).

  • Work-up and Analysis: After the reaction is complete (monitored by TLC or GC), carefully vent the hydrogen and purge the reactor with an inert gas. Concentrate the reaction mixture and purify the product (1-phenylethanol) by flash column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Diastereoselective Mukaiyama Aldol Addition using TiCl₄
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: To the cooled solvent, add benzaldehyde (1.0 equivalent) followed by the dropwise addition of a 1.0 M solution of titanium tetrachloride (TiCl₄) in CH₂Cl₂ (1.1 equivalents). Stir the resulting mixture for 10 minutes.

  • Nucleophile Addition: Add the silyl enol ether (e.g., 1-(trimethylsilyloxy)cyclohexene, 1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation: Prepare a solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a standard solution of the racemic product for comparison.

  • HPLC System: Use a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H). The mobile phase is typically a mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v).

  • Analysis: Inject the racemic standard to determine the retention times of the two enantiomers. Then, inject the sample solution.

  • Calculation: Integrate the peak areas of the two enantiomers in the sample chromatogram. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Troubleshooting_Stereoselectivity start Low Stereoselectivity Observed (Low % ee or d.r.) check_temp Is Temperature Optimized? start->check_temp check_solvent Is Solvent Screened? check_temp->check_solvent Yes action_temp Lower Reaction Temperature (e.g., 0°C, -20°C, -78°C) check_temp->action_temp No check_catalyst Is Catalyst/Ligand Optimal? check_solvent->check_catalyst Yes action_solvent Screen Solvents (Vary Polarity/Coordinating Ability) check_solvent->action_solvent No check_purity Are Reagents Pure/Dry? check_catalyst->check_purity Yes action_catalyst Screen Catalysts/Ligands Optimize Loading check_catalyst->action_catalyst No action_purity Purify/Dry Reagents & Solvents check_purity->action_purity No end_success Improved Stereoselectivity check_purity->end_success Yes action_temp->check_solvent action_solvent->check_catalyst action_catalyst->check_purity action_purity->end_success

Caption: General troubleshooting workflow for low stereoselectivity.

Asymmetric_Hydrogenation_Troubleshooting start Low % ee in Asymmetric Hydrogenation check_ligand Is Chiral Ligand Optimal? start->check_ligand check_solvent Is Solvent Appropriate? check_ligand->check_solvent Yes action_ligand Screen Ligand Derivatives (Vary Sterics/Electronics) check_ligand->action_ligand No check_pressure Is H2 Pressure Optimized? check_solvent->check_pressure Yes action_solvent Screen Non-Protic Solvents (e.g., Toluene, CH2Cl2) check_solvent->action_solvent No check_catalyst_activity Is Catalyst Active? check_pressure->check_catalyst_activity Yes action_pressure Screen H2 Pressure Range check_pressure->action_pressure No action_catalyst_activity Check for Deactivation (Poisoning, Degradation) check_catalyst_activity->action_catalyst_activity No end_success Improved Enantioselectivity check_catalyst_activity->end_success Yes action_ligand->check_solvent action_solvent->check_pressure action_pressure->check_catalyst_activity action_catalyst_activity->end_success

Caption: Troubleshooting workflow for asymmetric hydrogenation.

Mukaiyama_Aldol_Troubleshooting start Low Diastereoselectivity in Mukaiyama Aldol Reaction check_lewis_acid Is Lewis Acid Screened? start->check_lewis_acid check_enolate Is Enolate Geometry Controlled? check_lewis_acid->check_enolate Yes action_lewis_acid Screen Lewis Acids (e.g., TiCl4, SnCl4, BF3.OEt2) check_lewis_acid->action_lewis_acid No check_temp Is Temperature at -78°C? check_enolate->check_temp Yes action_enolate Optimize Enolate Formation (Base, Silylating Agent) check_enolate->action_enolate No check_solvent Is Solvent Anhydrous? check_temp->check_solvent Yes action_temp Ensure Strict Temp. Control check_temp->action_temp No action_solvent Use Rigorously Dried Solvent check_solvent->action_solvent No end_success Improved Diastereoselectivity check_solvent->end_success Yes action_lewis_acid->check_enolate action_enolate->check_temp action_temp->check_solvent action_solvent->end_success

Caption: Troubleshooting workflow for Mukaiyama aldol reaction.

References

Addressing racemization issues during (S)-3-Methylheptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-3-Methylheptane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address issues related to racemization during their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in the synthesis of this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a loss of optical activity. In the context of synthesizing this compound, which is a chiral molecule, maintaining its specific stereochemistry is often critical for its intended biological or chemical function.[1][2] Racemization leads to a mixture of (S)- and (R)-3-Methylheptane, which can reduce the efficacy or introduce unintended effects in downstream applications, particularly in drug development.

Q2: What are the common causes of racemization during the synthesis of chiral alkanes like this compound?

A2: Racemization in the synthesis of chiral alkanes can occur through various mechanisms, often involving the formation of planar, achiral intermediates. For syntheses involving functional groups that are later removed to yield the alkane, racemization can be a significant issue. For example, if a carbonyl group is present at or adjacent to the chiral center in a precursor molecule, enolization catalyzed by acids or bases can lead to racemization.[3] Similarly, reactions involving carbocation intermediates at the chiral center can also result in a loss of stereochemical integrity. For hydrocarbons, racemization can occur if a hydrogen atom at the asymmetric carbon can be removed to form a carbanion, which can then invert its configuration.[3]

Q3: Which analytical techniques are recommended for determining the enantiomeric excess (ee) of this compound?

A3: Due to the volatile nature of 3-methylheptane (B165616), Chiral Gas Chromatography (GC) is the most suitable and widely used method for determining its enantiomeric excess.[4][5] This technique utilizes a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, which interacts differently with the (R) and (S) enantiomers, allowing for their separation and quantification.[6] Chiral High-Performance Liquid Chromatography (HPLC) is generally less applicable for volatile, non-functionalized alkanes.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in the Final Product

Possible Cause 1.1: Racemization during precursor synthesis involving enolizable carbonyls.

If your synthesis of this compound proceeds through a ketone or aldehyde intermediate where the chiral center is at the α-position, racemization is highly likely under acidic or basic conditions.[3]

  • Troubleshooting Steps:

    • Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of enolization and subsequent racemization.

    • Base/Acid Selection: If a base is required, consider using a non-nucleophilic, sterically hindered base for a short reaction time to minimize the equilibrium concentration of the enolate. If acidic conditions are necessary, use the mildest possible acid and the shortest possible reaction time.

    • Workup Conditions: Ensure that the reaction workup is performed under neutral pH conditions. Avoid acidic or basic aqueous washes if possible.

Possible Cause 1.2: Racemization during a Grignard or other organometallic reaction.

Syntheses employing Grignard reagents or other organometallics to form the chiral center can be susceptible to racemization, particularly if radical pathways are involved in the formation of the organometallic reagent itself.

  • Troubleshooting Steps:

    • Reagent Formation Conditions: Prepare organometallic reagents at low temperatures and under an inert atmosphere to minimize side reactions that can lead to racemization.

    • Choice of Organometallic: Consider using organocuprates, which are known for their ability to undergo stereospecific cross-coupling reactions with higher fidelity than some other organometallic reagents.

Issue 2: Inconsistent Enantiomeric Excess (ee) Results

Possible Cause 2.1: Inconsistent Chiral GC Analysis.

Variations in GC conditions can lead to inconsistent ee measurements.

  • Troubleshooting Steps:

    • Optimize GC Conditions: Ensure that the GC method provides baseline separation of the enantiomers. This may require adjusting the temperature program, carrier gas flow rate, and injection parameters. Lower elution temperatures generally lead to greater separation of enantiomers.[5]

    • Column Integrity: The performance of chiral GC columns can degrade over time. Regularly check the column's performance with a standard of known ee.

    • Sample Preparation: Ensure that the sample is properly diluted and free of non-volatile impurities that could contaminate the GC column.

Experimental Protocols

Protocol 1: Chiral Gas Chromatography (GC) Analysis of 3-Methylheptane

This protocol provides a general guideline for the determination of the enantiomeric excess of 3-methylheptane. Optimization for specific instrumentation and columns is recommended.

  • Instrumentation:

    • Gas Chromatograph with Flame Ionization Detector (FID)

    • Chiral Capillary Column (e.g., based on a derivatized β-cyclodextrin)

  • GC Conditions:

    • Injector Temperature: 200 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Flow Rate: 1-2 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 5 minutes

      • Ramp: 2 °C/min to 100 °C

      • Hold at 100 °C for 2 minutes

    • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

  • Sample Preparation:

    • Prepare a dilute solution of the 3-methylheptane sample in a volatile, high-purity solvent (e.g., pentane (B18724) or hexane). A concentration of approximately 1 mg/mL is a good starting point.

    • Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.

  • Data Analysis:

    • Integrate the peak areas for the (R)- and this compound enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula:

      • ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100

Data Presentation

The following table provides hypothetical data on the effect of reaction temperature on the enantiomeric excess of this compound synthesized via a method prone to racemization.

Reaction Temperature (°C)Enantiomeric Excess (ee) of this compound (%)
095
25 (Room Temperature)82
5065

Visualizations

Racemization_Troubleshooting cluster_synthesis Synthesis of this compound cluster_analysis Analysis cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Key Chiral Center Forming Step Start->Reaction Workup Reaction Workup Reaction->Workup Purification Purification Workup->Purification FinalProduct Final this compound Purification->FinalProduct GC_Analysis Chiral GC Analysis FinalProduct->GC_Analysis High_ee High ee (>95%) GC_Analysis->High_ee Success Low_ee Low ee (<95%) GC_Analysis->Low_ee Problem Check_Temp Lower Reaction Temperature Low_ee->Check_Temp Check_Reagents Optimize Base/Acid or Organometallic Reagent Low_ee->Check_Reagents Check_Workup Ensure Neutral Workup Conditions Low_ee->Check_Workup Check_GC Optimize GC Method Low_ee->Check_GC

Caption: Troubleshooting workflow for addressing low enantiomeric excess in this compound synthesis.

Racemization_Pathway S_Enantiomer (S)-Enantiomer Planar_Intermediate Planar Achiral Intermediate (e.g., Enolate, Carbocation) S_Enantiomer->Planar_Intermediate Racemization Conditions (Acid/Base, Heat) Racemic_Mixture Racemic Mixture Planar_Intermediate->S_Enantiomer Non-stereoselective reaction R_Enantiomer (R)-Enantiomer Planar_Intermediate->R_Enantiomer Non-stereoselective reaction

References

Enhancing the stability of (S)-3-Methylheptane during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on enhancing the stability of (S)-3-Methylheptane during storage. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can compromise the stability of this compound during storage?

A1: The stability of this compound, a chiral alkane, can be affected by several factors that may lead to chemical degradation or loss of enantiomeric purity (racemization). Key factors include:

  • Oxidation: As a hydrocarbon, this compound is susceptible to oxidation, especially in the presence of oxygen, light, or heat. This can lead to the formation of impurities such as alcohols, ketones, and hydroperoxides.

  • Thermal Stress: Elevated temperatures can increase the rate of degradation reactions and potentially contribute to racemization, a process where the stereocenter loses its specific configuration.[1][2]

  • Light Exposure: UV light can initiate free-radical chain reactions in alkanes, leading to degradation.[3][4]

  • Contaminants: The presence of acidic or basic impurities, or certain metal ions, can potentially catalyze degradation or racemization.[1][5]

  • Improper Storage Atmosphere: Storing the compound in the presence of air (oxygen) can facilitate oxidative degradation.

Q2: What are the recommended storage conditions to ensure the long-term stability and enantiomeric purity of this compound?

A2: To maintain the chemical and enantiomeric integrity of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consider temperatures at or below -20°C.Lower temperatures slow down the rates of potential degradation reactions and minimize the risk of racemization.[6]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidation by excluding atmospheric oxygen.
Light Store in an amber glass vial or a container that protects from light.Prevents photo-initiated degradation.[3][4]
Container Use a tightly sealed glass container with a PTFE-lined cap.Glass is inert and a PTFE liner prevents leaching of impurities from the cap and ensures a tight seal to prevent evaporation and moisture entry.[7]
Purity Ensure the initial purity of the compound is high.Impurities can sometimes catalyze degradation.[8]

Q3: How can I verify the chemical and enantiomeric purity of my this compound sample after storage?

A3: A combination of analytical techniques is recommended to assess both chemical and enantiomeric purity.

  • Chemical Purity: Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for determining the chemical purity and identifying potential degradation products.

  • Enantiomeric Purity: Chiral Gas Chromatography (Chiral GC) is the most effective method for separating and quantifying the enantiomers of volatile compounds like this compound.[9][10][11]

Q4: What potential degradation products or impurities should I look for?

A4: While specific degradation studies on this compound are not extensively documented, potential degradation products, primarily from oxidation, may include:

  • 3-Methylheptanols: (e.g., 3-methyl-3-heptanol, 3-methyl-2-heptanol)

  • 3-Methylheptanones: (e.g., 3-methyl-2-heptanone)

  • Hydroperoxides: Formed as initial oxidation products.

  • Isomers: Other octane (B31449) isomers could be present as impurities from the synthesis.

Troubleshooting Guide

Issue 1: Loss of Enantiomeric Purity (Racemization)

  • Symptom: Chiral GC analysis shows an increase in the proportion of the (R)-3-Methylheptane enantiomer.

  • Potential Causes:

    • Elevated Storage Temperature: Heat can provide the energy needed to overcome the activation barrier for racemization.[1]

    • Presence of Catalytic Impurities: Acidic or basic residues, or metal ions from the container or previous experimental steps, could potentially facilitate racemization.

    • Formation of Intermediates: Although less likely for a simple alkane, the transient formation of a radical or carbocation at the chiral center can lead to racemization.[5][12]

  • Troubleshooting Steps:

    • Verify Storage Temperature: Ensure the sample has been consistently stored at the recommended low temperature.

    • Review Handling Procedures: Check for any steps where the compound might have been exposed to high temperatures or potential contaminants.

    • Inert Storage: Confirm that the vial was properly sealed under an inert atmosphere.

Issue 2: Appearance of New Peaks in GC Analysis (Chemical Degradation)

  • Symptom: GC-FID or GC-MS analysis shows additional peaks that were not present in the initial analysis of the sample.

  • Potential Causes:

    • Oxidation: The sample has likely been exposed to oxygen. This can happen if the container is not properly sealed or was not flushed with an inert gas.

    • Photo-degradation: The sample was exposed to light, leading to free-radical mediated degradation.[3][4]

    • Contamination: Impurities may have been introduced from the storage container or from handling.

  • Troubleshooting Steps:

    • Check Container Seal: Ensure the vial cap is tightly sealed and the liner is intact.

    • Evaluate Storage Location: Confirm the sample was stored in the dark.

    • Analyze Headspace: If possible, analyze the headspace of the vial for increased oxygen content.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral Gas Chromatography

This protocol provides a general guideline. Specific parameters may need to be optimized for your instrument and column.

  • Column Selection: Utilize a chiral capillary GC column. Columns with derivatized cyclodextrin (B1172386) stationary phases are often effective for separating chiral hydrocarbons.[11]

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a high-purity, volatile solvent (e.g., hexane (B92381) or pentane). A typical concentration is 1 mg/mL.

    • Prepare a racemic standard of 3-methylheptane (B165616) to determine the retention times of both the (S) and (R) enantiomers.

  • GC Parameters (Typical):

    • Injector Temperature: 200°C

    • Detector (FID) Temperature: 250°C

    • Oven Program: Start at a low temperature (e.g., 40°C) and use a slow temperature ramp (e.g., 2°C/min) to a final temperature of 120°C. Isothermal conditions may also be effective.

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Injection Volume: 1 µL

  • Analysis:

    • Inject the racemic standard to identify the peaks corresponding to the (S) and (R) enantiomers.

    • Inject the sample to be analyzed.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Visualizations

Storage_Troubleshooting_Workflow start Purity Analysis of Stored This compound check_purity Does GC/Chiral GC analysis show degradation or racemization? start->check_purity stable Sample is Stable. Continue with experiment. check_purity->stable No troubleshoot Initiate Troubleshooting check_purity->troubleshoot Yes check_temp Verify Storage Temperature (Recommended: 2-8°C or lower) troubleshoot->check_temp check_atmosphere Check for Inert Atmosphere (Argon or Nitrogen) check_temp->check_atmosphere Temp OK implement_changes Implement Corrective Actions: - Adjust storage conditions - Use fresh sample if necessary check_temp->implement_changes Temp too high check_light Confirm Protection from Light (Amber vial) check_atmosphere->check_light Atmosphere OK check_atmosphere->implement_changes Air present check_container Inspect Container Integrity (Tightly sealed, PTFE liner) check_light->check_container Light protection OK check_light->implement_changes Exposed to light check_container->implement_changes Container compromised reanalyze Re-analyze Sample check_container->reanalyze Container OK implement_changes->reanalyze

Caption: Troubleshooting workflow for purity issues of this compound.

Degradation_Pathway cluster_degradation Degradation Pathways S_3MH This compound Radical Chiral Alkyl Radical S_3MH->Radical Initiation (Light, Heat) Oxidation_Products Oxidation Products (Alcohols, Ketones) Radical->Oxidation_Products Reaction with O2 Racemic_Mixture Racemic 3-Methylheptane ((S)- and (R)-) Radical->Racemic_Mixture Racemization

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

Determining the Absolute Configuration of 3-Methylheptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a critical step. This is particularly challenging for chiral alkanes like 3-methylheptane (B165616), which lack the chromophores or functional groups that facilitate many standard analytical techniques. This guide provides an objective comparison of the primary methods for determining the absolute configuration of 3-methylheptane, supported by experimental protocols and data.

Comparison of Key Analytical Techniques

The determination of the absolute configuration of a simple chiral hydrocarbon such as 3-methylheptane relies on a combination of spectroscopic measurements and computational chemistry. The most powerful techniques to date are Vibrational Circular Dichroism (VCD) and the measurement of Optical Rotation (OR), both of which require theoretical calculations for unambiguous assignment. Chiral derivatization followed by Nuclear Magnetic Resonance (NMR) spectroscopy is another potential method, though it presents challenges for a non-functionalized alkane. Enantioselective Gas Chromatography (GC) is an excellent tool for separating the enantiomers but requires a reference standard of known configuration to assign the absolute configuration.

Technique Principle Sample Requirement Strengths Limitations
Vibrational Circular Dichroism (VCD) Spectroscopy Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.~5-10 mg, neat liquid or in an appropriate solvent (e.g., CCl₄, CDCl₃).Provides a rich, fingerprint-like spectrum. Unambiguous assignment when paired with DFT calculations. Does not require a chromophore.Requires a specialized VCD spectrometer. Interpretation is heavily reliant on accurate computational modeling.
Optical Rotation (OR) with DFT Calculation Measures the rotation of plane-polarized light by a chiral molecule. The sign and magnitude are compared with computationally predicted values.~1-10 mg dissolved in a suitable achiral solvent.A long-established and widely available technique. Can be a relatively quick measurement.Can be unreliable for molecules with small rotational values. The sign of rotation can be difficult to predict accurately with computations for some molecules.
NMR with Chiral Derivatizing Agents (CDAs) The enantiomers of the analyte are reacted with a chiral agent to form diastereomers, which have distinguishable NMR spectra.Requires derivatization of the analyte.NMR is a widely available and powerful structural elucidation tool.3-methylheptane lacks a functional group for easy derivatization, making this method synthetically challenging and often impractical.
Enantioselective Gas Chromatography (GC) Separates enantiomers based on their differential interaction with a chiral stationary phase.Volatile sample, suitable for GC analysis.Excellent for determining enantiomeric purity and for separating the enantiomers for further analysis.Cannot determine the absolute configuration without a reference standard of known configuration. Elution order depends on the specific column and conditions.

Experimental Protocols

Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To obtain the VCD and infrared (IR) spectra of an enantiomerically enriched sample of 3-methylheptane and compare them to the computationally predicted spectra for the (S) and (R) enantiomers.

Methodology:

  • Sample Preparation: Prepare a solution of the enantiomerically enriched 3-methylheptane sample in a suitable solvent that has minimal absorption in the mid-IR region (e.g., carbon tetrachloride or deuterated chloroform). The concentration should be optimized to give a good signal-to-noise ratio, typically in the range of 0.1-0.5 M.

  • Instrumentation: A commercial VCD spectrometer is required.

  • Data Acquisition:

    • Acquire the VCD and IR spectra of the sample in the mid-IR region (typically 800-2000 cm⁻¹).

    • Acquire a background spectrum of the solvent under the same conditions.

    • Data is typically collected for several hours to achieve an adequate signal-to-noise ratio.

  • Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the final VCD and IR spectra of the analyte.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer of 3-methylheptane (e.g., (S)-3-methylheptane) using molecular mechanics.

    • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

    • Calculate the theoretical VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra for the (S) and (R) enantiomers (the spectrum for the (R) enantiomer is the mirror image of the (S) spectrum). A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.

Optical Rotation (OR) Measurement and DFT Calculation

Objective: To measure the specific rotation of an enantiomerically enriched sample of 3-methylheptane and compare the sign with the computationally predicted value.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1-10 mg of the chiral alkane and dissolve it in a known volume of a suitable achiral solvent (e.g., chloroform, ethanol) to a precise concentration. Ensure the solution is homogeneous and free of bubbles.

  • Instrumentation: A polarimeter.

  • Data Acquisition:

    • Calibrate the polarimeter with the pure solvent (blank).

    • Fill the polarimeter cell (typically 1 dm in length) with the sample solution, ensuring no air bubbles are present in the light path.

    • Measure the optical rotation at a specific wavelength, typically the sodium D-line (589 nm).

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

  • Computational Modeling:

    • Perform a conformational analysis and DFT geometry optimization for one enantiomer of 3-methylheptane as described for the VCD protocol.

    • Calculate the optical rotation for the low-energy conformers using Time-Dependent DFT (TD-DFT).

    • Calculate the Boltzmann-averaged specific rotation.

  • Comparison and Assignment: Compare the sign of the experimentally measured specific rotation with the sign of the calculated value. If the signs match, the absolute configuration of the sample corresponds to that of the calculated enantiomer. This method is most reliable for molecules with a significant magnitude of rotation.

Visualizing the Workflow

VCD Experimental Workflow

VCD_Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis exp_sample Enantiomerically Enriched Sample dissolve Dissolve in IR-transparent solvent exp_sample->dissolve vcd_measurement Measure VCD & IR Spectra dissolve->vcd_measurement process_spectra Solvent Subtraction vcd_measurement->process_spectra exp_spectrum Experimental VCD Spectrum process_spectra->exp_spectrum compare Compare Experimental and Calculated Spectra exp_spectrum->compare conf_search Conformational Search dft_opt DFT Geometry Optimization conf_search->dft_opt vcd_calc DFT VCD Calculation dft_opt->vcd_calc boltzmann_avg Boltzmann Averaging vcd_calc->boltzmann_avg comp_spectrum Calculated VCD Spectrum boltzmann_avg->comp_spectrum comp_spectrum->compare assignment Absolute Configuration Assignment compare->assignment OR_Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis exp_sample Enantiomerically Enriched Sample dissolve Dissolve in achiral solvent exp_sample->dissolve or_measurement Measure Optical Rotation (α) dissolve->or_measurement calc_specific Calculate Specific Rotation [α] or_measurement->calc_specific exp_rotation Experimental [α] calc_specific->exp_rotation compare Compare Signs of Experimental & Calculated [α] exp_rotation->compare conf_search Conformational Search dft_opt DFT Geometry Optimization conf_search->dft_opt or_calc TD-DFT Optical Rotation Calculation dft_opt->or_calc boltzmann_avg Boltzmann Averaging or_calc->boltzmann_avg comp_rotation Calculated [α] boltzmann_avg->comp_rotation comp_rotation->compare assignment Absolute Configuration Assignment compare->assignment

Navigating the Challenges of Chiral Purity: A Comparative Guide to the Validation of (S)-3-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules is a critical step in ensuring product safety and efficacy. This guide provides a comprehensive comparison of analytical techniques for the validation of the enantiomeric purity of (S)-3-Methylheptane, a simple chiral alkane. We delve into the nuances of chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), presenting supporting experimental data and detailed protocols to inform methodology selection.

While chiral HPLC is a cornerstone of enantioselective analysis for a vast array of compounds, its application to nonpolar, volatile molecules like 3-Methylheptane (B165616) presents significant challenges due to the limited interactions between the analyte and commonly used chiral stationary phases (CSPs). In contrast, chiral Gas Chromatography (GC) has emerged as a more robust and widely accepted method for the separation of such compounds. This guide will explore the strengths and limitations of both techniques, with a primary focus on the more prevalent and effective chiral GC approach, and will also touch upon Nuclear Magnetic Resonance (NMR) spectroscopy as a viable alternative.

At a Glance: Chiral GC vs. Chiral HPLC for 3-Methylheptane Analysis

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation in the gas phase based on differential partitioning between a chiral stationary phase and a gaseous mobile phase.Separation in the liquid phase based on differential partitioning between a chiral stationary phase and a liquid mobile phase.
Analyte Volatility Essential; suitable for volatile and thermally stable compounds like 3-Methylheptane.Not a primary requirement; broader applicability to non-volatile and thermally labile compounds.
Typical CSPs Modified cyclodextrins (e.g., β-DEX™, γ-DEX™) are highly effective for alkanes.Polysaccharide-based (cellulose, amylose) or Pirkle-type phases; less effective for nonpolar alkanes.
Sensitivity High, especially with Flame Ionization Detection (FID).Variable, dependent on the detector and analyte's chromophore (alkanes lack a strong chromophore).
Analysis Time Generally faster due to the high efficiency of capillary columns.Can be longer, depending on the required resolution and mobile phase composition.
Solvent Consumption Minimal (carrier gas).Significant, contributing to higher operational costs and environmental impact.

Recommended Technique: Chiral Gas Chromatography

For the validation of the enantiomeric purity of this compound, chiral GC stands out as the superior method. The volatility of 3-Methylheptane makes it an ideal candidate for GC analysis. The key to successful enantioseparation lies in the selection of an appropriate chiral stationary phase.

Key Experimental Data for Chiral GC Analysis
ParameterExpected Value
Chiral Stationary Phase Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin
Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Temperature Program 40°C (isothermal)
Carrier Gas Helium or Hydrogen
Expected Resolution (Rs) > 1.5
Elution Order Typically, the (R)-enantiomer elutes before the (S)-enantiomer on many common cyclodextrin (B1172386) phases, but this must be confirmed with standards.

Experimental Protocols

Method 1: Validation of Enantiomeric Purity by Chiral Gas Chromatography (Primary Method)

This protocol outlines a typical procedure for the enantiomeric analysis of 3-Methylheptane using a cyclodextrin-based chiral GC column.

1. Sample Preparation:

  • Prepare a stock solution of racemic 3-Methylheptane (e.g., 1000 µg/mL) in a volatile, high-purity solvent such as pentane (B18724) or hexane (B92381).

  • Prepare a solution of the this compound sample at a similar concentration.

  • For validation purposes (linearity, accuracy), prepare a series of calibration standards by mixing the stock solution of the racemate with the pure (S)-enantiomer to achieve a range of enantiomeric excess (e.e.) values (e.g., 90%, 95%, 98%, 99%, 99.5%).

2. GC System and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chiral Column: A capillary column coated with a modified cyclodextrin stationary phase, such as a derivative of β-cyclodextrin (e.g., β-DEX™). A common dimension is 30 m x 0.25 mm I.D. with a 0.25 µm film thickness.

  • Injector Temperature: 200°C

  • Detector Temperature: 250°C

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Oven Temperature Program: An isothermal temperature program is often effective for simple alkanes. A starting point would be 40-60°C. Temperature optimization is crucial for achieving baseline separation; lower temperatures generally increase resolution but also analysis time.[1]

  • Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1) to avoid column overload.

3. Data Analysis:

  • Integrate the peak areas of the (R)- and this compound enantiomers.

  • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

4. Method Validation:

  • Specificity: Demonstrate that no interfering peaks are present at the retention times of the 3-Methylheptane enantiomers by injecting a blank solvent.

  • Linearity: Analyze the prepared calibration standards to demonstrate a linear relationship between the theoretical and calculated enantiomeric excess.

  • Accuracy: Determine the agreement between the measured % e.e. and the known % e.e. of the prepared standards.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the % e.e. measurement by analyzing a sample multiple times.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably quantified.

Method 2: Chiral HPLC (Alternative Method - Feasibility Assessment Recommended)

Due to the challenges in separating nonpolar alkanes, a feasibility study is highly recommended before committing to full method development and validation.

1. Initial Screening:

  • Screen a variety of polysaccharide-based chiral stationary phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) under normal-phase conditions.

  • Mobile Phase: Typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The percentage of the polar modifier will need to be very low to achieve sufficient retention of the nonpolar 3-Methylheptane.

2. Method Development (if promising separation is observed):

  • Optimize the mobile phase composition to achieve baseline resolution.

  • Adjust the flow rate to balance resolution and analysis time.

  • Lowering the column temperature can sometimes improve resolution in chiral HPLC.[2]

Method 3: NMR Spectroscopy with Chiral Solvating Agents (Alternative Method)

This technique can determine enantiomeric excess without chromatographic separation.

1. Sample Preparation:

  • Dissolve a known amount of the 3-Methylheptane sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Add a molar excess of a chiral solvating agent (CSA). The choice of CSA is critical and will depend on the analyte; however, for nonpolar molecules, host-guest systems like cyclodextrins or other cage-like molecules may be effective.[3][4][5]

2. NMR Analysis:

  • Acquire a high-resolution proton (¹H) NMR spectrum.

  • In the presence of the CSA, the enantiomers of 3-Methylheptane will form transient diastereomeric complexes, which can lead to separate signals for the two enantiomers in the NMR spectrum.

  • The ratio of the integrals of these distinct signals corresponds to the enantiomeric ratio.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data_processing Data Processing & Validation cluster_result Result racemate Racemic 3-Methylheptane Standard calibration_std Calibration Standards racemate->calibration_std s_enantiomer This compound Sample s_enantiomer->calibration_std gc_system GC-FID System calibration_std->gc_system chiral_column Chiral GC Column (β-DEX) data_acquisition Data Acquisition peak_integration Peak Integration data_acquisition->peak_integration ee_calculation Enantiomeric Excess Calculation peak_integration->ee_calculation validation Method Validation ee_calculation->validation purity_report Enantiomeric Purity Report validation->purity_report

Caption: Experimental workflow for the validation of enantiomeric purity of this compound by chiral GC.

Conclusion

The validation of the enantiomeric purity of this compound is most reliably and efficiently achieved using chiral Gas Chromatography with a modified cyclodextrin stationary phase. This method offers high resolution, sensitivity, and speed, which are critical for quality control in research and industrial settings. While chiral HPLC remains a powerful tool for a broader range of molecules, its application to nonpolar alkanes is limited. Chiral NMR spectroscopy presents a viable, non-separative alternative, though it may require significant optimization in the choice of a suitable chiral solvating agent. For researchers and professionals in drug development, a thorough understanding of these techniques and their applicability is paramount for ensuring the stereochemical integrity of chiral compounds.

References

A Comparative Guide to the Synthetic Routes of (S)-3-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure alkane (S)-3-Methylheptane is a valuable chiral building block in the synthesis of various natural products and pharmacologically active molecules. Its stereospecific synthesis is a key challenge that has been addressed through several distinct strategies. This guide provides a comparative overview of three prominent synthetic routes to this compound: a chiral auxiliary-based approach, an asymmetric conjugate addition strategy, and a route originating from the chiral pool. Each method is evaluated based on experimental data for yield, enantiomeric excess, and reaction conditions, providing a comprehensive resource for selecting the most suitable pathway for a given research or development need.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the three distinct synthetic routes to this compound.

Parameter Route 1: Chiral Auxiliary (SAMP Hydrazone) Route 2: Asymmetric Conjugate Addition Route 3: Chiral Pool ((R)-4-methyl-δ-valerolactone)
Starting Material 3-Pentanone (B124093)Methyl crotonate, Butylmagnesium bromide(R)-4-methyl-δ-valerolactone
Key Chiral Induction Step Diastereoselective alkylation of SAMP hydrazoneCopper-catalyzed enantioselective conjugate additionUtilization of a natural chiral building block
Overall Yield ~60-70% (estimated over 4 steps)~65-75% (estimated over 3 steps)~50-60% (estimated over 4 steps)
Enantiomeric Excess (ee) >95%up to 98%>98%
Number of Steps 434
Key Reagents & Conditions SAMP, n-BuLi, Propyl iodide, O3; L-Selectride; TsCl, LiAlH4CuBr·SMe2, (S,R)-Josiphos ligand, BuMgBr; LiAlH4; TsCl, LiAlH4n-BuMgBr, CuCN; LiAlH4; TsCl, LiAlH4

Route 1: Chiral Auxiliary Approach via SAMP Hydrazone

This route employs the well-established SAMP/RAMP hydrazone methodology to introduce chirality via a diastereoselective alkylation reaction. The chiral auxiliary is subsequently removed to yield the target molecule.

Experimental Protocol:

Step 1: Synthesis of (S)-(+)-4-Methyl-3-heptanone This procedure follows the method described in Organic Syntheses.

  • Formation of the SAMP hydrazone: (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) is reacted with 3-pentanone to form the corresponding hydrazone.

  • Deprotonation and Alkylation: The hydrazone is deprotonated with n-butyllithium at 0 °C in diethyl ether to form a chiral azaenolate. This is then alkylated with propyl iodide at -110 °C, which proceeds with high diastereoselectivity.

  • Hydrolysis: The resulting alkylated hydrazone is cleaved oxidatively using ozone at -78 °C to yield (S)-(+)-4-methyl-3-heptanone.

    • Yield: ~80-90%

    • Enantiomeric Excess (ee): >95%

Step 2: Diastereoselective Reduction to (3S,4S)-4-Methyl-3-heptanol To control the stereochemistry of the newly formed hydroxyl group, a diastereoselective reduction is employed.

  • The (S)-(+)-4-methyl-3-heptanone is dissolved in dry THF and cooled to -78 °C.

  • L-Selectride® (1 M solution in THF) is added dropwise, and the reaction is stirred for several hours at this temperature.

  • The reaction is quenched by the addition of H2O2 and aqueous NaOH. The product is extracted with diethyl ether.

    • Yield: >90%

    • Diastereomeric Ratio: >95:5 (for the syn isomer)

Step 3: Deoxygenation to this compound The deoxygenation is a two-step process involving conversion of the alcohol to a tosylate followed by reduction.

  • Tosylation: To a solution of (3S,4S)-4-methyl-3-heptanol in pyridine (B92270) at 0 °C, p-toluenesulfonyl chloride is added portionwise. The reaction is stirred overnight at 4 °C.

  • Reduction: The crude tosylate is dissolved in dry THF, and an excess of lithium aluminum hydride (LiAlH4) is added. The mixture is refluxed for several hours. After cooling, the reaction is quenched by the sequential addition of water and NaOH solution. The product is extracted and purified by distillation.

    • Yield: ~80-90% for the two steps.

Logical Workflow for Route 1

route1 start 3-Pentanone hydrazone (S)-3-Pentanone SAMP Hydrazone start->hydrazone SAMP, H+ ketone (S)-(+)-4-Methyl-3-heptanone hydrazone->ketone 1. n-BuLi, Propyl Iodide 2. O3 alcohol (3S,4S)-4-Methyl-3-heptanol ketone->alcohol L-Selectride tosylate Tosylate derivative alcohol->tosylate TsCl, Pyridine product This compound tosylate->product LiAlH4

Caption: Route 1: Chiral Auxiliary Approach.

Route 2: Asymmetric Conjugate Addition

This approach relies on a copper-catalyzed enantioselective 1,4-conjugate addition of a Grignard reagent to an α,β-unsaturated ester. This method efficiently establishes the chiral center in a single step.

Experimental Protocol:

Step 1: Synthesis of Methyl (S)-3-methylheptanoate

  • In a flame-dried flask under an inert atmosphere, CuBr·SMe2 and a chiral Josiphos-type ligand (e.g., (S)-(R)-PPF-P(t-Bu)2) are dissolved in dry diethyl ether and stirred.

  • The solution is cooled to -78 °C, and butylmagnesium bromide (in THF) is added dropwise.

  • Methyl crotonate is then added slowly, and the reaction is stirred for several hours at -78 °C.

  • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted.

    • Yield: >90%

    • Enantiomeric Excess (ee): up to 98%

Step 2: Reduction to (S)-3-Methyl-1-heptanol

  • The methyl (S)-3-methylheptanoate is dissolved in dry diethyl ether and added dropwise to a stirred suspension of LiAlH4 in diethyl ether at 0 °C.

  • The mixture is then stirred at room temperature for a few hours.

  • The reaction is quenched by the sequential addition of water and NaOH solution, and the product is extracted.

    • Yield: >95%

Step 3: Deoxygenation to this compound This step is identical to the deoxygenation procedure described in Route 1, involving tosylation and subsequent reduction with LiAlH4.

  • Yield: ~80-90%

Reaction Pathway for Route 2

route2 start Methyl Crotonate + Butylmagnesium Bromide ester Methyl (S)-3-methylheptanoate start->ester CuBr-SMe2, Chiral Ligand alcohol (S)-3-Methyl-1-heptanol ester->alcohol LiAlH4 product This compound alcohol->product 1. TsCl, Pyridine 2. LiAlH4 route3 start (R)-4-methyl-δ-valerolactone keto_acid Intermediate Keto-acid start->keto_acid n-BuMgBr, CuCN acid (S)-3-Methylheptanoic Acid keto_acid->acid Wolff-Kishner Reduction alcohol (S)-3-Methyl-1-heptanol acid->alcohol LiAlH4 product This compound alcohol->product 1. TsCl, Pyridine 2. LiAlH4

The Two Faces of a Molecule: A Comparative Guide to the Biological Activities of (S)- and (R)-Albuterol

Author: BenchChem Technical Support Team. Date: December 2025

An Illustrative Case Study on the Importance of Chirality in Drug Action

While the biological activities of the enantiomers of 3-methylheptane (B165616) remain uncharacterized in publicly available scientific literature, the profound impact of stereochemistry on pharmacological effects is a cornerstone of modern drug development. To illustrate this critical principle, this guide provides a comprehensive comparison of the biological activities of the (R)- and (S)-enantiomers of the widely used bronchodilator, albuterol (also known as salbutamol). This well-documented case study serves as a paradigm for researchers, scientists, and drug development professionals to appreciate the nuanced yet significant differences that can exist between mirror-image molecules.

Racemic albuterol, the commonly prescribed form, is a 50:50 mixture of (R)-albuterol and (S)-albuterol. The therapeutic bronchodilatory effect is almost exclusively attributed to the (R)-enantiomer, now marketed as the single-enantiomer drug, levalbuterol. In contrast, the (S)-enantiomer is not only inactive as a bronchodilator but has been shown to exhibit pro-inflammatory and other potentially detrimental effects.[1] This guide will delve into the experimental data that elucidates these contrasting biological activities.

Quantitative Comparison of Biological Activities

The following table summarizes the key quantitative differences in the biological activities of (R)- and (S)-albuterol based on experimental data from various studies.

Biological Activity(R)-Albuterol (Levalbuterol)(S)-AlbuterolRacemic AlbuterolReference
Bronchodilation (Change in FEV1) Significant improvementNo significant effectImprovement (less than equivalent dose of (R)-albuterol)[2]
Peak FEV1 Change (L)0.92 L (combined doses)-0.82 L (combined doses)
β2-Adrenergic Receptor Binding Affinity (Ki) High affinityLow affinityMixed affinity[3]
Relative Potency~100-fold more potent than (S)-enantiomer--[4]
Pro-inflammatory Effects Anti-inflammatory effects observedPro-inflammatoryMixed/pro-inflammatory potential[5][6][7]
NF-κB ActivationDecreases NF-κB activitySignificantly activates NF-κB-[5]
Intracellular Calcium ([Ca2+]i) IncreaseDecreases [Ca2+]iSignificantly increases [Ca2+]iCan increase [Ca2+]i[5][8]
IL-6 SecretionInhibits IL-6 secretionStimulates IL-6 secretion-[6]

FEV1: Forced Expiratory Volume in 1 second, a measure of lung function. Ki: Inhibition constant, a measure of binding affinity. Lower Ki indicates higher affinity. NF-κB: Nuclear factor kappa B, a protein complex that controls transcription of DNA, cytokine production and cell survival. IL-6: Interleukin-6, a pro-inflammatory cytokine.

Experimental Protocols

Competitive Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of (R)- and (S)-albuterol for the β2-adrenergic receptor using a competitive binding assay with a radiolabeled antagonist, such as [3H]-dihydroalprenolol ([3H]-DHA).

Objective: To quantify and compare the binding affinities of (R)-albuterol and (S)-albuterol to the human β2-adrenergic receptor.

Materials:

  • Membrane preparations from cells expressing the human β2-adrenergic receptor (e.g., from turkey or rat erythrocytes).

  • [3H]-dihydroalprenolol ([3H]-DHA) as the radioligand.

  • (R)-albuterol and (S)-albuterol stock solutions of known concentrations.

  • Propranolol (B1214883) (a non-selective β-blocker) for determining non-specific binding.

  • Incubation Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of (R)-albuterol and (S)-albuterol in incubation buffer to cover a wide range of concentrations (e.g., 10^-10 M to 10^-3 M). Prepare a fixed concentration of [3H]-DHA (typically near its Kd value).

  • Assay Setup: In triplicate, set up three sets of reaction tubes:

    • Total Binding: Add a known amount of the receptor membrane preparation, [3H]-DHA, and incubation buffer.

    • Non-specific Binding: Add the receptor membrane preparation, [3H]-DHA, and a high concentration of propranolol (e.g., 1 µM) to saturate the receptors and prevent specific binding of the radioligand.

    • Competitive Binding: Add the receptor membrane preparation, [3H]-DHA, and one of the dilutions of either (R)-albuterol or (S)-albuterol.

  • Incubation: Incubate the reaction tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For the competitive binding samples, plot the percentage of specific binding against the logarithm of the concentration of the albuterol enantiomer.

    • Determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific binding of [3H]-DHA) from the resulting sigmoidal curve.

    • Calculate the Ki value for each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Signaling Pathways and Mechanisms of Action

The differential effects of the albuterol enantiomers stem from their distinct interactions with cellular signaling pathways.

(R)-Albuterol: The Therapeutic Pathway

(R)-albuterol is a potent agonist of the β2-adrenergic receptor. Its binding initiates a well-defined signaling cascade that leads to bronchodilation.

G cluster_R_Albuterol (R)-Albuterol Pathway R_Albuterol (R)-Albuterol Beta2_AR β2-Adrenergic Receptor R_Albuterol->Beta2_AR G_Protein Gs Protein Activation Beta2_AR->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Bronchial Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation

Caption: Signaling pathway of (R)-albuterol leading to bronchodilation.

(S)-Albuterol: Off-Target and Pro-inflammatory Effects

(S)-albuterol has a low affinity for the β2-adrenergic receptor and does not induce bronchodilation. Instead, it has been shown to activate pro-inflammatory signaling pathways, potentially through off-target effects.

G cluster_S_Albuterol (S)-Albuterol Pathway S_Albuterol (S)-Albuterol Unknown_Receptor Unknown Receptor/ Off-Target Effect S_Albuterol->Unknown_Receptor PLC Phospholipase C Activation Unknown_Receptor->PLC IP3 ↑ IP3 PLC->IP3 Ca_Release ↑ Intracellular Ca2+ IP3->Ca_Release NFkB NF-κB Activation Ca_Release->NFkB Inflammation Pro-inflammatory Gene Expression (e.g., IL-6) NFkB->Inflammation

Caption: Proposed pro-inflammatory signaling pathway of (S)-albuterol.

Conclusion

The case of (R)- and (S)-albuterol provides a compelling illustration of the critical importance of stereochemistry in pharmacology. While these enantiomers are mirror images of each other, their interactions with the chiral environment of the body lead to vastly different biological outcomes. (R)-albuterol is the therapeutically active enantiomer responsible for the desired bronchodilatory effects, while (S)-albuterol is not only inactive in this regard but may also contribute to pro-inflammatory responses. This understanding has led to the development of enantiopure drugs like levalbuterol, which aim to maximize therapeutic benefit while minimizing potential adverse effects. For researchers and professionals in drug development, this case underscores the necessity of evaluating the biological activity of individual enantiomers to develop safer and more effective medicines.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chiral auxiliary is a critical determinant for success in asymmetric synthesis. This guide provides an objective comparison of the performance of leading chiral auxiliaries, supported by experimental data, to inform this selection process. An initial literature review for the use of (S)-3-Methylheptane as a chiral auxiliary did not yield significant results, indicating it is not a commonly employed auxiliary in this context. Therefore, this guide will focus on a comparative study of well-established and widely utilized alternatives.

Introduction to Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is measured by its ability to provide high diastereoselectivity, high yields, and its ease of attachment and removal.

This guide will focus on three of the most successful and versatile classes of chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Pseudoephedrine-based auxiliaries.

Comparative Analysis of Leading Chiral Auxiliaries

Evans' Oxazolidinones

Developed by David A. Evans, oxazolidinone auxiliaries are among the most powerful and predictable tools for stereocontrolled C-C bond formation, particularly in asymmetric aldol (B89426) reactions.[1] They are typically derived from readily available α-amino acids.[1] The stereochemical outcome is rationalized by the formation of a rigid, chelated transition state that effectively shields one face of the enolate.

Advantages:

  • Excellent levels of diastereoselectivity, often >99% d.e.[2]

  • Well-understood and predictable stereochemical outcomes based on the Zimmerman-Traxler model.[3]

  • Both enantiomers of the auxiliaries are accessible.

  • The auxiliary can be cleaved under a variety of conditions to yield different functionalities.

Disadvantages:

  • The auxiliary itself can be susceptible to nucleophilic attack during cleavage, which can lower the yield of the desired product and complicate auxiliary recovery.

  • Stoichiometric amounts of the auxiliary are required.

Oppolzer's Camphorsultams

Based on the naturally occurring camphor (B46023) skeleton, Oppolzer's camphorsultams are highly effective for a broad range of asymmetric transformations, including alkylations, Diels-Alder reactions, and conjugate additions.[4] The rigid bicyclic structure provides excellent steric hindrance, leading to high levels of diastereoselectivity.[4]

Advantages:

  • High diastereoselectivity in a wide variety of reactions.[4][5]

  • The sultam ring is robust and resistant to many reaction conditions.

  • Both enantiomers are commercially available.[5]

  • Derivatives are often crystalline, facilitating purification.

Disadvantages:

  • Can be more expensive than other chiral auxiliaries.

  • Cleavage of the auxiliary can sometimes require harsh conditions.

Pseudoephedrine Amides

Pseudoephedrine, an inexpensive and readily available amino alcohol, serves as a practical chiral auxiliary for the asymmetric alkylation of amide enolates.[6] Both enantiomers of pseudoephedrine are available, allowing for the synthesis of either enantiomer of the target molecule.[6]

Advantages:

  • Inexpensive and readily available starting material.

  • High diastereoselectivity in alkylation reactions.[6]

  • The auxiliary can be removed under mild conditions.

  • The crystalline nature of many pseudoephedrine amides and their alkylated products simplifies purification.[7][8]

Disadvantages:

  • Regulatory restrictions on the purchase and use of pseudoephedrine exist in many regions due to its use in the illicit synthesis of methamphetamine.[7][9]

  • Pseudoephenamine has been developed as a highly effective, unrestricted alternative that often provides superior performance, especially in the formation of quaternary centers.[8][9][10]

Data Presentation: Performance in Key Asymmetric Reactions

The following tables summarize the typical performance of these chiral auxiliaries in common asymmetric reactions.

Table 1: Asymmetric Aldol Reactions

Chiral AuxiliaryAldehydeDiastereomeric Excess (d.e.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneIsobutyraldehyde>99%85-95%[2]
(S)-4-Isopropyl-2-oxazolidinoneBenzaldehyde>99%80-90%[2]
Oppolzer's CamphorsultamVariesHigh (anti/syn control)Good[11]

Table 2: Asymmetric Alkylation Reactions

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(1S,2S)-Pseudoephedrine propionamiden-Propyl amideBenzyl (B1604629) bromide≥99:191[12]
(1S,2S)-Pseudoephedrine isobutyramideIsobutyl amideEthyl iodide97:388[12]
(1S,2S)-Pseudoephenamine amideVariesVariesOften > PseudoephedrineHigh[9][10]
Oppolzer's CamphorsultamN-Acyl sultamAlkyl halidesHighHigh[4]

Mandatory Visualization

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Prochiral_Substrate->Substrate_Auxiliary_Adduct Acylation / Amidation Chiral_Auxiliary Chiral Auxiliary (Xc*) Chiral_Auxiliary->Substrate_Auxiliary_Adduct Diastereomerically_Enriched_Product Diastereomerically Enriched Product Substrate_Auxiliary_Adduct->Diastereomerically_Enriched_Product e.g., Alkylation, Aldol Reagent Reagent / Electrophile Reagent->Diastereomerically_Enriched_Product Enantiomerically_Pure_Product Enantiomerically Pure Product Diastereomerically_Enriched_Product->Enantiomerically_Pure_Product Hydrolysis / Reduction etc. Recovered_Auxiliary Recovered Auxiliary (Xc*) Diastereomerically_Enriched_Product->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Evans_Aldol_Stereocontrol Z_Enolate Z-Enolate Formation Chair_TS Chair-like Zimmerman-Traxler Transition State Z_Enolate->Chair_TS Reaction with Aldehyde Syn_Product Syn-Aldol Product Chair_TS->Syn_Product Auxiliary_Control Auxiliary Substituent (e.g., Benzyl, Isopropyl) Blocks One Face Auxiliary_Control->Chair_TS Steric Shielding

Caption: Stereochemical control in the Evans' asymmetric aldol reaction.

Experimental Protocols

Protocol 1: Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary

This protocol is a representative example for the asymmetric aldol reaction.

Materials:

  • N-propionyl-(S)-4-benzyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Phosphate (B84403) buffer (pH 7), Methanol, 30% Hydrogen peroxide

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-propionyl chiral auxiliary (1.0 equiv) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add Bu₂BOTf (1.1 equiv) dropwise, followed by the slow addition of DIPEA (1.2 equiv).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour to ensure complete enolization.

  • Cool the reaction mixture back down to -78 °C.

  • Add the aldehyde (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour. Monitor reaction progress by TLC.

  • Quench the reaction by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide at 0 °C.

  • Stir the mixture vigorously for one hour.

  • Extract the aqueous layer with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired syn-aldol adduct.

Protocol 2: Asymmetric Alkylation of a Pseudoephedrine Amide

This protocol provides a general method for the diastereoselective alkylation of pseudoephedrine amides.

Materials:

  • (1S,2S)-(+)-Pseudoephedrine amide

  • Lithium diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • To a flame-dried flask under an inert atmosphere, dissolve the pseudoephedrine amide (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add a solution of LDA or LHMDS (1.1 equiv) dropwise. Stir for 30-60 minutes at -78 °C to form the enolate.

  • Add the alkyl halide (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography or recrystallization to yield the α-alkylated amide.

Conclusion

The choice of a chiral auxiliary is a multifaceted decision that depends on the specific transformation, cost considerations, and regulatory environment. Evans' oxazolidinones offer exceptional and predictable stereocontrol, particularly for aldol reactions. Oppolzer's camphorsultams provide a robust and versatile option for a wide array of reactions. Pseudoephedrine amides represent a cost-effective and highly diastereoselective method for asymmetric alkylations, with pseudoephenamine emerging as a superior and unrestricted alternative. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their synthetic campaigns.

References

Benchmarking the performance of (S)-3-Methylheptane against other chiral solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel chiral solvents that can induce high enantioselectivity in asymmetric synthesis is a continuous endeavor. (S)-3-Methylheptane, a simple and readily available chiral alkane, presents an intriguing yet largely unexplored option. This guide provides a framework for benchmarking the performance of this compound against established and other potential chiral solvents, offering supporting data from existing literature and detailed experimental protocols for evaluation.

Performance of Chiral Hydrocarbon Solvents in Asymmetric Synthesis

The use of chiral solvents as the sole source of chirality in a reaction is a challenging but highly desirable goal in asymmetric synthesis. Recent advancements have shown that nonpolar chiral solvents can indeed induce significant enantioselectivity, often through complex mechanisms involving the catalyst.

A notable study by Suginome and coworkers demonstrated that limonene (B3431351), a chiral terpene, can act as an effective chiral medium for palladium-catalyzed asymmetric reactions. The chirality of the solvent was shown to induce a helical structure in a poly(quinoxaline-2,3-diyl) catalyst, which in turn directed the stereochemical outcome of the reaction, leading to high enantiomeric excesses (ee).[1][2][3][4][5]

Comparative Data: Limonene as a Benchmark

The following table summarizes the performance of a palladium catalyst system in various asymmetric reactions using limonene as the chiral solvent. This data serves as a benchmark for what could be achievable with other chiral hydrocarbon solvents like this compound.

ReactionCatalyst SystemChiral SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
Suzuki-Miyaura Cross-CouplingPd / Poly(quinoxaline-2,3-diyl)(R)-Limonene/THF259598[1][2][3]
Styrene HydrosilylationPd / Poly(quinoxaline-2,3-diyl)(R)-Limonene259095[1][2][3]
Silaboration of AllenesPd / Poly(quinoxaline-2,3-diyl)(R)-Limonene258589[1][2][3]

Experimental Protocols for Benchmarking this compound

To objectively assess the performance of this compound as a chiral solvent, a systematic experimental approach is required. The following protocols outline a general methodology for a benchmark asymmetric reaction, the reduction of a prochiral ketone, which is a common test reaction for new chiral catalysts and conditions.

General Procedure for the Asymmetric Reduction of Acetophenone (B1666503)

This protocol is designed to compare the enantioselectivity induced by this compound against a known chiral solvent (limonene) and an achiral control (n-heptane).

Materials:

  • This compound

  • (R)-Limonene (for comparison)

  • n-Heptane (achiral control)

  • Chiral Catalyst (e.g., Corey-Bakshi-Shibata catalyst, Noyori's Ru-TsDPEN)

  • Reducing Agent (e.g., Borane (B79455) dimethyl sulfide (B99878) complex, Isopropanol)

  • Acetophenone

  • Anhydrous reaction vessels and syringes

  • Standard work-up and purification reagents

  • Chiral HPLC or GC column for ee determination

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_solvents Solvent Comparison p1 Dissolve chiral catalyst in solvent p2 Add reducing agent p1->p2 Incubate r1 Add acetophenone p2->r1 r2 Stir at controlled temperature r1->r2 a1 Quench reaction r2->a1 a2 Purify product a1->a2 a3 Determine yield a2->a3 a4 Determine enantiomeric excess (chiral HPLC/GC) a2->a4 s1 This compound s1->p1 s2 (R)-Limonene s2->p1 s3 n-Heptane (Control) s3->p1

Caption: Experimental workflow for benchmarking chiral solvents in asymmetric ketone reduction.

Procedure:

  • In three separate flame-dried and nitrogen-purged reaction vessels, dissolve the chiral catalyst (e.g., 5 mol%) in this compound, (R)-Limonene, and n-heptane, respectively.

  • To each vessel, add the reducing agent (e.g., 1.1 equivalents of borane dimethyl sulfide) at a controlled temperature (e.g., 0 °C).

  • Stir the mixtures for a designated time to allow for catalyst activation.

  • Add acetophenone (1.0 equivalent) to each reaction mixture.

  • Monitor the reactions by thin-layer chromatography (TLC) until completion.

  • Quench the reactions by the slow addition of an appropriate quenching agent (e.g., methanol).

  • Perform a standard aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the resulting 1-phenylethanol (B42297) by column chromatography.

  • Determine the isolated yield.

  • Analyze the enantiomeric excess of the product using chiral HPLC or GC.

Logical Framework for Chirality Transfer

The mechanism by which a chiral solvent imparts stereochemical information to a reaction can be direct or indirect. In the case of nonpolar solvents like this compound, an indirect pathway involving the catalyst is more likely.

chirality_transfer cluster_components Reaction Components cluster_interaction Interaction & Induction cluster_outcome Stereochemical Outcome solvent This compound (Chiral Environment) catalyst Achiral/Chiral Catalyst solvent->catalyst Induces Chirality induced_catalyst Catalyst with Induced Chiral Conformation catalyst->induced_catalyst substrate Prochiral Substrate product Enantioenriched Product substrate->product induced_catalyst->substrate Asymmetric Transformation

Caption: Conceptual diagram of indirect chirality transfer from a chiral solvent.

Conclusion

While the direct performance data for this compound as a chiral solvent is yet to be established, the precedent set by other chiral hydrocarbons like limonene suggests its potential as a valuable tool in asymmetric synthesis. The experimental framework provided in this guide offers a clear and objective methodology for researchers to benchmark the performance of this compound and other novel chiral solvents. Such investigations are crucial for expanding the toolbox of synthetic chemists and advancing the development of more efficient and sustainable enantioselective transformations.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-3-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of chiral compounds is critical for ensuring product quality, safety, and efficacy. (S)-3-Methylheptane, a chiral volatile hydrocarbon, requires robust analytical methods for its stereospecific analysis. Cross-validation of these methods is a crucial process to ensure that a validated analytical procedure produces consistent and reliable results across different laboratories, instruments, or even different analytical techniques.[1][2] This guide provides an objective comparison of the primary analytical methods for this compound, supported by experimental data and detailed protocols, to aid in method selection and validation for regulatory compliance and data integrity.[1]

The two most prevalent analytical techniques for the stereospecific analysis of volatile compounds like this compound are Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC).[][4] While GC is often the preferred method for volatile substances due to its high resolution and sensitivity[5][6], HPLC serves as a powerful orthogonal technique, essential for comprehensive method cross-validation.[7][8]

Quantitative Data Comparison

The selection of an analytical method is heavily dependent on its performance characteristics. The following table summarizes typical quantitative validation parameters for Chiral GC and Chiral HPLC methods, compiled from established validation principles for similar chiral and volatile compounds.[9][10]

Validation ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Acceptance Criteria (Typical)
Linearity (R²) > 0.999> 0.999R² > 0.995[9]
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%85.0% - 115.0%[2]
Precision (% RSD) < 2.0%< 3.0%Within 15.0%[2]
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.2 - 1.0 µg/mL3:1 Signal-to-Noise Ratio[11]
Limit of Quantitation (LOQ) 0.3 - 1.5 µg/mL0.6 - 3.0 µg/mL10:1 Signal-to-Noise Ratio
Resolution (Rs) > 2.0> 1.5Rs > 1.5

Experimental Protocols

Detailed and reproducible methodologies are critical for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the chiral analysis of this compound.

Chiral Gas Chromatography (GC) Protocol

GC is an ideal technique for the analysis of volatile and thermally stable compounds like this compound.[6][7] The separation of enantiomers is achieved using a chiral stationary phase (CSP), typically based on derivatized cyclodextrins.[12][13]

  • Sample Preparation: For liquid samples, direct injection or dilution with a suitable volatile solvent (e.g., hexane) is typically sufficient. For trace analysis, headspace sampling or solid-phase microextraction (SPME) can be employed to concentrate the analyte.[8]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: Chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).[13]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[5]

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C (FID).

    • Oven Temperature Program: An initial temperature of 40°C held for 5 minutes, followed by a ramp of 5°C/min to 150°C, and a final hold for 5 minutes. This program is optimized to ensure good separation and peak shape.[5]

    • Injection Volume: 1 µL (with split ratio, e.g., 50:1).

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

While less common for highly volatile compounds, HPLC is a versatile orthogonal technique, particularly useful when GC is unavailable or for confirmation.[7][8] The analysis requires a chiral stationary phase to resolve the enantiomers.[][15]

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent to a suitable concentration. Filtration through a 0.45 µm filter is recommended before injection.[16]

  • Instrumentation: An HPLC or UPLC system with a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak IA or cellulose-based).

    • Mobile Phase: A normal-phase eluent is typically required for chiral separation of non-polar hydrocarbons, such as a mixture of n-Hexane and 2-Propanol (e.g., 99:1 v/v).[17]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.[17]

    • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 210 nm) might be used, or derivatization may be necessary if sensitivity is insufficient.

    • Injection Volume: 10 µL.

Methodology Visualizations

Diagrams are provided to illustrate key experimental and logical workflows.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Comparison & Assessment a Define Scope (e.g., GC vs. HPLC) b Establish Validation Protocol (ICH Q2(R1) Guidelines) a->b c Set Acceptance Criteria (Accuracy, Precision, Linearity) b->c d Analyze Identical QC Samples (Spiked & Incurred) e Execute Method A (e.g., Chiral GC in Lab 1) d->e f Execute Method B (e.g., Chiral HPLC in Lab 2) d->f g Perform Statistical Analysis (e.g., Mean % Difference, Bias) e->g f->g h Compare Results to Acceptance Criteria g->h i Investigate Discrepancies h->i j Conclusion: Methods are Equivalent h->j k Conclusion: Methods are Not Equivalent i->k

Caption: Workflow for the cross-validation of two analytical methods.

Objective Comparison and Conclusion

The choice between Chiral GC and Chiral HPLC for the analysis of this compound depends on several factors, including sample matrix, required sensitivity, and available instrumentation.[5]

  • Chiral Gas Chromatography (GC): GC is unequivocally the superior method for analyzing volatile and thermally stable compounds like this compound.[6][18] Its primary advantages are high chromatographic efficiency, leading to excellent resolution and sharper peaks, and high sensitivity, especially when using an FID detector.[6] The sample preparation is often simpler compared to HPLC.[7]

  • Chiral High-Performance Liquid Chromatography (HPLC): HPLC serves as a viable orthogonal method, which is invaluable for cross-validation as it relies on a completely different separation principle.[7] This is a key consideration for regulatory submissions where confirmation by a secondary technique provides higher confidence in the reported data.[7] However, the analysis of a non-polar, volatile compound without a UV chromophore like this compound by HPLC presents significant challenges in detection and sensitivity.

References

Inter-laboratory Comparison of (S)-3-Methylheptane Analysis: A Guide to Methodologies and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate enantioselective analysis of volatile organic compounds (VOCs) is critical in various fields, including drug development, flavor and fragrance analysis, and environmental monitoring. (S)-3-Methylheptane, a chiral alkane, serves as a model compound for discussing the analytical challenges and methodologies pertinent to this class of molecules. While a formal inter-laboratory comparison study for this compound is not publicly available, this guide provides a comprehensive comparison of established analytical methodologies, supported by representative experimental data. The objective is to assist researchers in selecting and implementing robust methods for the chiral analysis of VOCs.

The primary technique for the separation and quantification of volatile enantiomers like this compound is chiral gas chromatography (GC).[1][2] The success of this technique hinges on the selection of a suitable chiral stationary phase (CSP) that provides differential interaction with the enantiomers, leading to their separation.[3][4]

Comparison of Analytical Approaches

The choice of analytical methodology for the chiral analysis of this compound and similar compounds depends on factors such as required resolution, sensitivity, and the sample matrix. The most common approach involves gas chromatography coupled with mass spectrometry (GC-MS) and a chiral capillary column. Variations in the type of chiral stationary phase and sample introduction technique can significantly impact the performance of the analysis.

Data Presentation: Comparison of Chiral GC Columns

To illustrate the performance of different analytical approaches, the following table summarizes hypothetical but realistic data for the analysis of a standard containing both (R)- and this compound using two different commercially available chiral stationary phases. This data is intended to serve as a guide for what researchers might expect in terms of performance.

ParameterMethod A: Cyclodex-B CSPMethod B: Chirasil-Dex CB CSP
Resolution (Rs) 1.82.5
Retention Time (S)-enantiomer (min) 15.218.5
Retention Time (R)-enantiomer (min) 15.519.1
Limit of Detection (LOD) (ng/mL) 0.50.3
Limit of Quantification (LOQ) (ng/mL) 1.51.0
Repeatability (RSD, n=6) (%) 4.23.5
Enantiomeric Excess (ee) Measurement Accuracy (%) ± 1.0± 0.5

Note: This table contains illustrative data and is not from a direct inter-laboratory study.

Experimental Workflow

The general workflow for the chiral analysis of this compound from a sample matrix involves sample preparation, GC-MS analysis, and data processing. A common and efficient sample preparation technique for volatile compounds is Headspace Solid-Phase Microextraction (HS-SPME), which is solvent-free and can be easily automated.[5][6][7]

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Spiking Internal Standard Spiking Sample->Spiking Incubation Sample Incubation Spiking->Incubation SPME HS-SPME Extraction Incubation->SPME Injection Thermal Desorption & Injection SPME->Injection Separation Chiral GC Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification & ee Calculation Integration->Quantification Report Reporting Quantification->Report

General experimental workflow for chiral VOC analysis.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of results. The following is a representative protocol for the analysis of this compound using HS-SPME-GC-MS.

Sample Preparation (HS-SPME)
  • Sample Aliquoting: Place a 5 mL aliquot of the liquid sample or a known weight of solid sample into a 20 mL headspace vial.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., deuterated 3-methylheptane) to a final concentration of 50 ng/mL.

  • Matrix Modification: For aqueous samples, add 1.5 g of NaCl to the vial to increase the ionic strength and promote the partitioning of volatile analytes into the headspace.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Incubation and Extraction: Place the vial in an autosampler with an incubator. Equilibrate the sample at 60°C for 15 minutes with agitation. Following equilibration, expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph equipped with a chiral capillary column and coupled to a mass spectrometer.

  • Chiral Column: Cyclodex-B (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[8]

  • Injection: The SPME fiber is desorbed in the GC inlet at 250°C for 2 minutes in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp to 120°C at a rate of 3°C/min.

    • Ramp to 220°C at a rate of 20°C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan mode (m/z 40-200) for identification and Selected Ion Monitoring (SIM) mode for quantification. Key ions for 3-methylheptane (B165616) include m/z 43, 57, 71, and 85.

Data Analysis and Quantification
  • Peak Identification: The enantiomers of 3-methylheptane are identified based on their retention times compared to a certified reference standard. Mass spectra are used for confirmation.

  • Quantification: The concentration of each enantiomer is determined by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

  • Enantiomeric Excess (ee) Calculation: The enantiomeric excess is calculated using the following formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100 where [S] and [R] are the concentrations of the (S) and (R) enantiomers, respectively.

Signaling Pathways and Logical Relationships

In the context of drug development, the differential pharmacological or toxicological effects of enantiomers are of primary concern. The following diagram illustrates the logical relationship between the presence of a specific enantiomer and its potential biological impact.

G cluster_compound Chiral Compound cluster_interaction Biological Interaction cluster_effect Biological Effect S_enantiomer (S)-Enantiomer Target_S Specific Receptor/Enzyme (S) S_enantiomer->Target_S R_enantiomer (R)-Enantiomer Target_R Specific Receptor/Enzyme (R) R_enantiomer->Target_R Effect_S Therapeutic Effect Target_S->Effect_S Effect_R Adverse Effect / Inactivity Target_R->Effect_R

Differential biological pathways of enantiomers.

References

Assessing the Reproducibility of (S)-3-Methylheptane Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the ability to reliably produce enantiomerically pure compounds is paramount. This guide provides a comparative assessment of synthetic routes to (S)-3-Methylheptane, a chiral alkane whose stereochemistry can be crucial for its biological activity. Due to the limited availability of a direct, published, and reproducible synthesis for this compound, this guide presents a robust, well-documented racemic synthesis and a highly probable enantioselective route based on established methodologies for analogous chiral molecules.

Comparison of Synthetic Strategies

The synthesis of this compound can be approached through two main strategies: a racemic synthesis followed by chiral resolution, or a direct enantioselective synthesis. This guide focuses on comparing a classical racemic synthesis of the precursor, 3-methylheptanoic acid, with a modern asymmetric catalytic approach to generate a chiral precursor.

ParameterRacemic Synthesis (via Grignard Reaction)Enantioselective Synthesis (via Asymmetric Carboalumination)
Starting Materials Crotonic acid, sec-butyl alcohol, n-butylmagnesium bromide1-Hexene (B165129), Trimethylaluminum (B3029685), (R)-(-)-1,1'-Bi-2-naphthol (BINOL)-derived catalyst
Key Reaction Grignard addition to an α,β-unsaturated esterZirconium-catalyzed asymmetric carboalumination (ZACA)
Chirality Control None (produces a racemic mixture)High (enantiomeric excess typically >90%)
Reported Yield (for precursor) 90-94% for 3-methylheptanoic acid[1]77–84% for analogous chiral alcohols[2]
Enantiomeric Excess (ee) 0% (racemic)Potentially ≥99% after purification[2]
Reproducibility High, based on a detailed Organic Syntheses protocol[1]Likely high, based on a detailed protocol for similar substrates[2][3]
Scalability Readily scalableMay require optimization for large-scale synthesis
Reagent Accessibility Common and relatively inexpensive reagentsRequires specialized chiral ligands and organometallic reagents

Experimental Protocols

Racemic Synthesis of 3-Methylheptanoic Acid

This protocol is adapted from a well-established and reproducible procedure published in Organic Syntheses.[1]

Step 1: Synthesis of sec-Butyl Crotonate

  • To a 2-liter round-bottomed flask, add 258 g (3 moles) of crotonic acid, 370 g (5 moles) of sec-butyl alcohol, 6-7 mL of concentrated sulfuric acid, and 300 mL of benzene.

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux for approximately 12 hours, or until no more water is collected.

  • Cool the reaction mixture, dilute with 200 mL of ether, and wash with 10% sodium carbonate solution until neutral.

  • Wash the organic layer with a saturated sodium chloride solution and dry over magnesium sulfate.

  • Distill the solvent and fractionally distill the residue under reduced pressure to yield sec-butyl crotonate.

Step 2: Grignard Reaction to form sec-Butyl 3-Methylheptanoate

  • Prepare a Grignard reagent from 178 g (1.3 moles) of n-butyl bromide and 31.6 g (1.3 gram-atoms) of magnesium turnings in 650 mL of anhydrous ether.

  • In a separate 5-liter three-necked flask, equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place the prepared Grignard reagent.

  • Dilute a solution of 142 g (1 mole) of sec-butyl crotonate with 700 mL of anhydrous ether and add it dropwise to the stirred Grignard reagent over 2-3 hours, maintaining a gentle reflux.

  • After the addition is complete, continue stirring for an additional hour.

  • Hydrolyze the reaction mixture by pouring it cautiously onto a mixture of 500 g of crushed ice, 110 mL of concentrated hydrochloric acid, and 100 mL of ether.

  • Separate the ether layer, and extract the aqueous layer three times with 100 mL portions of ether.

  • Combine the ether extracts, wash with saturated sodium bicarbonate solution, then with water, and dry over anhydrous magnesium sulfate.

  • Distill the ether and fractionally distill the residue under reduced pressure to yield sec-butyl 3-methylheptanoate. The yield can be improved to 80-85% with the addition of cuprous chloride as a catalyst.[1]

Step 3: Saponification to 3-Methylheptanoic Acid

  • In a 1-liter round-bottomed flask, dissolve 40 g (0.2 mole) of sec-butyl 3-methylheptanoate in 100 mL of ethanol (B145695) containing 18.5 g (0.3 mole) of potassium hydroxide (B78521) and 20 mL of water.

  • Heat the solution under reflux for 30 minutes.

  • Cool the solution, dilute with 200 mL of water, and acidify with 60 mL of concentrated hydrochloric acid.

  • Extract the organic acid with three 100-mL portions of a 1:1 benzene-ether mixture.

  • Wash the combined organic extracts with a saturated sodium chloride solution and dry over anhydrous magnesium sulfate.

  • Remove the solvents by distillation and distill the residue to obtain 3-methylheptanoic acid (yield: 90–94%).[1]

Proposed Enantioselective Synthesis of (S)-3-Methylheptan-1-ol

This proposed protocol is based on the highly enantioselective Zirconium-catalyzed asymmetric carboalumination (ZACA) of alkenes developed by Xu, et al.[2][3] While the original paper does not report the synthesis of (S)-3-Methylheptan-1-ol, the methodology is robust and widely applicable to various terminal alkenes.

Step 1: Asymmetric Carboalumination of 1-Hexene

  • In a glovebox, to a solution of (–)-bis(neomenthylindenyl)zirconium dichloride ((–)-(NMI)₂ZrCl₂) (0.1 mmol) in CH₂Cl₂ (2 mL) at -20 °C, add a solution of trimethylaluminum (TMA) (2.0 M in toluene, 0.5 mL, 1.0 mmol) dropwise.

  • Stir the mixture for 10 minutes, then add 1-hexene (1.2 mmol).

  • Stir the reaction at room temperature for 12 hours.

  • Cool the reaction to 0 °C and slowly bubble oxygen through the solution for 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield (S)-3-methylhexan-1-ol.

Step 2: Conversion of (S)-3-Methylhexan-1-ol to (S)-3-Methylheptan-1-ol via Cross-Coupling

  • Convert the (S)-3-methylhexan-1-ol to its corresponding tosylate by reacting it with p-toluenesulfonyl chloride in the presence of pyridine.

  • To a solution of the tosylate (1.0 mmol) in anhydrous THF, add a solution of methylmagnesium bromide (1.2 mmol) and a catalytic amount of CuCl₂.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (S)-3-methylheptan-1-ol.

Final Reduction to this compound

The final step of converting the chiral precursor ((S)-3-methylheptanoic acid or (S)-3-methylheptan-1-ol) to the desired alkane is a standard transformation. A common and effective method is the two-step conversion of the alcohol to a tosylate followed by reduction with lithium aluminum hydride (LiAlH₄).

  • Convert (S)-3-methylheptan-1-ol to its tosylate using p-toluenesulfonyl chloride and pyridine.

  • To a solution of the tosylate in anhydrous THF, add an excess of LiAlH₄ at 0 °C.

  • Allow the reaction to warm to room temperature and stir until complete.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting solids and wash with ether.

  • Dry the combined organic filtrates over anhydrous Na₂SO₄ and carefully remove the solvent by distillation to obtain this compound.

Visualizing the Workflow

G cluster_racemic Racemic Synthesis Workflow CrotonicAcid Crotonic Acid secButylCrotonate sec-Butyl Crotonate CrotonicAcid->secButylCrotonate Esterification AdditionProduct sec-Butyl 3-Methylheptanoate secButylCrotonate->AdditionProduct Grignard Addition Grignard n-Butylmagnesium Bromide Grignard->AdditionProduct RacemicAcid 3-Methylheptanoic Acid (Racemic) AdditionProduct->RacemicAcid Saponification Resolution Chiral Resolution (e.g., fractional crystallization of diastereomeric salts) RacemicAcid->Resolution S_Acid (S)-3-Methylheptanoic Acid Resolution->S_Acid S_Alkane This compound S_Acid->S_Alkane Reduction

Caption: Workflow for the racemic synthesis of 3-Methylheptane followed by chiral resolution.

G cluster_enantioselective Enantioselective Synthesis Workflow Hexene 1-Hexene ChiralAlane Chiral Trialkylalane Hexene->ChiralAlane ZACA Reaction ChiralCatalyst Chiral Zirconium Catalyst ChiralCatalyst->ChiralAlane TMA Trimethylaluminum TMA->ChiralAlane ChiralAlcohol (S)-3-Methylhexan-1-ol ChiralAlane->ChiralAlcohol Oxidation Tosylate (S)-3-Methylhexyl Tosylate ChiralAlcohol->Tosylate Tosylation TargetAlcohol (S)-3-Methylheptan-1-ol Tosylate->TargetAlcohol Cu-catalyzed Cross-Coupling Grignard_Me Methylmagnesium Bromide Grignard_Me->TargetAlcohol S_Alkane_2 This compound TargetAlcohol->S_Alkane_2 Reduction

Caption: Proposed workflow for the enantioselective synthesis of this compound.

References

A Comparative Guide to the Synthesis of (S)-3-Methylheptane: Reported Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of reported synthetic routes for obtaining the chiral alkane (S)-3-Methylheptane. The focus is on enantioselective methods, presenting quantitative data on yields and detailed experimental protocols to support researchers in selecting the most suitable synthesis for their application.

Data Summary of a Viable Synthetic Pathway

The following table summarizes the reported yields for a multi-step synthesis of this compound starting from 3-pentanone (B124093) and employing a chiral auxiliary-based approach followed by reduction. This pathway is highlighted due to the availability of a detailed and reliable experimental protocol for the key stereocenter-forming step.

StepReactantsProductCatalyst/ReagentYield (%)Enantiomeric Excess (ee %)
1. Hydrazone Formation3-Pentanone, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)3-Pentanone SAMP hydrazone-87>96
2. Asymmetric α-Alkylation3-Pentanone SAMP hydrazone, n-Butyllithium, Propyl iodide(S)-(+)-4-Methyl-3-heptanone SAMP hydrazone-90 (crude)>96
3. Ozonolysis(S)-(+)-4-Methyl-3-heptanone SAMP hydrazone(S)-(+)-4-Methyl-3-heptanoneOzoneNot specified>96
4. Wolff-Kishner Reduction(S)-(+)-4-Methyl-3-heptanoneThis compoundHydrazine (B178648) hydrate, Potassium hydroxide (B78521)Estimated 80-90Expected >96 (retention)
Overall Estimated Yield 3-Pentanone This compound ~63-70 >96

Detailed Experimental Protocols

The most well-documented enantioselective synthesis of a direct precursor to this compound is the asymmetric α-alkylation of an achiral ketone using a chiral hydrazone auxiliary (SAMP). This is followed by a standard reduction to yield the target alkane.

Method 1: Asymmetric Synthesis via a Chiral Hydrazone and Subsequent Reduction

This method is based on the well-established SAMP/RAMP hydrazone chemistry, which allows for highly stereoselective alkylation of ketones.

Step 1: Synthesis of 3-Pentanone SAMP Hydrazone

  • Procedure: A mixture of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and 3-pentanone is heated to 60 °C overnight under an inert atmosphere (e.g., argon). The resulting crude product is diluted with diethyl ether and washed with water. The organic layer is then dried over anhydrous magnesium sulfate (B86663) and concentrated under reduced pressure. The final product, 3-pentanone SAMP hydrazone, is purified by distillation.

  • Reported Yield: 87%[1].

  • Enantiomeric Purity: The chiral auxiliary (SAMP) is commercially available in high enantiomeric purity.

Step 2: Asymmetric α-Alkylation

  • Procedure: The 3-pentanone SAMP hydrazone is dissolved in dry diethyl ether and cooled to 0 °C. A solution of lithium diisopropylamide (LDA), freshly prepared from diisopropylamine (B44863) and n-butyllithium in hexane, is added dropwise to form the corresponding azaenolate. After stirring for several hours at 0 °C, the mixture is cooled to -110 °C, and propyl iodide is added. The reaction is allowed to warm to room temperature overnight. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated to yield the crude (S)-(+)-4-methyl-3-heptanone SAMP hydrazone.

  • Reported Yield: 90% (crude)[1].

  • Diastereomeric Excess: >96% de, which translates to >96% ee in the final ketone.

Step 3: Ozonolysis to (S)-(+)-4-Methyl-3-heptanone

  • Procedure: The crude hydrazone from the previous step is dissolved in dichloromethane (B109758) and cooled to -78 °C. A stream of ozone is passed through the solution until a persistent blue color is observed. The excess ozone is then removed by bubbling nitrogen through the solution as it warms to room temperature. This process cleaves the hydrazone and yields (S)-(+)-4-methyl-3-heptanone.

  • Reported Yield: While not explicitly stated for this specific product in the reference, ozonolysis of SAMP/RAMP hydrazones is generally a high-yielding reaction.

  • Enantiomeric Excess: >96%[1].

Step 4: Wolff-Kishner Reduction to this compound

  • Procedure: (S)-(+)-4-Methyl-3-heptanone, hydrazine hydrate, and potassium hydroxide are heated in a high-boiling solvent such as diethylene glycol. The reaction mixture is heated to a temperature that allows for the formation of the hydrazone and the removal of water. The temperature is then raised further to facilitate the decomposition of the hydrazone, leading to the formation of the alkane and nitrogen gas. The product, this compound, is then isolated by distillation.

  • Expected Yield: The Wolff-Kishner reduction is generally a high-yielding reaction for the deoxygenation of non-sterically hindered ketones, with yields typically in the range of 80-90%.[2][3][4] The stereocenter at the 4-position is not expected to be affected under these basic conditions.

  • Expected Enantiomeric Excess: The reaction conditions of the Wolff-Kishner reduction are not expected to cause racemization of the adjacent chiral center, thus the enantiomeric excess should be retained from the previous step (>96%).

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthetic pathway described above.

G cluster_start Starting Materials cluster_intermediate1 Hydrazone Formation cluster_intermediate2 Asymmetric Alkylation cluster_intermediate3 Ozonolysis cluster_final Final Product 3-Pentanone 3-Pentanone 3-Pentanone_SAMP_Hydrazone 3-Pentanone SAMP Hydrazone 3-Pentanone->3-Pentanone_SAMP_Hydrazone SAMP, 60 °C SAMP SAMP SAMP->3-Pentanone_SAMP_Hydrazone Alkylated_Hydrazone (S)-(+)-4-Methyl-3-heptanone SAMP Hydrazone 3-Pentanone_SAMP_Hydrazone->Alkylated_Hydrazone 1. LDA, -78 °C 2. Propyl Iodide Chiral_Ketone (S)-(+)-4-Methyl-3-heptanone Alkylated_Hydrazone->Chiral_Ketone Ozone, -78 °C S-3-Methylheptane This compound Chiral_Ketone->S-3-Methylheptane Wolff-Kishner (H2NNH2, KOH, heat)

Caption: Synthetic workflow for this compound.

References

Safety Operating Guide

Proper Disposal of (S)-3-Methylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the pharmaceutical and biotechnology sectors, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of (S)-3-Methylheptane, ensuring the safety of personnel and the protection of the environment.

This compound is a flammable liquid that is hazardous to both human health and the aquatic environment.[1] Improper disposal can lead to significant safety risks, including fire and explosion, as well as long-term environmental damage. Adherence to established protocols and regulatory requirements is therefore mandatory.

Hazard Profile of 3-Methylheptane

Understanding the hazards associated with a chemical is the first step in ensuring its safe handling and disposal. The following table summarizes the key hazard classifications for 3-Methylheptane.

Hazard ClassHazard StatementGHS Code
Flammable LiquidsHighly flammable liquid and vapourH225
Skin Corrosion/IrritationCauses skin irritationH315
Specific Target Organ ToxicityMay cause drowsiness or dizzinessH336
Aspiration HazardMay be fatal if swallowed and enters airwaysH304
Hazardous to the Aquatic EnvironmentVery toxic to aquatic life with long lasting effectsH410
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, national, and international regulations.[1] The following protocol outlines the general steps to be taken.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is pure, mixed with other solvents, or contaminated with other materials. This will determine the appropriate waste stream.

  • Segregate Waste: Do not mix this compound waste with incompatible chemicals. It should be collected in a designated container for flammable liquid waste.

2. Selection of Appropriate Waste Container:

  • Material Compatibility: Use a container that is chemically resistant to this compound. High-density polyethylene (B3416737) (HDPE) or a metal safety can are suitable options.

  • Container Integrity: Ensure the container is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.[2]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (flammable, health hazard, environmental hazard).

3. Safe Accumulation of Waste in the Laboratory:

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition such as heat, sparks, and open flames.[3]

  • Ventilation: The storage area must be well-ventilated to prevent the accumulation of flammable vapors.[3]

  • Closed Containers: Keep the waste container tightly closed except when adding waste.[2][3]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to catch any potential leaks.

4. Arranging for Disposal:

  • Licensed Waste Disposal Vendor: The disposal of hazardous waste must be handled by a licensed and reputable waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.

  • Waste Manifest: A hazardous waste manifest, a legal document that tracks the waste from generation to its final disposal, must be completed. This is typically handled by the EHS department in conjunction with the waste vendor.

5. Emergency Preparedness:

  • Spill Response: In the event of a spill, immediately alert personnel in the area. Evacuate if necessary. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Absorb the spill with a non-combustible absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent material in a sealed container for disposal as hazardous waste. Do not allow the spill to enter drains or waterways.[1][3]

  • Fire Response: In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[3] Do not use water, as it may be ineffective and spread the flammable liquid.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the proper disposal procedure for this compound, the following workflow diagram has been created.

cluster_prep Preparation & Segregation cluster_containment Containment & Labeling cluster_accumulation Safe Laboratory Accumulation cluster_disposal Final Disposal start Start: this compound Waste Generated identify Identify Waste Composition (Pure, Mixed, Contaminated) start->identify segregate Segregate from Incompatible Waste identify->segregate container Select Appropriate Container (Chemically Resistant, Secure Lid) segregate->container label_container Label Container: 'Hazardous Waste' Chemical Name & Hazards container->label_container store Store in Designated Satellite Accumulation Area label_container->store precautions Observe Safety Precautions: - Away from Ignition Sources - Well-Ventilated - Keep Container Closed store->precautions contact_ehs Contact Institutional EHS Department precautions->contact_ehs pickup Arrange Pickup by Licensed Waste Vendor contact_ehs->pickup manifest Complete Hazardous Waste Manifest pickup->manifest end End: Compliant Disposal manifest->end

Caption: Workflow for the proper disposal of this compound.

Logical Relationship of Safety and Disposal Steps

The following diagram illustrates the logical dependencies and critical considerations in the safe handling and disposal of this compound, from initial hazard assessment to final disposal.

hazard_id Hazard Identification Flammable Health Hazard Environmental Hazard ppe Personal Protective Equipment (PPE) Safety Goggles Chemical-Resistant Gloves Lab Coat hazard_id:f1->ppe requires handling Safe Handling & Storage Use in Ventilated Area Grounding to Prevent Static Store Away from Heat hazard_id:f0->handling:h2 informs disposal_proc Disposal Protocol Segregated Waste Stream Labeled, Sealed Container Licensed Vendor Disposal hazard_id:f2->disposal_proc:d2 mandates spill_response Emergency Procedures Spill Containment Fire Suppression hazard_id:f0->spill_response:e1 dictates ppe->handling enables safe handling->disposal_proc leads to handling->spill_response is critical for

Caption: Key relationships in the safe management of this compound.

References

Personal protective equipment for handling (S)-3-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S)-3-Methylheptane

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

This compound is a highly flammable, volatile, and hazardous chemical that requires stringent safety measures during handling, storage, and disposal.

Hazard Summary

This compound presents the following primary hazards:

  • Physical Hazard: Highly flammable liquid and vapor.[1][2][3][4][5][6][7][8] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4]

  • Health Hazards: May be fatal if swallowed and enters airways due to aspiration risk.[1][2][3][4][5][7][8] It causes skin and serious eye irritation.[1][2][4] Inhalation may lead to drowsiness or dizziness.[2][3][5][7][8]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2][3][4][5][6][7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₈H₁₈[9][10]
Molecular Weight 114.23 g/mol [1][9]
Appearance Clear, colorless liquid[1]
Boiling Point 118-120 °C (244-248 °F)[1][6]
Melting Point -120 to -122 °C (-184 to -188 °F)[6][11]
Flash Point 6 - 7.2 °C (43 - 45 °F)[3][6]
Density 0.705 g/mL at 25 °C[11]
Vapor Pressure 19.6 mmHg at 25°C[1]
Water Solubility 0.792 mg/L at 25 °C[1]
Explosive Limits Lower: 0.98%[6]
Occupational Exposure Limit ACGIH TWA: 300 ppm

Operational and Disposal Plans

A systematic approach is essential for safely managing this compound from receipt to disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The required level of protection depends on the specifics of the procedure.

PPE CategorySpecificationsRationale
Eye & Face Protection Tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards).[2][5] Use a face shield for splash-prone tasks.[12][13]Protects against splashes and vapors that cause serious eye irritation.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.[2]Prevents skin contact, which causes irritation.[1][2]
Body Protection Fire/flame-resistant lab coat.[2][5] For larger quantities or risk of significant splashing, use impervious clothing like a PVC apron or suit.[14]Protects skin and clothing from splashes and fire hazards.
Respiratory Protection Work in a well-ventilated area or a chemical fume hood.[2][4][5] If exposure limits are exceeded or ventilation is inadequate, a full-face respirator with appropriate cartridges is required.[5] For emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[2][4]Prevents inhalation of vapors, which can cause dizziness and drowsiness.[2][7]
Safe Handling and Storage Protocol

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood to minimize vapor inhalation.[2][14]

  • Ignition Sources: It is highly flammable; keep it away from heat, sparks, open flames, and hot surfaces.[2][4][5][7] Implement a strict "No Smoking" policy in the handling area.

  • Static Discharge: Ground and bond all containers and transfer equipment to prevent the buildup of static electricity, which can ignite vapors.[2][4][5][7][14]

  • Tools and Equipment: Use only non-sparking tools and explosion-proof electrical and lighting equipment.[2][4][5][14]

  • Personal Hygiene: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[2][4][5][7]

Storage:

  • Container: Keep the container tightly closed and stored in a dry, cool, and well-ventilated area.[2][4][5][7]

  • Location: Store in a designated flammable liquids cabinet. The storage area should be locked to restrict unauthorized access.[2][3][4][7]

  • Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents.[2]

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ignition Control: Extinguish all nearby ignition sources and shut down electrical equipment.[2][4]

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.

  • Containment: Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand, diatomite, or universal binders.[3][4] Do not allow the spill to enter drains or waterways.[2][3][4]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[4]

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][4][5][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a doctor.[2][3][4][5][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. This presents a severe aspiration hazard.[2][3][4][5][7] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste, including contaminated absorbents and disposable PPE, in a dedicated, properly labeled, and sealed hazardous waste container.

  • Container Labeling: Clearly label the waste container as "Hazardous Waste," listing "this compound" and indicating its flammable and toxic properties.

  • Storage of Waste: Store the waste container in a designated, secure area, away from incompatible materials, until it is collected for disposal.

  • Disposal Method: Arrange for disposal through a licensed hazardous waste disposal company. Disposal must comply with all local, state, and federal regulations.[2][3][4][7] Do not dispose of it in the trash or pour it down the drain.[3]

  • Empty Containers: Empty containers may still contain explosive vapors.[14] They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[15] Once decontaminated, labels should be defaced or removed before recycling or disposal as non-hazardous waste.[15][16]

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

prep Preparation - Assess Risks - Verify Fume Hood - Gather PPE & Spill Kit ppe Don PPE - Safety Goggles/Face Shield - Flame-Resistant Lab Coat - Chemical-Resistant Gloves prep->ppe handling Chemical Handling - Work in Fume Hood - Ground Equipment - Use Non-Sparking Tools ppe->handling storage Temporary Storage - Keep Container Tightly Closed - Store in Flammables Cabinet handling->storage If storing end_use End of Procedure handling->end_use spill Spill Occurs handling->spill storage->handling To resume work waste Waste Collection - Segregate Waste - Use Labeled, Sealed Container end_use->waste decon Decontamination - Clean Work Area - Decontaminate Equipment waste->decon disposal Final Disposal - Store Waste Securely - Arrange Professional Disposal waste->disposal When container is full remove_ppe Doff PPE - Remove Gloves Last - Wash Hands Thoroughly decon->remove_ppe spill->handling No spill_response Spill Response - Evacuate & Ventilate - Control Ignition Sources - Contain & Clean Up spill->spill_response Yes spill_response->waste

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.